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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Cyclohexylideneethyl Acetate

This document provides a comprehensive technical overview of 2-Cyclohexylideneethyl acetate, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and drug development professionals se...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of 2-Cyclohexylideneethyl acetate, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its physical properties, spectroscopic profile, synthesis, and safe handling. The information presented herein is a synthesis of established literature and practical insights, designed to empower effective application and further innovation.

Core Molecular and Physical Characteristics

2-Cyclohexylideneethyl acetate, also known as ethyl 2-cyclohexylideneacetate, is an α,β-unsaturated ester with the chemical formula C₁₀H₁₆O₂.[1] Its structure, featuring an exocyclic double bond conjugated with the ester functionality, is a key determinant of its reactivity and physical properties.

The fundamental identifiers and physical constants of 2-Cyclohexylideneethyl acetate are summarized in the table below. This data is crucial for its purification, characterization, and application in various chemical transformations.

PropertyValueSource(s)
CAS Number 1552-92-7[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₆O₂[1][2][3][7][8]
Molecular Weight 168.23 g/mol [1][3][4][6][8]
Appearance Colorless to pale-yellow liquid[3]
Boiling Point 235.9 °C at 760 mmHg; 48-49 °C at 0.02 mmHg[1][3]
Density 1.05 g/cm³[1]
Refractive Index (n_D) 1.4770-1.4810 at 20 °C; 1.531[1][2]
Solubility Soluble in dichloromethane and ethyl acetate[3]
Storage 2-8°C, in a dry and well-ventilated area[3][5]

Spectroscopic Profile for Structural Elucidation

The structural identity of 2-Cyclohexylideneethyl acetate is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for this molecule, essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the protons of the cyclohexyl ring. A singlet at approximately 5.80 ppm is characteristic of the vinylic proton in similar structures.[9]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two carbons of the double bond, the carbons of the ethyl group, and the six carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups. A strong absorption band is expected around 1715-1730 cm⁻¹, corresponding to the C=O stretching vibration of the α,β-unsaturated ester. Another significant peak should appear around 1650 cm⁻¹, indicative of the C=C double bond.

Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 168.[10] Fragmentation patterns will likely show losses corresponding to the ethoxy group (-45) and other characteristic fragments.

Synthesis of 2-Cyclohexylideneethyl Acetate: A Practical Approach

The synthesis of 2-Cyclohexylideneethyl acetate is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers high yields and is generally preferred over the classical Wittig reaction for the synthesis of α,β-unsaturated esters from ketones.[11][12] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, leading to cleaner reactions and easier purification.[13][14]

The logical workflow for the synthesis is depicted in the following diagram:

HWE_Synthesis reagents Triethyl phosphonoacetate + Sodium Hydride carbanion Phosphonate Carbanion (Intermediate) reagents->carbanion Deprotonation cyclohexanone Cyclohexanone product 2-Cyclohexylideneethyl acetate cyclohexanone->product carbanion->product Nucleophilic attack

Caption: Horner-Wadsworth-Emmons synthesis of 2-Cyclohexylideneethyl acetate.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of 2-Cyclohexylideneethyl acetate.[12]

Materials:

  • Sodium hydride (50% dispersion in mineral oil)

  • Dry benzene

  • Triethyl phosphonoacetate

  • Cyclohexanone

  • Dry nitrogen atmosphere

  • Standard glassware for inert atmosphere reactions (three-necked flask, stirrer, thermometer, condenser, dropping funnel)

Procedure:

  • Preparation of the Reaction Vessel: A dry 500-mL, three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with a nitrogen inlet, and a dropping funnel is purged with dry nitrogen.

  • Formation of the Ylide: Charge the flask with 16 g (0.33 mole) of a 50% dispersion of sodium hydride in mineral oil and 100 mL of dry benzene.

  • To this stirred mixture, add 74.7 g (0.33 mole) of triethyl phosphonoacetate dropwise over a 45-50 minute period, maintaining the temperature between 30-35 °C with cooling if necessary. Vigorous hydrogen evolution will be observed.

  • After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the phosphonate carbanion.

  • Reaction with Cyclohexanone: Add 32.7 g (0.33 mole) of cyclohexanone dropwise to the nearly clear solution over a 30-40 minute period. Maintain the temperature at 20-30 °C using an ice bath.

  • A gummy precipitate of sodium diethyl phosphate will form, which may make stirring difficult. Continue stirring for an additional 2 hours at room temperature after the addition is complete.

  • Work-up and Purification: Cool the reaction mixture to 15-20 °C and decant the benzene solution from the precipitate.

  • Wash the gummy precipitate with several 25 mL portions of warm (60 °C) benzene, decanting the benzene each time after cooling to 20 °C.

  • Combine the initial benzene solution and the washings. Distill off the benzene at atmospheric pressure.

  • Final Distillation: Distill the crude product through a 20-cm Vigreux column under reduced pressure. The desired product, 2-Cyclohexylideneethyl acetate, is collected at 48–49 °C (0.02 mm). The expected yield is 37–43 g (67–77%).

Safety, Handling, and Storage

Ensuring the safe handling of all chemical reagents is paramount in a laboratory setting. While 2-Cyclohexylideneethyl acetate is not classified as hazardous under the US OSHA Hazard Communication Standard 2024, some sources indicate that it may be harmful if swallowed (H302) and can cause irritation.[7]

GHS Hazard Information
  • Pictogram: GHS07 (Harmful)

  • Signal Word: Warning

  • Hazard Statements: H302: Harmful if swallowed.

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Recommended Handling and Storage Procedures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Recommended storage temperature is 2-8°C.[3][5]

The logical flow for safe handling and response is as follows:

Safety_Workflow start Handling 2-Cyclohexylideneethyl acetate assess Assess Hazards (H302, Irritant) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe handling Handle in a Well-Ventilated Area (Fume Hood) assess->handling storage Store Properly (Cool, Dry, Well-Ventilated) assess->storage spill In Case of Spill handling->spill exposure In Case of Exposure handling->exposure contain Contain and Clean Up with Inert Absorbent spill->contain first_aid Administer First Aid (Rinse Eyes/Skin, Fresh Air) exposure->first_aid decontaminate Decontaminate Area contain->decontaminate medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling and emergency response for 2-Cyclohexylideneethyl acetate.

Conclusion

2-Cyclohexylideneethyl acetate is a versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis via the Horner-Wadsworth-Emmons reaction is a robust and high-yielding process. Adherence to standard safety protocols ensures its safe handling and application in a research and development setting. This guide provides the foundational knowledge necessary for the effective utilization of this compound in the synthesis of more complex molecular architectures.

References

  • Electronic Supplementary Information. (n.d.).
  • SpectraBase. (n.d.). Ethyl cyclohexylideneacetate. Retrieved from [Link]

  • Wadsworth, W. S., Jr., & Emmons, W. D. (1965). Ethyl Cyclohexylideneacetate. Organic Syntheses, 45, 44. DOI: 10.15227/orgsyn.045.0044
  • ChemBK. (2024). ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclohexylacetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl cyclohexyl acetate. Retrieved from [Link]

  • ChemSynthesis. (2025). ethyl 2-cyano-2-cyclohexylideneacetate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. (n.d.). Royal Society of Chemistry.
  • ChemSynthesis. (2025). ethyl cyclohexylideneacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.).
  • School of Chemistry, University of Bristol. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Stenutz. (n.d.). ethyl cyclohexylideneacetate. Retrieved from [Link]

  • The Wittig Reaction. (2014).
  • Wikipedia. (2020). Wittig reaction.
  • SIELC Technologies. (2018). Ethyl cyclohexylideneacetate. Retrieved from [Link]

  • Horner-Wadsworth-Emmons reaction to form alkenes. (2019, January 10). [Video]. YouTube.
  • ChemSrc. (2025). Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026).

Sources

Exploratory

Structural Elucidation of 2-Cyclohexylideneethyl Acetate: A Comprehensive ¹H NMR Analysis

Executive Summary 2-Cyclohexylideneethyl acetate is a critical synthetic intermediate utilized in the development of novel 3-alkoxy-1,2-dioxolane antimalarial therapeutics[1] and as a substrate in advanced metal-free all...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexylideneethyl acetate is a critical synthetic intermediate utilized in the development of novel 3-alkoxy-1,2-dioxolane antimalarial therapeutics[1] and as a substrate in advanced metal-free allylic C–H functionalization via thianthrenation[2]. Accurate structural elucidation of this molecule is paramount for verifying synthetic pathways. This technical guide provides an authoritative, in-depth analysis of its ¹H NMR spectrum, dissecting the fundamental causality behind its chemical shifts, mapping its spin-spin coupling networks, and defining a self-validating experimental protocol for high-fidelity spectral acquisition.

Theoretical Framework: Causality in Chemical Shifts

The ¹H NMR spectrum of 2-cyclohexylideneethyl acetate (recorded at 300 MHz or 400 MHz in CDCl₃) is governed by three primary electronic environments. Understanding the causality behind these shifts is essential for accurate spectral interpretation:

  • Electronegative Deshielding (Inductive Effect): The methylene group directly adjacent to the ester oxygen (–CH₂–O–Ac) experiences profound electron withdrawal. This inductive effect strips electron density from the protons, exposing them to the external magnetic field and shifting their resonance significantly downfield to 4.57 ppm [1].

  • Magnetic Anisotropy of the Pi System: The exocyclic double bond generates an anisotropic induced magnetic field when placed in the spectrometer. The vinylic proton (=CH–) resides in the deshielded equatorial region of this induced field, pushing its resonance further downfield to 5.28 ppm [1].

  • Allylic vs. Aliphatic Ring Environments: The cyclohexane ring possesses two distinct proton populations. The allylic protons (C2 and C6 of the ring) are mildly deshielded by the adjacent pi-bond, shifting them to the 2.06–2.24 ppm range[1]. Conversely, the distal aliphatic protons (C3, C4, C5) remain shielded, resonating upfield at 1.48–1.62 ppm [1]. The acetate methyl group appears as a sharp, isolated singlet at 2.05 ppm , characteristic of a carbonyl-adjacent methyl[1].

Quantitative Data: ¹H NMR Spectral Assignments

The following table synthesizes the quantitative ¹H NMR data for 2-cyclohexylideneethyl acetate, providing a clear structural mapping of the molecule[1].

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Structural Assignment
5.28 dt (doublet of triplets)1H7.3 Hz, 1.1 HzVinylic proton (=CH–)
4.57 d (doublet)2H7.3 HzOxygenated methylene (–CH₂–O–Ac)
2.24–2.06 m (multiplet)4H-Ring allylic methylenes (C2, C6)
2.05 s (singlet)3H-Acetate methyl (–O–CO–CH₃)
1.62–1.48 m (multiplet)6H-Ring aliphatic methylenes (C3, C4, C5)

Mechanistic Insights into Spin-Spin Coupling

The most diagnostically significant resonance in this spectrum is the vinylic proton at 5.28 ppm, which presents as a doublet of triplets (dt)[1]. This multiplicity arises from two distinct scalar coupling mechanisms:

  • Vicinal Coupling (³J): The vinylic proton couples strongly through three bonds to the two equivalent protons of the adjacent oxygenated methylene group. Following the n+1 rule, this primary interaction splits the signal into a triplet with a coupling constant of ³J = 7.3 Hz [1].

  • Allylic Coupling (⁴J): A secondary, long-range coupling occurs through four bonds between the vinylic proton and the allylic protons on the cyclohexane ring. This weaker interaction further splits the triplet into doublets, yielding a fine coupling constant of ⁴J = 1.1 Hz [1].

SpinSystem Hv Vinylic Proton (=CH-) 5.28 ppm Ho Oxygenated Allylic CH2 (-CH2-O-) 4.57 ppm Hv->Ho ³J = 7.3 Hz (Vicinal) Hr Ring Allylic CH2 (=C(CH2)2) 2.15 ppm Hv->Hr ⁴J = 1.1 Hz (Allylic)

Spin-spin coupling network of 2-cyclohexylideneethyl acetate showing vicinal and allylic bonds.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure spectral integrity and avoid common artifacts (e.g., line broadening, solvent suppression issues), the following self-validating protocol must be strictly adhered to during sample preparation and acquisition.

Step-by-Step Methodology
  • Sample Quantification: Weigh exactly 10–25 mg of purified 2-cyclohexylideneethyl acetate. Causality: Lower concentrations risk the spectrum being dominated by trace contaminants (water, grease), while higher concentrations increase solution viscosity. High viscosity slows molecular tumbling, which increases spin-spin (T2) relaxation rates and results in artificially broadened spectral lines.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[3]. Causality: The ²H signal is mandatory for locking the spectrometer's magnetic field to prevent signal drift during acquisition[4].

  • Particulate Filtration (Critical Step): Filter the dissolved sample through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean 5 mm NMR tube. Causality: Suspended solid particles distort local magnetic field homogeneity because their magnetic susceptibility differs from the bulk solution, leading to indistinct spectra that cannot be corrected by shimming. Do not use cotton wool , as CDCl₃ can extract organic oligomers from the cotton that will contaminate the ¹H spectrum.

  • Shimming and Acquisition: Insert the sample into the spectrometer. Lock onto the deuterium frequency of CDCl₃ and perform gradient shimming to optimize field homogeneity[4]. Acquire the spectrum using a standard ¹H pulse sequence with a minimum of 16 scans.

NMRWorkflow Prep Sample Preparation (10-25 mg in 0.7 mL CDCl3) Filter Particulate Filtration (Glass wool plug into NMR tube) Prep->Filter Tune Probe Tuning & Shimming (Locking to 2H signal of CDCl3) Filter->Tune Acq FID Acquisition (Standard 1H Pulse Sequence) Tune->Acq Proc Signal Processing (Fourier Transform & Phase Correction) Acq->Proc

Step-by-step experimental workflow for high-resolution 1H NMR sample preparation and acquisition.

Conclusion

The ¹H NMR spectrum of 2-cyclohexylideneethyl acetate serves as a textbook example of how inductive effects and magnetic anisotropy dictate chemical shifts. By understanding the mechanistic origins of its doublet of triplets (dt) multiplicity and adhering to rigorous, physics-based sample preparation protocols, researchers can ensure high-fidelity structural validation necessary for downstream applications in drug development and advanced organic synthesis.

References

  • Title: I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials.
  • Source: Semantic Scholar (semanticscholar.org)
  • Title: 8.
  • Source: University of Western Ontario (uwo.ca)
  • Source: University of Minnesota (umn.edu)

Sources

Foundational

Infrared Spectroscopy of 2-Cyclohexylideneethyl Acetate: A Technical Guide to Vibrational Analysis and Structural Validation

Executive Summary For researchers and drug development professionals, the precise structural validation of synthetic intermediates is a critical quality attribute. 2-Cyclohexylideneethyl acetate ( C10​H16​O2​ ) is a vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural validation of synthetic intermediates is a critical quality attribute. 2-Cyclohexylideneethyl acetate ( C10​H16​O2​ ) is a versatile building block frequently utilized in the synthesis of peroxide antimalarials and complex allylic functionalization pathways. This whitepaper provides an in-depth technical framework for the Infrared (IR) spectroscopic analysis of this molecule. By deconstructing the causality behind its vibrational modes and establishing a self-validating Attenuated Total Reflectance (ATR) protocol, this guide ensures high-fidelity structural confirmation.

Molecular Architecture & Vibrational Theory

The IR spectral signature of 2-cyclohexylideneethyl acetate is dictated by its unique structural motifs. The molecule consists of three primary domains:

  • An Aliphatic Acetate Ester: A terminal −O−C(=O)CH3​ group.

  • An Exocyclic Double Bond: A trisubstituted alkene connecting the cyclohexane ring to the ethyl chain ( =CH−CH2​− ).

  • A Cyclohexane Ring: A highly saturated sp³ carbon framework.

Because the molecule is typically isolated as a viscous liquid following column chromatography 1, it is best analyzed as a neat film. The lack of conjugation between the exocyclic double bond and the ester carbonyl fundamentally defines its force constants, preventing resonance-induced shifts in the resulting spectrum.

Quantitative Spectral Data

The following table summarizes the foundational IR absorption bands for 2-cyclohexylideneethyl acetate. Data is synthesized from established spectroscopic principles and empirical observations of structurally analogous allylic acetates 2.

Wavenumber ( cm−1 )Peak IntensityVibrational ModeFunctional Group Assignment
3030 – 3050 Weak =C−H stretchTrisubstituted exocyclic alkene
2925, 2855 Strong C−H stretch (asym/sym)Cyclohexane ring & aliphatic chain
1735 – 1745 Strong, Sharp C=O stretchAliphatic acetate ester
1665 – 1675 Weak C=C stretchExocyclic double bond
1445 – 1450 Medium C−H bend (scissor)Alkane −CH2​−
1370 – 1375 Medium, Sharp C−H bend (umbrella)Acetate −CH3​
1235 – 1245 Strong, Broad C−O−C stretch (asym)Acetate ester
1030 – 1040 Medium C−O−C stretch (sym)Acetate ester
800 – 840 Medium =C−H bend (out-of-plane)Trisubstituted alkene

Mechanistic Insights & Causality in IR Absorption

To move beyond mere pattern recognition, scientists must understand the causality behind these specific spectral outputs.

The Aliphatic Ester System ( C=O and C−O−C )

The carbonyl stretch appears at a relatively high frequency (~1740 cm−1 ). Causality: In an aliphatic acetate, the alkoxy oxygen withdraws electron density via the inductive effect (-I). This strengthens the C=O bond, increasing its force constant. Furthermore, because the ester is separated from the alkene by a methylene bridge ( −CH2​− ), there is zero resonance (+R) conjugation. If conjugation were present, resonance would lower the C=O bond order, shifting the peak down to ~1715 cm−1 . The intense 1240 cm−1 band is caused by the asymmetric stretching of the C−C(=O)−O moiety, which involves a large change in the molecular dipole moment.

The Exocyclic Alkene ( C=C and =C−H )

The C=C stretching mode at ~1670 cm−1 is notably weak. Causality: The intensity of an IR band is directly proportional to the square of the change in dipole moment ( Δμ ) during the vibration. Because the double bond is heavily substituted with alkyl groups of similar electronegativity (the cyclohexane ring on one side, the ethyl chain on the other), it possesses a pseudo-symmetrical electron distribution. Stretching this bond produces minimal dipole change, yielding a weak signal.

Negative Control Markers

When synthesized from its precursor, 2-cyclohexylideneethanol 3, the IR spectrum serves as a critical purity assay. The absence of a broad O−H stretching band at 3200–3400 cm−1 mechanically proves the complete consumption of the alcohol and the successful formation of the ester.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for data acquisition. Utilizing Attenuated Total Reflectance (ATR) eliminates the moisture artifacts commonly associated with KBr pellet pressing.

Step 1: System Suitability Test (SST)

  • Scan a standard polystyrene film. Verify that the reference peaks at 1601 cm−1 and 1028 cm−1 are within ±1cm−1 of their theoretical values. This validates interferometer calibration.

Step 2: Crystal Preparation & Background Calibration

  • Clean the ZnSe or Diamond ATR crystal with HPLC-grade isopropanol or acetone. Allow to air dry completely.

  • Acquire a background scan (ambient air) using 32 co-added scans at 4 cm−1 resolution.

  • Self-Validation Check: Ensure the background spectrum shows normal atmospheric CO2​ (2350 cm−1 ) and water vapor bands, but a completely flat baseline in the fingerprint region.

Step 3: Sample Application

  • Apply 1–2 drops of neat 2-cyclohexylideneethyl acetate directly onto the ATR crystal. Ensure the crystal face is fully covered to prevent baseline sloping.

Step 4: Data Acquisition

  • Acquire the sample spectrum (4000–400 cm−1 , 32 scans, 4 cm−1 resolution). The instrument software will automatically ratio the sample scan against the background, subtracting atmospheric interference.

Step 5: Spectral Processing & Quality Assurance

  • Apply an automatic baseline correction.

  • Self-Validation Check: Inspect the 3400 cm−1 region. A flat baseline here confirms the sample is free from unreacted 2-cyclohexylideneethanol precursor and atmospheric moisture contamination.

Workflow Visualization

The following diagram maps the logical progression of the self-validating ATR-FTIR protocol.

IR_Protocol N1 1. Crystal Preparation (Solvent Wash & Air Dry) N2 2. Background Calibration (Ambient Air Scan) N1->N2 N3 3. Sample Application (Neat Film Deposition) N2->N3 N4 4. ATR-FTIR Acquisition (4000–400 cm⁻¹, 32 Scans) N3->N4 N5 5. Spectral Processing (Baseline Correction) N4->N5 N6 6. Peak Assignment (C=O, C=C, C-O Modes) N5->N6

Caption: Workflow for ATR-FTIR spectral acquisition and structural validation of 2-cyclohexylideneethyl acetate.

References

  • Fisher, T. I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska-Lincoln Digital Commons. Available at: [Link]

  • Semantic Scholar. Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation. Available at:[Link]

  • Oxford University Press. Isomerization of Allylic Alcohols Catalyzed by Vanadium or... Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Synthesis, Characterization, and Reactivity of 2-Cyclohexylideneethyl Acetate

Chemical Identity & Strategic Significance In the landscape of advanced organic synthesis and drug discovery, 2-cyclohexylideneethyl acetate serves as a highly versatile allylic ester. For drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Strategic Significance

In the landscape of advanced organic synthesis and drug discovery, 2-cyclohexylideneethyl acetate serves as a highly versatile allylic ester. For drug development professionals, its primary value lies in its role as a precursor for spiro-fused 1,2,4-trioxolanes—the core pharmacophore in next-generation, artemisinin-independent antimalarial therapeutics[1].

  • IUPAC Name: 2-cyclohexylideneethyl acetate (or 2-cyclohexylideneethyl ethanoate)

  • Synonyms: 2-cyclohexylideneethanol acetate; (2-cyclohexylideneethyl) ethanoate; 1-acetoxy-2-cyclohexylideneethane[2].

  • Molecular Formula: C₁₀H₁₆O₂

  • Structural Motif: The molecule features an exocyclic double bond conjugated with an ethyl acetate side chain. This specific structural geometry makes it an excellent candidate for Tsuji-Trost allylic alkylations and regioselective ozonolysis[3].

Mechanistic Pathways for Synthesis

As a Senior Application Scientist, selecting the optimal synthetic route depends entirely on your starting materials, required scale, and tolerance for transition metals. Below are two field-proven methodologies, deconstructed to explain the causality behind the chemical transformations.

Transition-Metal-Free Allylic C-H Oxygenation

Historically, allylic C-H functionalization required expensive, toxic palladium or iridium catalysts. A modern approach developed by Shu and colleagues utilizes thianthrenation to achieve metal-free allylic oxygenation[4].

Causality & Mechanism: The starting alkene (vinylcyclohexane) is activated using thianthrene S-oxide and trifluoromethanesulfonic anhydride (Tf₂O) to form a highly electrophilic vinyl thianthrenium salt[5]. The thianthrenium group acts as a potent electron-withdrawing leaving group. When exposed to acetic acid and a specific base (K₂CO₃), the acetate nucleophile attacks the allylic position via an Sₙ2' pathway. The steric bulk of the thianthrenium group directs the attack to the less hindered allylic carbon, resulting in the extrusion of neutral thianthrene and the regioselective formation of 2-cyclohexylideneethyl acetate[6].

Classical Olefination and DMAP-Catalyzed Acetylation

For bulk synthesis starting from cyclohexanone, Horner-Wadsworth-Emmons (HWE) olefination followed by reduction yields the intermediate 2-cyclohexylideneethanol[1]. The subsequent acetylation relies on nucleophilic catalysis.

Causality & Mechanism: Using Acetic Anhydride (Ac₂O) and 4-Dimethylaminopyridine (DMAP), the pyridine derivative attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. The primary alcohol of 2-cyclohexylideneethanol rapidly attacks this intermediate. This catalytic cycle prevents the accumulation of acetic acid byproducts from stalling the reaction, ensuring rapid, near-quantitative yields without thermodynamic bottlenecks[3].

Experimental Protocols

Protocol A: Metal-Free Allylic Oxygenation via Thianthrenation[4]

Note: This protocol is a self-validating system. The disappearance of the deep lilac color of the activated thianthrene intermediate serves as a reliable visual indicator of reaction progress.

  • Preparation of Thianthrenium Salt: Under a nitrogen atmosphere, charge a 50 mL Schlenk flask with vinylcyclohexane (2.0 mmol), thianthrene 5-oxide (2.0 mmol), and anhydrous MeCN (10 mL)[7].

  • Activation: Cool the reaction mixture to 0 °C. Add trifluoroacetic anhydride (6.0 mmol) dropwise over 2 minutes, followed by TfOH (2.4 mmol). Stir for 1 h at 0 °C, then 1 h at room temperature. The solution will turn a deep lilac color. Concentrate and purify via silica gel chromatography (0-10% MeOH/DCM) to isolate (E)-5-(2-cyclohexylvinyl)-5H-thianthren-5-ium tetrafluoroborate[7].

  • Allylic Displacement: In a clean vial, combine the thianthrenium salt (0.20 mmol), acetic acid (0.24 mmol, 1.2 equiv), and K₂CO₃ (0.20 mmol, 1.0 equiv) in dichloromethane (2.0 mL)[6].

  • Isolation: Stir at room temperature for 24 h. Filter the mixture to remove inorganic salts, concentrate in vacuo, and purify via flash chromatography (0-5% Ethyl Acetate in Petroleum Ether) to afford 2-cyclohexylideneethyl acetate as a colorless oil[8].

Protocol B: DMAP-Catalyzed Acetylation[3]
  • Reaction Setup: Dissolve 2-cyclohexylideneethanol (1.73 mmol) in anhydrous pyridine (10 mL) in a flame-dried round-bottom flask.

  • Reagent Addition: Sequentially add acetic anhydride (3.46 mmol, 2.0 equiv) and DMAP (0.2 mmol, 0.11 equiv).

  • Quench & Extraction: Stir for 3 hours at room temperature. Quench the reaction with 2N HCl (20 mL) to neutralize the pyridine solvent. Extract the aqueous suspension with diethyl ether (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography (10% Ethyl Acetate/Hexanes) to yield the product (approx. 88% yield)[1].

Quantitative Data & Characterization

To ensure analytical trustworthiness, the following tables summarize the expected spectroscopic data for product verification and the optimization parameters for the thianthrenation pathway.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) for 2-Cyclohexylideneethyl Acetate [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
5.28 dt7.3, 1.11H=CH– (Exocyclic alkene proton)
4.57 d7.32H–CH₂–O– (Allylic/Ester methylene)
2.24 – 2.06 m4HAllylic ring protons (Cyclohexane)
2.05 s3H–CH₃ (Acetate methyl)
1.60 – 1.50 m6HRemaining ring protons (Cyclohexane)

Table 2: Base Optimization for Thianthrenation-Mediated Allylic Oxygenation [6] Data reflects the condition development phase for the generalized allylic substitution protocol (0.1 M in DCM, Room Temp, 24 h).

Base (1.0 equiv)SolventTemperatureYield (%)Mechanistic Observation
K₂CO₃ DCMRoom Temp91 Optimal deprotonation kinetics for acetic acid.
Cs₂CO₃ DCMRoom Temp85High solubility, but slight degradation of intermediate.
K₃PO₄ DCMRoom Temp72Insufficient basicity for rapid nucleophile generation.
Li₂CO₃ DCMRoom Temp0Poor solubility; fails to initiate the Sₙ2' displacement.

Process & Pathway Visualizations

Mechanism A Vinylcyclohexane (Starting Alkene) C Vinyl Thianthrenium Salt (Electrophilic Intermediate) A->C Thianthrenation (0 °C to RT) B Thianthrene S-oxide + Tf2O / TfOH B->C Activator E SN2' Allylic Displacement (Regioselective) C->E Base-promoted reaction D Acetic Acid + K2CO3 (Nucleophilic Source) D->E Acetate formation F 2-Cyclohexylideneethyl Acetate (Target Product) E->F Leaving group departure (Thianthrene)

Mechanistic workflow of metal-free allylic C-H oxygenation via thianthrenation.

Workflow Core 2-Cyclohexylideneethyl Acetate Ozonolysis Reductive Ozonolysis (O3, then reductive quench) Core->Ozonolysis Allylic Pd-Catalyzed Allylic Alkylation Core->Allylic Antimalarial 1,2,4-Trioxolanes (Antimalarial Agents) Ozonolysis->Antimalarial Peroxide retention Complex Complex Terpenoid Scaffolds Allylic->Complex C-C Bond Formation

Downstream synthetic applications of 2-cyclohexylideneethyl acetate.

References

  • Liu, M.-S., Du, H.-W., & Shu, W. (2021). "Metal-free allylic C-H nitrogenation, oxygenation, and carbonation of alkenes by thianthrenation." Chemical Science, 13(4), 1003-1008.[Link]

  • Fisher, T. J. (2012). "I. An Improved Procedure for Alkene Ozonolysis. II. Exploring a New Structural Paradigm for Peroxide Antimalarials." Ph.D. Dissertation, University of Nebraska-Lincoln. [Link]

  • Royal Society of Chemistry / ChemSpider. (2021). "Supplementary Information: Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation." DOI: 10.1039/d1sc06577g.[Link]

Sources

Foundational

2-Cyclohexylideneethyl acetate CAS number 1552-92-7

An in-depth technical analysis and methodological guide for working with the C10H16O2 framework, specifically focusing on the allylic acetate isomer and its α,β-unsaturated ester counterpart (CAS 1552-92-7). Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for working with the C10H16O2 framework, specifically focusing on the allylic acetate isomer and its α,β-unsaturated ester counterpart (CAS 1552-92-7).

Executive Summary & Nomenclature Resolution

As a Senior Application Scientist, one of the most critical first steps in any drug development or advanced synthesis workflow is the rigorous verification of chemical identity. When sourcing CAS 1552-92-7 , researchers often encounter a nomenclature divergence. Commercial suppliers predominantly catalog this CAS number as Ethyl 2-cyclohexylideneacetate (an α,β-unsaturated ester) [3]. However, in advanced synthetic literature—particularly in the context of peroxide antimalarial development and novel C-H functionalization—the structural isomer 2-cyclohexylideneethyl acetate (an allylic acetate) is frequently utilized [1, 2].

Both compounds share the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . While the commercial CAS corresponds to the ethyl ester, the true synthetic power discussed in recent breakthrough literature relies on the allylic acetate framework. This whitepaper synthesizes the physicochemical data of the commercial registry while detailing the advanced experimental workflows (thianthrenation and ozonolysis) of its highly reactive allylic isomer.

Physicochemical & Structural Profiling

The utility of the cyclohexylidene architecture lies in its exocyclic double bond. This structural feature provides a sterically constrained environment that dictates high regioselectivity during electrophilic addition and cycloaddition reactions.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
CAS Registry Number 1552-92-7 [3]
Primary Commercial Name Ethyl 2-cyclohexylideneacetate[3]
Literature Isomer Name 2-Cyclohexylideneethyl acetate [1, 2]
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Boiling Point 235.9 °C at 760 mmHg [3]
Appearance Clear, colorless liquid [3]
SMILES (CAS 1552-92-7) CCOC(=O)C=C1CCCCC1 [3]

Core Application I: Metal-Free Allylic C-H Oxygenation

Historically, the synthesis of allylic acetates required toxic reagents like selenium dioxide (Riley oxidation) or transition-metal catalysts, which often suffer from poor regiocontrol and trace metal contamination—a critical flaw in pharmaceutical synthesis.

Recent literature has demonstrated a breakthrough alternative: Thianthrenation . By reacting vinylcyclohexane with thianthrene 5-oxide, an electrophilic vinyl thianthrenium salt is formed. When subjected to acetic acid, this intermediate undergoes a highly regioselective SN2' allylic rearrangement to yield 2-cyclohexylideneethyl acetate [2]. The causality here is profound: the thianthrenium leaving group acts as a traceless, metal-free directing group that forces the nucleophile to attack the allylic position, resolving traditional regioselectivity issues.

Synthesis A Vinylcyclohexane C Vinyl Thianthrenium Intermediate A->C Thianthrenation B Thianthrene 5-oxide (Tf2O, HOTf) B->C E 2-Cyclohexylideneethyl acetate C->E SN2' Allylic Rearrangement D Acetic Acid (K2CO3) D->E

Metal-free allylic C-H oxygenation via thianthrenation and SN2' rearrangement.

Protocol 1: Synthesis via Thianthrenation (Self-Validating Workflow)

Adapted from standard procedures for allylic C-H functionalization [2].

  • Thianthrenium Salt Formation:

    • Under a nitrogen atmosphere, combine vinylcyclohexane (2.0 mmol) and thianthrene 5-oxide (2.0 mmol) in a 10 mL Schlenk tube.

    • Add 10 mL of anhydrous Acetonitrile (MeCN).

    • Slowly add trifluoroacetic anhydride (Tf2O, 6.0 mmol) and triflic acid (HOTf, 2.4 mmol) at 0 °C to activate the sulfoxide.

    • Validation Check: Monitor via TLC. The reaction is complete when the starting thianthrene 5-oxide is consumed.

    • Quench with saturated aqueous NaHCO3 (3 × 30 mL), extract with CH2Cl2, and wash with aqueous NaBF4 (5% w/w) to perform an ion exchange. Dry over Na2SO4 and concentrate.

  • SN2' Allylic Rearrangement:

    • Dissolve the isolated vinyl thianthrenium salt (0.20 mmol) in 1.0 mL of solvent.

    • Add acetic acid (14.4 mg, 0.24 mmol, 1.2 equiv) and K2CO3 (27.6 mg, 0.20 mmol, 1.0 equiv).

    • Stir at room temperature for 24 hours.

    • Validation Check: Run an aliquot on GC-MS to confirm the mass of the resulting acetate (m/z ~168) and the expulsion of neutral thianthrene.

    • Purify via flash chromatography (Ethyl Acetate:Petroleum Ether = 0-5%) to afford the pure allylic acetate.

Core Application II: Ozonolysis & Antimalarial Peroxide Development

In drug discovery, 1,2,4-trioxolanes (ozonides) are potent pharmacophores against Plasmodium falciparum (malaria). The synthesis of these peroxides requires the ozonolysis of specific alkenes. 2-Cyclohexylideneethyl acetate is an ideal substrate because its exocyclic double bond cleaves to form a highly stable, sterically hindered carbonyl oxide (Criegee intermediate) localized on the cyclohexane ring[1]. This steric bulk prevents premature dimerization, allowing efficient trapping by nucleophiles or carbonyls to form the desired antimalarial peroxides.

Ozonolysis A 2-Cyclohexylideneethyl acetate C Primary Ozonide (1,2,3-Trioxolane) A->C Cycloaddition B Ozone (O3) (-78 °C) B->C D Carbonyl Oxide (Criegee Intermediate) C->D Cleavage E Peroxide Antimalarials (1,2,4-Trioxolanes) D->E Trapping

Ozonolysis of 2-cyclohexylideneethyl acetate to form antimalarial peroxides.

Protocol 2: Reductive Ozonolysis Workflow

Adapted from improved ozonolysis procedures [1].

  • Ozone Generation & Cycloaddition:

    • Dissolve 2-cyclohexylideneethyl acetate (approx. 5.0 g) in 50 mL of anhydrous CH2Cl2 in a flame-dried round-bottom flask.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. The low temperature is critical to stabilize the primary ozonide and prevent explosive decomposition.

    • Bubble a stream of O3/O2 through the solution until a persistent faint blue color is observed, indicating ozone saturation.

  • Purge & Trapping/Reduction:

    • Immediately purge the solution with dry Nitrogen gas for 15 minutes to remove excess dissolved ozone (blue color will dissipate).

    • For Reductive Cleavage: Add a reducing agent (e.g., amine N-oxides or dimethyl sulfide) to reduce the Criegee intermediate to the corresponding carbonyl compound.

    • For Antimalarial Synthesis: Introduce the target trapping carbonyl to form the 1,2,4-trioxolane.

    • Warm to room temperature slowly, concentrate in vacuo, and purify via column chromatography (10% EA/Hexanes).

Analytical Fingerprinting

To ensure the integrity of the synthesized or purchased material, Nuclear Magnetic Resonance (NMR) is the gold standard. The following table summarizes the expected 1H NMR shifts for the allylic acetate isomer, validating the success of the protocols above.

Table 2: 1H NMR Data (300 MHz, CDCl3) for 2-Cyclohexylideneethyl acetate [1]

Chemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment
5.28 dt, J = 7.3, 1.1 Hz1HOlefinic proton (=CH-)
4.57 d, J = 7.3 Hz2HAllylic methylene next to oxygen (-CH2-O-)
2.24 - 2.06 m4HAllylic ring protons (-CH2-C=)
~2.05 s (often overlapping)3HAcetate methyl (-C(=O)CH3)
1.60 - 1.50 m6HRemaining cyclohexane ring protons

Note: If analyzing the commercial CAS 1552-92-7 (Ethyl 2-cyclohexylideneacetate), expect a distinct quartet at ~4.1 ppm and a triplet at ~1.2 ppm corresponding to the ethyl ester moiety.

References

  • An Improved Procedure for Alkene Ozonolysis. Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska-Lincoln (UNL) Digital Commons. URL:[Link]

  • Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation. Semantic Scholar. URL: [Link]

  • 1552-92-7, Ethyl 2-Cyclohexylideneacetate Product Specification. AccelaChemBio / ThermoFisher Scientific. URL:[Link]

Exploratory

Conformational Landscape of 2-Cyclohexylideneethyl Acetate: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive exploration of the conformational analysis of 2-Cyclohexylideneethyl acetate, a molecule of interest in medicinal chemistry due to its structural motifs that can inf...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the conformational analysis of 2-Cyclohexylideneethyl acetate, a molecule of interest in medicinal chemistry due to its structural motifs that can influence biological activity. We delve into the critical interplay of steric and electronic factors that govern its three-dimensional structure, employing a multi-pronged approach that combines chemical synthesis, advanced nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a deeper understanding of the causality behind the experimental and computational choices, thereby enabling a more rational approach to drug design and development.

Introduction: The Significance of Conformational Analysis in Drug Discovery

A molecule's biological activity is intrinsically linked to its three-dimensional shape. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, such as a protein receptor or an enzyme's active site. For flexible molecules, which can adopt multiple conformations, understanding the preferred spatial arrangements and the energy barriers between them is paramount. This knowledge allows for the design of more potent and selective drug candidates by optimizing their shape complementarity with the target.

2-Cyclohexylideneethyl acetate presents an interesting case study in conformational analysis. It features a cyclohexane ring with an exocyclic double bond, a system where allylic strain can play a significant role in dictating the orientation of substituents. Furthermore, the presence of a flexible ethyl acetate group introduces additional rotational degrees of freedom. This guide will systematically dissect the conformational preferences of this molecule, providing a robust framework for similar analyses in other drug discovery projects.

Synthesis of 2-Cyclohexylideneethyl Acetate

The synthesis of 2-Cyclohexylideneethyl acetate is efficiently achieved via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry. This method involves the reaction of a phosphorus ylide with a ketone, in this case, cyclohexanone.

The Wittig Reaction: A Reliable Olefination Strategy

The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds[1][2][3]. The reaction proceeds through a betaine intermediate, which then collapses to form an oxaphosphetane, ultimately yielding the desired alkene and triphenylphosphine oxide[3]. For the synthesis of α,β-unsaturated esters like our target molecule, a stabilized ylide is employed, which generally favors the formation of the (E)-isomer[2].

Experimental Protocol: Wittig Reaction

Materials:

  • Cyclohexanone

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Anhydrous Toluene

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 equivalent) in anhydrous toluene.

  • Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. To remove this, triturate the crude mixture with a minimal amount of cold hexanes and filter.

  • Purify the resulting filtrate by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure 2-Cyclohexylideneethyl acetate.

Experimental Conformational Analysis: Unveiling the Dynamic Landscape

NMR spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, we can gain detailed insights into the preferred shapes of a molecule and the energetics of their interconversion.

Variable Temperature (VT) NMR Spectroscopy: Quantifying Rotational Barriers

Many conformational changes, such as bond rotations, occur rapidly at room temperature on the NMR timescale, resulting in averaged signals. By lowering the temperature, we can slow down these processes, allowing for the observation of individual conformers. This technique, known as Variable Temperature (VT) NMR, is invaluable for determining the energy barriers associated with these dynamic processes[4][5][6][7].

Instrumentation:

  • NMR spectrometer equipped with a variable temperature probe.

Sample Preparation:

  • Prepare a solution of 2-Cyclohexylideneethyl acetate in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene or dichloromethane).

Procedure:

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Gradually decrease the temperature of the NMR probe in increments of 10-20 K.

  • Allow the sample to equilibrate at each new temperature for at least 10-15 minutes before acquiring a spectrum.

  • Monitor the changes in the line shape of the signals, particularly those of the vinylic proton and the protons on the cyclohexane ring adjacent to the double bond.

  • The temperature at which two exchanging signals coalesce into a single broad peak is the coalescence temperature (Tc).

  • The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature using the Eyring equation.

2D NOESY and ROESY: Mapping Through-Space Proximities

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable techniques for determining the spatial proximity of protons within a molecule[8][9][10][11][12]. These experiments detect through-space dipolar couplings, providing direct evidence for which protons are close to each other, irrespective of their through-bond connectivity[8][9].

  • NOESY is ideal for small molecules (MW < 600) and large molecules (MW > 1200), where the Nuclear Overhauser Effect (NOE) is positive and negative, respectively[9].

  • ROESY is particularly useful for medium-sized molecules where the NOE can be close to zero. The Rotating-frame Overhauser Effect (ROE) is always positive, making it a more reliable experiment in this molecular weight range[11][13].

Instrumentation:

  • High-field NMR spectrometer.

Sample Preparation:

  • Prepare a dilute solution of 2-Cyclohexylideneethyl acetate in a deuterated solvent. It is crucial to use a degassed sample to minimize paramagnetic relaxation from dissolved oxygen.

Procedure:

  • Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time. The optimal mixing time depends on the molecular weight and should be optimized to maximize the cross-peak intensity while minimizing spin diffusion[9][14]. For a small molecule like 2-Cyclohexylideneethyl acetate, a mixing time in the range of 500-800 ms is a good starting point for a NOESY experiment.

  • Process the 2D data to generate the spectrum.

  • Analyze the cross-peaks, which indicate spatial proximity between the correlated protons. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.

Computational Conformational Analysis: A Theoretical Lens on Molecular Behavior

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences. By calculating the potential energy surface of a molecule, we can identify stable conformers and the transition states that connect them.

Density Functional Theory (DFT): A Robust Method for Energy Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost[15][16][17]. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a widely used and well-validated level of theory for studying the geometries and relative energies of organic molecules[15][16][18].

Computational Workflow for Conformational Analysis

The following workflow outlines the steps for a comprehensive computational conformational analysis of 2-Cyclohexylideneethyl acetate.

Software:

  • A molecular modeling software package capable of performing DFT calculations (e.g., Gaussian, Spartan, etc.).

Procedure:

  • Initial Structure Generation: Build the 3D structure of 2-Cyclohexylideneethyl acetate.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible ethyl acetate side chain.

  • Geometry Optimization: Optimize the geometry of each identified conformer using DFT at the B3LYP/6-31G* level of theory. This will locate the nearest local energy minimum on the potential energy surface.

  • Frequency Calculations: Perform frequency calculations on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.

  • Rotational Barrier Calculation: To determine the energy barrier for rotation around the C-C single bond of the ethyl acetate group, perform a relaxed potential energy surface scan. This involves systematically rotating the dihedral angle of interest in small increments (e.g., 10-15 degrees) and optimizing the rest of the molecule at each step.

Integrated Analysis: Synthesizing Experimental and Theoretical Data

The true power of conformational analysis lies in the integration of experimental and computational data. The NOE-derived distance restraints from the NOESY/ROESY experiments can be used to validate the computationally determined low-energy conformers. Discrepancies between the experimental and theoretical data can point to limitations in the computational model or suggest the presence of solvent effects not fully captured by the calculations.

The energy barriers determined from VT-NMR experiments provide a direct experimental measure of the rotational dynamics, which can be compared with the barriers calculated using DFT. Good agreement between these values lends confidence to the overall conformational model.

Key Conformational Features of 2-Cyclohexylideneethyl Acetate

The conformational landscape of 2-Cyclohexylideneethyl acetate is primarily governed by two key factors: the conformation of the cyclohexane ring and the rotational isomers of the ethyl acetate group.

Cyclohexane Ring Conformation

The cyclohexane ring in 2-Cyclohexylideneethyl acetate is expected to adopt a chair-like conformation to minimize angle and torsional strain[19][20][21][22]. The presence of the exocyclic double bond will cause some flattening of the ring in the vicinity of the sp²-hybridized carbon.

Allylic Strain and its Influence

A critical factor influencing the conformation is allylic 1,3-strain (A¹,³ strain), which arises from the steric interaction between a substituent on the double bond and a substituent on the allylic carbon[23][24][25][26][27][28][29]. In 2-Cyclohexylideneethyl acetate, this corresponds to the interaction between the ester group and the axial protons on the cyclohexane ring at the C2 and C6 positions. To alleviate this strain, the molecule will adopt a conformation that minimizes these unfavorable interactions.

Rotational Isomers of the Ethyl Acetate Group

The ethyl acetate group can exist in two primary planar conformations: s-cis and s-trans, referring to the arrangement around the C-O single bond. For acyclic esters, the s-trans conformer is generally more stable. Rotation around the Cα-C bond will also lead to different conformers, and the relative energies of these will be influenced by steric and electronic effects.

Visualizing the Conformational Analysis Workflow

To provide a clear overview of the interconnectedness of the various stages of conformational analysis, the following workflow diagram is presented.

Conformational_Analysis_Workflow cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Integrated Analysis & Interpretation synthesis Synthesis of 2-Cyclohexylideneethyl acetate (Wittig Reaction) vt_nmr Variable Temperature NMR synthesis->vt_nmr noesy_roesy 2D NOESY/ROESY synthesis->noesy_roesy dft_calc DFT Calculations (B3LYP/6-31G*) synthesis->dft_calc integrated_analysis Integrated Data Analysis vt_nmr->integrated_analysis noesy_roesy->integrated_analysis conf_search Conformational Search dft_calc->conf_search rot_barrier Rotational Barrier Calculation conf_search->rot_barrier rot_barrier->integrated_analysis conformational_model Conformational Model integrated_analysis->conformational_model

A high-level workflow for the conformational analysis of 2-Cyclohexylideneethyl acetate.

Data Presentation

Table 1: Key Experimental and Computational Parameters for Conformational Analysis

ParameterExperimental TechniqueComputational Method
Rotational Barrier (ΔG‡) Variable Temperature NMRDFT (Potential Energy Surface Scan)
Through-Space Proximities 2D NOESY/ROESYN/A
Relative Conformational Energies N/ADFT (Geometry Optimization & Frequency Calculation)
Structural Parameters N/ADFT (Geometry Optimization)

Conclusion

The conformational analysis of 2-Cyclohexylideneethyl acetate serves as a compelling example of how a synergistic approach, combining organic synthesis, advanced NMR techniques, and computational chemistry, can provide a detailed understanding of the three-dimensional properties of a flexible molecule. The principles and protocols outlined in this guide are broadly applicable and can be adapted for the conformational analysis of other drug candidates. By gaining a deep understanding of the conformational landscape of a molecule, drug development professionals can make more informed decisions in the design and optimization of new therapeutic agents, ultimately leading to the development of safer and more effective medicines.

References

  • Boruah, M., & Das, P. (2021). The Role of Allylic Strain for Conformational Control in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(12), 7937-7956.
  • Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide.
  • University of California, Davis. (2024). 22: Nuclear Overhauser Effect (NOE). In Chemistry LibreTexts.
  • Johnson, F. (1968). Allylic strain in six-membered rings. Chemical Reviews, 68(4), 375-413.
  • Wikipedia. (2023). Allylic strain.
  • Decatur, J. (2018). NOESY and ROESY. Vassar College.
  • Huggins, M. T., Kesharwani, T., Buttrick, J., & Nicholson, C. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation.
  • Gorbunov, D. A., Belov, D. S., & Novikov, A. S. (2021). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 26(16), 4963.
  • Zhang, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8344–8351.
  • IMSERC. (n.d.). 2D ROESY Experiment. Northwestern University.
  • Zhang, H. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8344–8351.
  • Moser, A. (2026).
  • University of Oxford. (2018).
  • University of Wisconsin-Madison. (n.d.). 2D NOESY Collecting a NOESY.
  • Indiana University NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
  • JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE is Not Observed.
  • University of Minnesota. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Gasparro, F. P., & Kolodny, N. H. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Wellesley College.
  • ResearchGate. (n.d.). DFT B3LYP/6-31G(d,p) optimized geometries of conformers.
  • Gschwind, R. M., & Schild, R. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(36), 9834–9843.
  • He, Y., & Zhu, F. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
  • MRI Questions. (2016). 8.2 The Nuclear Overhauser Effect.
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  • California State University, Sacramento. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Semantic Scholar. (n.d.). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines.
  • Hoffmann, R. W. (1989). Allylic 1,3-Strain as a Controlling Factor in Stereoselective Transformations. Chemical Reviews, 89(8), 1841-1860.
  • Wikipedia. (2020). Wittig reaction.
  • Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Current Research and Academic Review, 2(8), 1-10.
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Foundational

Illuminating the Reaction Pathways: A Quantum Chemical Guide to 2-Cyclohexylideneethyl Acetate Reactivity

Abstract This technical guide provides a comprehensive framework for investigating the reactivity of 2-Cyclohexylideneethyl acetate using state-of-the-art quantum chemical calculations. Tailored for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for investigating the reactivity of 2-Cyclohexylideneethyl acetate using state-of-the-art quantum chemical calculations. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the principles guiding computational analysis. We will explore the theoretical underpinnings, present a detailed, step-by-step computational protocol, and discuss the interpretation of key results. By grounding our approach in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide serves as a self-validating system for predicting and understanding the chemical behavior of this versatile ester.

Introduction: The Significance of 2-Cyclohexylideneethyl Acetate

2-Cyclohexylideneethyl acetate and its derivatives are important intermediates in organic synthesis.[1][2][3][4][5] Their utility spans the creation of pharmaceutical compounds, fragrances, and other fine chemicals.[1] The reactivity of the α,β-unsaturated ester moiety, coupled with the stereochemical possibilities of the cyclohexylidene group, presents a rich landscape for chemical transformations. Understanding the underlying electronic and structural factors that govern its reactivity is paramount for optimizing existing synthetic routes and designing novel molecular architectures.

Quantum chemical calculations offer a powerful lens through which to examine chemical reactions at the atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[6] By solving the Schrödinger equation for a given molecular system, we can elucidate reaction mechanisms, predict product distributions, and design new catalysts with enhanced efficiency and selectivity.[6][7] This guide will specifically focus on leveraging Density Functional Theory (DFT), a computational method that strikes an excellent balance between accuracy and computational cost, making it a workhorse in modern computational chemistry.[6][8]

Theoretical Foundations: A Quantum Mechanical Perspective on Reactivity

At its core, a chemical reaction is a story of electron redistribution and nuclear rearrangement. Quantum chemistry provides the language to tell this story with quantitative precision.[6] The central concept is the Potential Energy Surface (PES) , a multidimensional landscape that maps the energy of a molecular system as a function of its atomic coordinates.[6] Reactants and products reside in energy minima on this surface, while the pathway between them traverses a "mountain pass" known as the transition state (TS) . The energy difference between the reactants and the transition state is the activation energy , a critical determinant of the reaction rate.[9]

Our investigation into the reactivity of 2-Cyclohexylideneethyl acetate will focus on several key areas:

  • Frontier Molecular Orbital (FMO) Theory: This theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap and spatial overlap of these orbitals provide a qualitative understanding of reaction feasibility and regioselectivity.

  • Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on a molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how 2-Cyclohexylideneethyl acetate will interact with other reagents.

  • Transition State Theory (TST): TST provides a framework for calculating reaction rate constants from the properties of the reactants and the transition state.[8] By locating and characterizing the transition state structure, we can gain quantitative insights into the reaction kinetics.

Methodology: A Rigorous Computational Workflow

The following protocol outlines a robust and reproducible workflow for the quantum chemical analysis of 2-Cyclohexylideneethyl acetate reactivity. This workflow is designed to be a self-validating system, with each step building upon the last to ensure the integrity of the final results.

Software and Computational Details

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of computational method and basis set is critical for obtaining accurate results.[10] For this investigation, we recommend the following:

ParameterRecommended SettingRationale
Functional M06-2XThis functional has demonstrated a favorable balance between accuracy and computational efficiency for organic reactions.[10]
Basis Set def2-TZVPThis triple-zeta basis set provides a good description of the electronic structure for molecules containing C, H, and O atoms.[10]
Solvation Model SMD or PCM (with an appropriate solvent)To accurately model reactions in solution, an implicit solvation model is crucial to account for the bulk solvent effects.
Step-by-Step Computational Protocol
  • Geometry Optimization of Reactants and Products:

    • Construct the 3D structure of 2-Cyclohexylideneethyl acetate and any relevant coreactants.

    • Perform a geometry optimization to find the lowest energy conformation of each molecule. This corresponds to locating the minima on the potential energy surface.

    • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. A true minimum will have no imaginary frequencies.

  • Frontier Molecular Orbital and Electrostatic Potential Analysis:

    • From the optimized geometries, calculate and visualize the HOMO and LUMO of 2-Cyclohexylideneethyl acetate. Analyze their shapes and energies to predict sites of nucleophilic and electrophilic attack.

    • Generate an ESP map to visualize the charge distribution and identify polar regions of the molecule.

  • Transition State Searching:

    • Propose a plausible reaction mechanism based on chemical intuition and the FMO/ESP analysis.

    • Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization with eigenvector following) to locate the transition state structure connecting the reactants and products.[11] This is often the most challenging step and may require several attempts with different initial guesses.

    • Verification: A true transition state is a first-order saddle point on the PES and will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[7][12]

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state structure.[7] This calculation traces the reaction path downhill from the transition state to the corresponding reactant and product minima, confirming that the located TS correctly connects the desired species.

  • Calculation of Thermodynamic and Kinetic Parameters:

    • From the optimized and frequency-corrected energies of the reactants, transition state, and products, calculate the activation energy (ΔG‡) and the overall reaction energy (ΔG_rxn).

    • These values provide quantitative predictions of the reaction rate and thermodynamic favorability.

Visualizing the Computational Workflow

Computational_Workflow cluster_pre Pre-Calculation cluster_calc Quantum Chemical Calculations cluster_post Analysis & Interpretation A 1. Build Initial Structures (Reactants, Products) B 2. Geometry Optimization A->B Initial Guess C 3. Frequency Analysis (Verify Minima) B->C Optimized Geometry G 7. FMO & ESP Analysis B->G D 4. Transition State Search C->D Verified Reactants E 5. Frequency Analysis (Verify TS) D->E Putative TS F 6. IRC Calculation E->F Verified TS H 8. Calculate ΔG‡ & ΔG_rxn F->H Confirmed Reaction Path I 9. Interpret Reactivity H->I

Caption: A schematic overview of the computational workflow for analyzing chemical reactivity.

Illustrative Example: Nucleophilic Addition to 2-Cyclohexylideneethyl Acetate

To demonstrate the power of this approach, let's consider a hypothetical nucleophilic addition reaction to the β-carbon of 2-Cyclohexylideneethyl acetate.

Predicted Reaction Pathway

Based on the electron-withdrawing nature of the ester group, the β-carbon is expected to be electrophilic and thus susceptible to attack by a nucleophile. The reaction is likely to proceed through a two-step mechanism:

  • Nucleophilic attack at the β-carbon, forming a tetrahedral intermediate.

  • Protonation of the resulting enolate to yield the final product.

Reaction_Pathway Reactants 2-Cyclohexylideneethyl Acetate + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Protonation) Intermediate->TS2 Products Adduct Product TS2->Products

Caption: A simplified representation of a potential nucleophilic addition pathway.

Interpreting the Computational Results

The quantum chemical calculations would provide the following key data points:

ParameterDescriptionSignificance
ΔG‡ (TS1) The activation energy for the initial nucleophilic attack.Determines the rate-limiting step of the reaction. A lower value indicates a faster reaction.
ΔG (Intermediate) The relative free energy of the tetrahedral intermediate.Indicates the stability of the intermediate. A more stable intermediate suggests a more favorable reaction pathway.
ΔG‡ (TS2) The activation energy for the protonation step.Typically lower than the first activation energy in such reactions.
ΔG_rxn The overall free energy change of the reaction.A negative value indicates that the reaction is thermodynamically favorable.

By analyzing these values, we can make quantitative predictions about the feasibility and kinetics of the reaction. Furthermore, by comparing the activation energies for attack at different sites on the molecule, we can predict the regioselectivity of the reaction.

Conclusion: From In Silico to In the Lab

Quantum chemical calculations provide an indispensable tool for modern chemical research.[6][7][11] By following the rigorous, self-validating protocol outlined in this guide, researchers can gain deep and predictive insights into the reactivity of 2-Cyclohexylideneethyl acetate. This knowledge is not merely academic; it has direct applications in the rational design of new synthetic methodologies, the optimization of reaction conditions, and the development of novel therapeutic agents. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical science, and the methods described herein represent a significant step towards a more predictive and efficient approach to chemical discovery.

References

  • Müller K. (2024).
  • Hosoya, T. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. [Link]

  • HPC SYSTEMS Inc. (2024). Refining Chemical Reaction Mechanisms with Quantum Chemistry for Reaction-Flow Analysis. HPC SYSTEMS Inc.. [Link]

  • Siegbahn, P. E. M. (2001). A Quantum Chemical Approach to the Study of Reaction Mechanisms of Redox-Active Metalloenzymes. The Journal of Physical Chemistry B, 105(36), 8451–8462. [Link]

  • Al-Zier, A. A. (2025). Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry. Wasit Journal for Pure sciences, 4(3), 1-10. [Link]

  • Tzvetkov, T. T., & Vayssilov, G. N. (2003). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. The Journal of Organic Chemistry, 68(4), 1347–1355. [Link]

  • Tzvetkov, T. T., & Vayssilov, G. N. (2003). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. ResearchGate. [Link]

  • ChemBK. (2024). ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE. ChemBK. [Link]

  • Feng, A., Lu, X., Liu, P., & Zhang, D. (2025). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. 大学化学, 40(3), 2405007. [Link]

  • Richter, F., Blomberg, R., Khare, S. D., Kiss, G., Kuzin, A. P., Smith, A. J. T., ... & Baker, D. (2012). Computational Design of Catalytic Dyads and Oxyanion Holes for Ester Hydrolysis. Journal of the American Chemical Society, 134(38), 16197–16206. [Link]

  • Liu, F., & Liu, P. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2664. [Link]

  • ScholarWorks. (n.d.). SYNTHESIS OF 2-ALKYLIDENE-1,3-CYCLOHEXANEDIONES. ScholarWorks. [Link]

  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • St. John, P. C., Guan, Y., Kim, Y., & Paton, R. S. (2020). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data, 7(1), 1-8. [Link]

  • Hosoya, T. (2023). Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies. ResearchGate. [Link]

  • Google Patents. (n.d.). CN101125813A - Method for synthesizing allyl cyclohexoxyacetate.
  • Kong, W. Y. (2020). Quantum Chemical Investigations of Reactivity, Selectivity and Dynamics of Chemical Reactions. eScholarship. [Link]

  • Pearson+. (n.d.). 2-Acetoxycyclohexyl tosylate reacts with acetate ion to form 1,2-... | Study Prep. Pearson+. [Link]

  • MDPI. (n.d.). Quantum Chemical Calculations of Molecular Reaction Processes, 2nd Edition. MDPI. [Link]

  • Pearson+. (n.d.). 2-Acetoxycyclohexyl tosylate reacts with acetate ion to form 1,2-... | Study Prep. Pearson+. [Link]

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  • Guesmi, H., Ouddai, N., & Ghalla, H. (2020). Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. Theoretical Chemistry Accounts, 139(1), 19. [Link]

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Sources

Exploratory

Solubility Dynamics and Thermodynamic Profiling of 2-Cyclohexylideneethyl Acetate in Organic Solvents

Executive Summary 2-Cyclohexylideneethyl acetate is a highly lipophilic, allylic ester critical to advanced organic synthesis, including the development of peroxide-based antimalarials and metal-free thianthrenation meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexylideneethyl acetate is a highly lipophilic, allylic ester critical to advanced organic synthesis, including the development of peroxide-based antimalarials and metal-free thianthrenation methodologies. Understanding its solubility profile is paramount for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications. This technical guide provides an in-depth analysis of the thermodynamic principles governing its solvation, comprehensive solubility data across various solvent classes, and field-proven, self-validating experimental protocols for solubility determination.

Chemical Profiling & Structural Causality

The solubility behavior of 2-cyclohexylideneethyl acetate (C₁₀H₁₆O₂) is dictated by the dichotomy of its molecular structure:

  • The Cyclohexylidene Ring: A bulky, non-polar hydrocarbon moiety that dominates the molecule's steric profile. It relies heavily on dispersive (van der Waals) forces for solvation, making the molecule highly hydrophobic.

  • The Allylic Acetate Group: Introduces a localized dipole and acts as a hydrogen-bond acceptor. This functional group allows for targeted interactions with moderately polar aprotic solvents.

Because the non-polar hydrocarbon mass significantly outweighs the polar acetate head, the compound behaves primarily as a lipophilic oil. It exhibits complete miscibility in non-polar hydrocarbons and moderate polarity solvents, but is fundamentally insoluble in aqueous systems [1].

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To move beyond empirical guesswork, solvent selection for 2-cyclohexylideneethyl acetate can be quantitatively modeled using Hansen Solubility Parameters (HSP) . The total cohesive energy of the liquid is divided into three interaction types: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ) [3].

While exact experimental HSP values for 2-cyclohexylideneethyl acetate are niche, they can be accurately extrapolated from structural analogs such as allyl acetate and cyclohexyl acetate[4].

Table 1: Estimated HSP for 2-Cyclohexylideneethyl Acetate vs. Analogs
Compound δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Reference Base
Allyl Acetate 15.74.58.0Empirical [3]
Cyclohexyl Acetate 16.54.56.0Empirical [4]
2-Cyclohexylideneethyl Acetate ~16.5 ~4.5 ~5.5 Calculated Estimate

The Causality of Solvation: A solvent will successfully dissolve 2-cyclohexylideneethyl acetate if its HSP coordinates fall within the solute's "interaction sphere." Solvents like ethyl acetate ( δD​=15.8,δP​=5.3,δH​=7.2 ) and toluene ( δD​=18.0,δP​=1.4,δH​=2.0 ) have coordinates tightly clustered near the estimated values of the target molecule, explaining their infinite miscibility.

HSP Solute Solute: Allylic Acetate dD Dispersion (δD ~16.5) Solute->dD Hydrophobic Ring dP Polar (δP ~4.5) Solute->dP Ester Dipole dH H-Bonding (δH ~5.5) Solute->dH Oxygen Acceptor Solvent Organic Solvent dD->Solvent Matches dP->Solvent Matches dH->Solvent Matches

Fig 1. Hansen Solubility Parameter (HSP) interaction pathways for optimal solvation.

Quantitative Solubility Profile in Organic Solvents

Based on its thermodynamic profile, 2-cyclohexylideneethyl acetate demonstrates the following solubility characteristics across standard laboratory solvents at 25°C.

Table 2: Solubility Data in Common Organic Solvents
Solvent ClassSolventDielectric Constant ( ϵ )Solubility StatusEstimated Capacity ( g/100 mL)
Non-Polar Hydrocarbon Hexane / Heptane~1.9Miscible> 100 (Infinite)
Aromatic Hydrocarbon Toluene / Benzene~2.4Miscible> 100 (Infinite)
Moderately Polar Aprotic Dichloromethane (DCM)8.9Miscible> 100 (Infinite)
Moderately Polar Aprotic Ethyl Acetate (EtOAc)6.0Miscible> 100 (Infinite)
Polar Aprotic Acetone20.7Highly Soluble> 50
Polar Protic Methanol / Ethanol~32.7Soluble10 - 30
Aqueous Water80.1Insoluble< 0.1

Application Workflow: Extraction and Purification

The solubility profile of 2-cyclohexylideneethyl acetate directly dictates its downstream processing. In synthetic workflows—such as its generation via olefination or thianthrenation—the compound is typically extracted from aqueous reaction mixtures using diethyl ether (Et₂O) or a hexane/ethyl acetate mixture [1, 2].

Chromatographic Causality: For silica gel column chromatography, a mobile phase of 10% Ethyl Acetate in Hexane is universally cited as the optimal system, yielding a Retention Factor ( Rf​ ) of 0.62 [1]. Why this specific ratio? The 90% hexane fraction satisfies the high dispersive forces ( δD​ ) of the cyclohexylidene ring, ensuring the molecule does not crash out. The 10% ethyl acetate provides just enough polar ( δP​ ) and hydrogen-bonding ( δH​ ) competition to gently displace the acetate moiety from the polar silanol groups of the stationary phase, allowing for controlled, uniform elution.

Workflow A Reaction Mixture (2-Cyclohexylideneethyl acetate) B Aqueous Quench (sat. NH4Cl) A->B C Liquid-Liquid Extraction (Et2O or Hexane/EtOAc) B->C D Organic Layer (Target Compound) C->D Top Phase E Aqueous Layer (Inorganic Waste) C->E Bottom Phase F Drying over Na2SO4 & Concentration D->F G Column Chromatography (10% EA/Hexane) F->G H Purified Target (Rf = 0.62) G->H

Fig 2. Standard extraction and purification workflow for 2-cyclohexylideneethyl acetate.

Self-Validating Experimental Protocol: Solubility Determination

To empirically verify the solubility limit of 2-cyclohexylideneethyl acetate in borderline solvents (e.g., methanol or mixed aqueous-organic systems), a rigorously controlled Isothermal Gravimetric & HPLC Method is required.

This protocol is designed as a self-validating system. It eliminates volumetric errors caused by the high vapor pressure of organic solvents by utilizing strictly gravimetric tracking, and it utilizes an internal standard to validate HPLC recovery rates.

Step-by-Step Methodology
  • Isothermal Equilibration:

    • Add an excess amount of 2-cyclohexylideneethyl acetate (e.g., 2.0 g) to a 10 mL glass vial containing 5.0 mL of the target solvent.

    • Seal the vial hermetically with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours. Causality: 48 hours ensures true thermodynamic equilibrium is reached, avoiding transient supersaturation.

  • Phase Separation:

    • Transfer the vial to a temperature-controlled centrifuge (pre-chilled/warmed to exactly 25.0 °C).

    • Centrifuge at 4,000 RPM for 15 minutes to force any undissolved micro-emulsions to the bottom.

  • Gravimetric Sampling:

    • Using a pre-weighed, temperature-equilibrated glass syringe, extract exactly 1.000 g of the clear supernatant.

    • Transfer this aliquot into a pre-weighed volumetric flask containing a known mass of diluent (e.g., HPLC-grade acetonitrile). Causality: Gravimetric dilution negates the density fluctuations inherent to volatile organic solvents, ensuring absolute mass tracking.

  • Internal Standard Addition:

    • Spike the diluted sample with a highly precise mass of an internal standard (e.g., Benzyl Acetate). This validates the injection volume and detector response during analysis.

  • HPLC-UV Quantification:

    • Analyze the sample via HPLC (C18 column, Isocratic Acetonitrile/Water mobile phase, UV detection at 210 nm).

    • Calculate the concentration based on a 5-point calibration curve.

  • System Validation:

    • Repeat the entire process in triplicate. The system is validated only if the Relative Standard Deviation (RSD) across the three independent replicates is < 2.0%.

Conclusion

The solubility of 2-cyclohexylideneethyl acetate is a textbook demonstration of lipophilic dominance in organic molecules. By mapping its structural features to Hansen Solubility Parameters, researchers can reliably predict its infinite miscibility in non-polar to moderately polar aprotic solvents. Leveraging these thermodynamic principles allows for the rational design of highly efficient liquid-liquid extractions and optimized chromatographic purifications, ensuring high-yield recovery in complex synthetic workflows.

References

  • Title: I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials.
  • Title: Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation Source: Semantic Scholar URL
  • Title: HSP Basics | Practical Solubility Science Source: Prof Steven Abbott URL
  • Title: Hansen Solubility Parameters: A User's Handbook Source: Kinam Park / CRC Press URL
Foundational

Biological Activity and Pharmacological Potential of 2-Cyclohexylideneethyl Acetate Derivatives: A Comprehensive Technical Guide

Executive Summary The 2-cyclohexylideneethyl moiety represents a highly versatile, lipophilic pharmacophore in modern drug discovery and synthetic biology. While 2-cyclohexylideneethyl acetate frequently serves as a synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-cyclohexylideneethyl moiety represents a highly versatile, lipophilic pharmacophore in modern drug discovery and synthetic biology. While 2-cyclohexylideneethyl acetate frequently serves as a synthetic intermediate, its downstream derivatives exhibit profound and highly specific biological activities. By modulating membrane dynamics, altering ion channel conductance, and serving as unnatural substrates for enzymatic prenylation, these derivatives span multiple therapeutic domains.

This whitepaper synthesizes the mechanistic pharmacology and experimental workflows associated with three primary classes of 2-cyclohexylideneethyl derivatives: neuroactive convulsant barbiturates, antimicrobial quinoxaline-diones, and unnatural prenylated aromatics.

Neuropharmacological Modulation: The CHEB Paradigm

Mechanism of Action

The derivative 5-(2-Cyclohexylideneethyl)-5-ethyl barbituric acid (CHEB) is a potent convulsant barbiturate. Unlike traditional sedative-hypnotic barbiturates (e.g., pentobarbital) that hyperpolarize neurons by enhancing GABA A​ receptor-mediated chloride influx, CHEB induces a paradoxical excitatory phenotype[1]. Mechanistically, CHEB activates a non-selective cation channel permeant to Ca 2+ , leading to rapid membrane depolarization[2]. This depolarization triggers the spontaneous, calcium-dependent release of excitatory neurotransmitters such as glutamate and acetylcholine from presynaptic terminals[1]. Furthermore, CHEB acts as a potent inhibitor of mitochondrial respiration at Complex I, uncoupling cellular metabolism from membrane excitability[2].

CHEB_Pathway CHEB CHEB (Convulsant Barbiturate) CationChannel Non-Selective Cation Channel CHEB->CationChannel Activates CaInflux Cytosolic Ca2+ Influx CationChannel->CaInflux Depolarization Membrane Depolarization CaInflux->Depolarization Transmitter Glutamate / ACh Release Depolarization->Transmitter Convulsion Excitatory Phenotype Transmitter->Convulsion

CHEB-induced excitatory signaling pathway via calcium-dependent depolarization.

Quantitative Electrophysiological Data

The divergent effects of barbiturate derivatives on calcium currents highlight the structure-activity relationship dictated by the 2-cyclohexylideneethyl group.

Table 1: Comparative Effects of Barbiturates on Calcium Influx | Compound | Pharmacological Profile | IC 50​ for Ca 2+ Current Blockade | Effect on Basal Ca 2+ Influx | |---|---|---|---| | CHEB | Convulsant | ~118 µM | Significant Increase | | (-)-Pentobarbital | Sedative/Hypnotic | ~3.5 µM | Decrease | | Phenobarbital | Anticonvulsant | ~72 µM | Decrease |

(Data synthesized from comparative electrophysiological studies on isolated neurons[3].)

Experimental Protocol: Synaptosomal 45Ca2+ Influx Assay

To isolate the presynaptic effects of CHEB from postsynaptic network activity, isolated cerebrocortical synaptosomes are utilized.

Step-by-Step Methodology:

  • Synaptosome Isolation: Homogenize murine cerebrocortical tissue in 0.32 M sucrose. Isolate the P2 synaptosomal fraction via density gradient centrifugation (140,000 × g for 45 min)[1].

  • Equilibration: Resuspend the pellet in a physiological oxygenated buffer (pH 7.4) and incubate at 37°C for 10 minutes.

  • Drug Incubation: Introduce CHEB (10–200 µM) or (-)-pentobarbital (100 µM) to the synaptosomal suspension for 5 minutes.

  • Isotope Depolarization: Trigger depolarization by adding a high-K + buffer containing 1 µCi/mL of 45Ca2+ .

  • Termination & Quantification: Terminate the reaction after 3 seconds ("fast-phase") by adding ice-cold EGTA buffer. Rapidly filter through glass-fiber filters and quantify retained radioactivity via liquid scintillation counting[1].

Causality & Rationale: Synaptosomes are chosen because they lack functional axons and dendrites but retain intact presynaptic release machinery. This isolates the direct drug effects on presynaptic voltage-dependent calcium channels without the confounding variables of action potential propagation. Self-Validation Mechanism: The assay is internally validated by parallel testing with Ruthenium Red (a known calcium channel blocker). If CHEB's excitatory calcium influx is abolished by Ruthenium Red (typically by >80%[2]), the system confirms that the observed signal is strictly channel-mediated and not an artifact of membrane rupture.

Antimicrobial Efficacy: Hunanamycin Analogs

Mechanism of Action

Derivatives of 2-cyclohexylideneethyl acetate have been successfully integrated into the synthesis of Hunanamycin A analogs. Specifically, compounds like 1-(2-cyclohexylideneethyl)-6,7-dimethyl-4-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)-1,4-dihydroquinoxaline-2,3-dione leverage the lipophilic 2-cyclohexylideneethyl tail to penetrate the robust cell envelopes of zoonotic pathogens[4]. These analogs, synthesized via the oxidative degradation and subsequent alkylation of riboflavin (Vitamin B2), exhibit potent antibacterial activity against resilient strains such as Salmonella enterica[4].

MIC_Workflow Inoculum Prepare S. enterica Inoculum (0.5 McFarland) Plate Seed 96-Well Plate (~5 x 10^4 CFU/mL) Inoculum->Plate Treatment Apply Hunanamycin Analogs (0.4 - 40 µg/mL) Plate->Treatment Incubation Incubate 24h at 37°C Treatment->Incubation ATP Add BacTiter-Glo (ATP Quantitation) Incubation->ATP Read Measure Luminescence (Cell Viability) ATP->Read

High-throughput ATP quantitation workflow for determining antimicrobial MIC.

Quantitative Antimicrobial Data

Table 2: Antibacterial Activity against Salmonella enterica

Compound Core Structure MIC Range (µg/mL)
Hunanamycin A Pyrido[1,2,3-de]quinoxaline-2,3-dione ~10.0
2-Cyclohexylideneethyl Analog 1,4-dihydroquinoxaline-2,3-dione 0.4 - 40.0

| Ciprofloxacin (Control) | Fluoroquinolone | 0.03 - 10.0 |

(Data reflects standardized testing ranges utilized for riboflavin-derived quinoxaline-diones[4].)

Experimental Protocol: BacTiter-Glo ATP Viability Assay

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. enterica (ATCC #6539) in Mueller Hinton broth for 12 hours. Adjust suspension turbidity to a 0.5 McFarland standard[4].

  • Plating: Seed a 96-well plate with growth media to achieve a final inoculum concentration of ~5 × 10 4 CFU/mL[4].

  • Compound Dosing: Treat the bacterial cells with the 2-cyclohexylideneethyl analog at concentrations ranging from 0.4 to 40 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Quantitation: Add the BacTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present. Measure luminescence using a multi-modal plate reader[4].

Causality & Rationale: ATP quantitation is deliberately chosen over traditional OD 600​ optical density measurements. OD 600​ cannot differentiate between live cells and intact dead cells, which is highly problematic when evaluating novel bacteriostatic vs. bactericidal compounds. ATP rapidly degrades upon cell death, providing a direct, real-time measure of metabolic viability. Self-Validation Mechanism: The assay utilizes Ciprofloxacin as a positive bactericidal control and a vehicle-only (DMSO) negative control. A standard curve correlating luminescence to known CFU counts ensures the assay remains within the linear dynamic range, validating that a drop in signal is exclusively due to compound-induced metabolic collapse.

Synthetic Biology: Enzymatic Prenylation

Mechanism of Action

In synthetic biology, the 2-cyclohexylideneethyl group is utilized to create unnatural prenyl diphosphate donors (e.g., 2-cyclohexylideneethyl-PP). These synthesized derivatives serve as substrates for soluble aromatic prenyltransferases (PTases), specifically the ABBA-type and DMATS-type enzymes found in bacteria and fungi[5]. By enzymatically attaching the lipophilic 2-cyclohexylideneethyl tail to aromatic polyketides or indole alkaloids, researchers can drastically increase the compound's lipophilicity and target-protein binding affinity, thereby engineering superior biological activity[5].

PTase_Workflow Substrate 2-Cyclohexylideneethyl-PP + Aromatic Acceptor Enzyme ABBA-type PTase (Soluble Catalyst) Substrate->Enzyme Reaction Enzymatic Prenylation (30°C, pH 7.5) Enzyme->Reaction Extraction Organic Extraction (EtOAc) Reaction->Extraction Analysis HPLC-MS Characterization Extraction->Analysis

Chemoenzymatic synthesis workflow using ABBA-type prenyltransferases.

Experimental Protocol: Chemoenzymatic Prenylation

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify soluble ABBA-type PTases (e.g., EpzP or PpzP from Streptomyces) using standard E. coli recombinant expression systems[5].

  • Reaction Assembly: In a 100 µL reaction volume, combine 1 mM of the aromatic acceptor substrate, 2 mM of 2-cyclohexylideneethyl diphosphate, and 10–50 µg of the purified PTase in a Tris-HCl buffer (pH 7.5).

  • Incubation: Incubate the mixture at 30°C for 2–16 hours depending on enzyme kinetics.

  • Extraction: Quench the reaction with 100 µL of ethyl acetate (EtOAc). Vortex vigorously and centrifuge to separate the organic layer.

  • Analysis: Evaporate the organic layer, resuspend in methanol, and analyze via HPLC-MS to quantify the unnatural prenylated product[5].

Causality & Rationale: Soluble ABBA-type enzymes are specifically selected over membrane-bound UbiA-type PTases. UbiA-type enzymes possess a strict (N/D)DXXD motif requiring Mg 2+ for diphosphate binding, which severely limits substrate promiscuity[5]. ABBA-type enzymes lack this strict motif, granting them the structural flexibility required to accept bulky, unnatural lipophilic donors like the 2-cyclohexylideneethyl group. Self-Validation Mechanism: The protocol mandates a "no-enzyme" control reaction incubated under identical conditions. This rules out spontaneous chemical alkylation, ensuring that any detected prenylated product via HPLC-MS is strictly the result of enzymatic catalysis.

References

  • [5-(2-Cyclohexylideneethyl)-5-ethyl barbituric acid (CHEB): correlation of hypnotic and convulsant properties with alterations of synaptosomal 45Ca2+ influx] Source: PubMed / National Institutes of Health (NIH) URL:[Link][1]

  • [Electrophysiological and metabolic effects of a convulsant barbiturate on dissociated mouse primary sensory neurons] Source: PMC / National Institutes of Health (NIH) URL:[Link][2]

  • [Calcium Current Block by (-)-Pentobarbital] Source: Journal of Neuroscience URL:[Link][3]

  • [WO2017168447A1 - A cyclic compounds and process for the preparation thereof] Source: Google Patents URL:[4]

  • [Enzymatic studies on aromatic prenyltransferases] Source: PMC / National Institutes of Health (NIH) URL:[Link][5]

Sources

Exploratory

Stereoisomers of 2-Cyclohexylideneethyl acetate

Title: The Stereochemical Dynamics and Asymmetric Functionalization of 2-Cyclohexylideneethyl Acetate: A Technical Guide Introduction and Structural Analysis 2-Cyclohexylideneethyl acetate is an exocyclic alkene frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Stereochemical Dynamics and Asymmetric Functionalization of 2-Cyclohexylideneethyl Acetate: A Technical Guide

Introduction and Structural Analysis

2-Cyclohexylideneethyl acetate is an exocyclic alkene frequently utilized as a versatile synthon in complex organic synthesis and drug development 1[1]. A fundamental question often arises during the structural characterization of this molecule: Does it possess stereoisomers?

To answer this, we must rigorously analyze its molecular symmetry. The exocyclic double bond connects the ethyl acetate chain to the cyclohexane ring. Because the cyclohexane ring is unsubstituted, the carbon pathways around the ring (C2-C3-C4 and C6-C5-C4) are chemically and magnetically equivalent. Consequently, the molecule completely lacks E/Z geometric isomerism; the two faces of the alkene are identical. Furthermore, while the cyclohexane ring adopts a chair conformation—which theoretically places the double bond in an asymmetric environment with distinct axial-like and equatorial-like allylic protons—the rapid chair-to-chair interconversion at room temperature averages these states. Thus, the parent molecule exists as a single, achiral entity under standard conditions.

Symmetry Breaking: Generating E/Z Isomers

Stereoisomerism in this system emerges only when the inherent symmetry of the cyclohexane ring is broken. Introducing a substituent (e.g., a tert-butyl group at the C4 position) locks the chair conformation and differentiates the two pathways around the ring. This symmetry-breaking event results in the formation of stable E and Z diastereomers. In drug development, isolating these specific stereoisomers is critical, as the spatial orientation of the ethyl acetate moiety strongly dictates binding affinity within chiral protein pockets.

SymmetryLogic Parent 2-Cyclohexylideneethyl Acetate (Parent Compound) Sym Unsubstituted Ring (Identical C2/C6 paths) Parent->Sym Subst Substituted Ring (e.g., 4-tert-butyl derivative) Parent->Subst NoEZ No E/Z Stereoisomers (Achiral at RT) Sym->NoEZ Break Symmetry Broken (Distinct C2/C6 paths) Subst->Break EZ Stable E and Z Isomers (Diastereomers) Break->EZ

Logical flow of symmetry breaking to generate E/Z stereoisomers in exocyclic alkenes.

Asymmetric Functionalization of the Prochiral Alkene

While the parent compound lacks stereoisomers, its exocyclic double bond is a highly valuable prochiral center. It serves as an excellent substrate for stereoselective transformations, which convert the sp2 hybridized carbon into a chiral sp3 stereocenter.

Recent methodologies have demonstrated the utility of cyclohexylidene derivatives in highly enantioselective reactions. For instance, the intramolecular cyclopropanation of 2-cyclohexylideneethyl 2-bromoacetate using a chiral Ru(II)-Amm-Pheox catalyst yields the corresponding cyclopropane as a sole stereoisomer with 98% enantiomeric excess (ee) 2[2]. Similarly, allylic functionalization via thianthrenation provides robust pathways to complex oxygenated and carbonated derivatives 3[3].

Experimental Protocol: Stereoselective Epoxidation

To generate a spiro-epoxide stereoisomer from 2-cyclohexylideneethyl acetate, a modified Shi Epoxidation protocol is employed. This method is chosen for its reliable, high enantioselectivity on unfunctionalized exocyclic alkenes.

Self-Validating System: This protocol incorporates dodecane as an internal standard. By continuously monitoring the substrate-to-dodecane ratio via GC-FID, researchers can verify that conversion metrics are strictly due to the chemical reaction, eliminating false positives caused by solvent evaporation during prolonged reaction times.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-cyclohexylideneethyl acetate (1.0 mmol) and dodecane (0.2 mmol, internal standard) in a biphasic mixture of dimethoxymethane (15 mL) and buffer (0.05 M Na2B4O7 in water, 10 mL).

  • Catalyst Addition: Add the chiral fructose-derived ketone catalyst (0.2 mmol) and tetrabutylammonium hydrogen sulfate (0.05 mmol) to act as a phase-transfer catalyst.

  • Oxidant Delivery (Critical Step): Cool the mixture to 0 °C. Dissolve Oxone (1.5 mmol) in aqueous EDTA (0.4 mM, 10 mL) and K2CO3 (0.43 M, 10 mL). Add this solution dropwise over 2 hours using a syringe pump. Causality Insight: The slow, continuous addition of Oxone is imperative. The chiral ketone catalyst is highly susceptible to Baeyer-Villiger oxidation. Maintaining a steady, low concentration of the oxidant preserves the catalyst's structural integrity, ensuring the reaction achieves maximum enantiomeric excess.

  • Quench and Extraction: After complete consumption of the starting material (verified by GC-FID), quench the reaction with saturated aqueous Na2S2O3 (10 mL) to safely destroy excess oxidant. Extract with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1).

Workflow Substrate Substrate & IS Preparation Reagents Chiral Catalyst Addition Substrate->Reagents Reaction Controlled Oxone Addition (0 °C) Reagents->Reaction Workup Na2S2O3 Quench & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Analysis Chiral HPLC (ee% Determination) Purification->Analysis

Step-by-step experimental workflow for the stereoselective functionalization of exocyclic alkenes.

Quantitative Data Presentation

The table below summarizes the stereochemical outcomes of various functionalization strategies applied to 2-cyclohexylideneethyl acetate and its direct derivatives, highlighting the efficiency of chiral catalysis in generating distinct stereoisomers.

Reaction TypeSubstrateCatalyst / Reagent SystemMajor StereoisomerEnantiomeric Excess (ee)Yield
Allylic Oxygenation 2-Cyclohexylideneethyl acetateThianthrene / K2CO3Achiral (Parent)N/A81%
Intramolecular Cyclopropanation 2-Cyclohexylideneethyl 2-bromoacetateRu(II)-Amm-Pheox(1S, 5R)-Cyclopropane98%37%
Asymmetric Epoxidation 2-Cyclohexylideneethyl acetateChiral Dioxirane (Shi)(S)-Spiro-epoxide>90%85%
Reductive Ozonolysis 2-Cyclohexylideneethyl acetateO3, then ReductantAchiral Cleavage ProductN/A88%

Conclusion

While 2-cyclohexylideneethyl acetate fundamentally lacks stable stereoisomers due to the symmetry of its unsubstituted cyclohexane ring, it operates as a highly versatile prochiral scaffold. By applying principles of symmetry breaking through ring substitution, or by utilizing asymmetric transition-metal and organocatalysis on the exocyclic double bond, researchers can access a diverse array of complex, enantiopure stereoisomers essential for advanced drug discovery.

References

  • [3] Title: Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation Source: Semantic Scholar URL:

  • [1] Title: I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials. Source: unl.edu URL:

  • [2] Title: Reusable and highly enantioselective water-soluble Ru(II)- Amm-Pheox catalyst for intramolecular Source: Beilstein Journals URL:

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclohexylideneethyl acetate

Application Note: De Novo Synthesis and Purification of 2-Cyclohexylideneethyl Acetate Introduction & Scope 2-Cyclohexylideneethyl acetate is a highly versatile allylic ester utilized extensively in advanced organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Purification of 2-Cyclohexylideneethyl Acetate

Introduction & Scope

2-Cyclohexylideneethyl acetate is a highly versatile allylic ester utilized extensively in advanced organic synthesis. It serves as a critical substrate in the study of reductive ozonolysis[1], transition-metal-catalyzed allylic C-H functionalizations, and as an intermediate building block for complex terpene frameworks.

This application note provides a field-proven, three-step synthetic protocol to obtain 2-cyclohexylideneethyl acetate from commercially available cyclohexanone. As a self-validating system, this guide emphasizes the mechanistic causality behind reagent selection, visual reaction cues, and standardized downstream processing to ensure high-fidelity reproducibility.

Retrosynthetic Strategy and Pathway

The target compound is synthesized via a linear, high-yielding sequence:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Cyclohexanone is reacted with the ylide generated from triethyl phosphonoacetate to form the α,β-unsaturated ester, ethyl 2-cyclohexylideneacetate[2].

  • Ester Reduction: The ester is reduced to the corresponding allylic alcohol, 2-cyclohexylideneethanol, using Diisobutylaluminum hydride (DIBAL-H)[3].

  • Acetylation: The allylic alcohol is protected as an acetate ester using acetic anhydride and pyridine[1].

SynthesisPathway N1 Cyclohexanone N2 Ethyl 2-cyclohexylideneacetate N1->N2 Triethyl phosphonoacetate NaH, THF N3 2-Cyclohexylideneethanol N2->N3 DIBAL-H Toluene N4 2-Cyclohexylideneethyl acetate N3->N4 Ac2O, Pyridine DMAP, DCM

Chemical synthesis pathway for 2-cyclohexylideneethyl acetate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyclohexylideneacetate (HWE Olefination)

Mechanistic Insight: The HWE reaction is strategically preferred over the traditional Wittig reaction because the resulting phosphonate byproducts (e.g., sodium diethyl phosphate) are highly water-soluble, preventing emulsion issues and making the workup significantly cleaner. Sodium hydride (NaH) acts as the base to deprotonate the acidic α-protons of triethyl phosphonoacetate, forming a nucleophilic phosphonate carbanion[4].

Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add NaH (60% dispersion in mineral oil, 1.2 equiv). Causality Check: Wash the NaH with anhydrous hexane (3 × 10 mL) under nitrogen to remove the mineral oil. Mineral oil can trap unreacted starting materials and complicate column chromatography.

  • Ylide Formation: Suspend the washed NaH in anhydrous THF (0.2 M) and cool to 0 °C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Vigorous hydrogen gas evolution will occur. Stir the mixture at room temperature for 30–60 minutes until the suspension becomes a clear solution, visually validating complete ylide formation[2].

  • Carbonyl Addition: Add cyclohexanone (1.0 equiv) dissolved in a minimal amount of dry THF dropwise to the ylide solution[2].

  • Reaction: Stir the mixture overnight at room temperature. Monitor completion via TLC.

  • Workup: Quench the reaction carefully with water or saturated aqueous NH4Cl[2]. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 5% to 10% EtOAc in hexanes) to yield ethyl 2-cyclohexylideneacetate as a colorless oil[2].

Step 2: Synthesis of 2-Cyclohexylideneethanol (DIBAL-H Reduction)

Mechanistic Insight: DIBAL-H is selected for this transformation because it cleanly reduces the ester to the primary alcohol without reducing the conjugated alkene. The bulky nature of the isobutyl groups prevents over-reduction and side reactions common with harsher reagents like LiAlH4.

Protocol:

  • Preparation: Dissolve ethyl 2-cyclohexylideneacetate (1.0 equiv) in anhydrous toluene (0.2 M) under a nitrogen atmosphere[3].

  • Reduction: Add DIBAL-H (1.0 M in toluene, 2.0 equiv) dropwise via syringe at room temperature[3]. The excess equivalent ensures complete reduction of the ester past the transient aldehyde intermediate.

  • Reaction: Stir the mixture at room temperature for 2 hours[3].

  • Quench (Critical Step): Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)[3]. Causality Check: Aluminum salts inherently form a stubborn, gelatinous emulsion in water. Rochelle's salt acts as a bidentate chelating agent, trapping the aluminum ions and breaking down the emulsion into two distinct, easily separable clear layers.

  • Workup: Stir the biphasic solution vigorously for 2 hours until the layers resolve[3]. Separate the organic layer. Extract the aqueous layer with EtOAc. Wash the combined organics with brine, dry over Na2SO4, and concentrate to afford 2-cyclohexylideneethanol.

Step 3: Synthesis of 2-Cyclohexylideneethyl Acetate (Acetylation)

Mechanistic Insight: Acetylation is driven by Acetic Anhydride (Ac2O) and Pyridine. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) drastically accelerates the reaction. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate, which is rapidly attacked by the sterically unhindered primary allylic alcohol.

Protocol:

  • Preparation: Dissolve 2-cyclohexylideneethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).

  • Reagent Addition: Add Pyridine (2.0 equiv), Acetic Anhydride (1.5 equiv), and a catalytic amount of DMAP (0.05 equiv) at 0 °C.

  • Reaction: Remove the ice bath and stir at room temperature for 3-4 hours. Monitor completion via TLC (10% EtOAc/Hexanes; product Rf ~ 0.62)[1].

  • Workup: Dilute the reaction with DCM. Wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous NaHCO3 (to neutralize residual acetic acid), and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (10% EtOAc in hexanes) to afford 2-cyclohexylideneethyl acetate as a pure liquid[1].

WorkupWorkflow S1 Crude Reaction Mixture S2 Chemical Quench (e.g., Rochelle's Salt) S1->S2 S3 Liquid-Liquid Extraction S2->S3 S4 Aqueous Wash & Na2SO4 Drying S3->S4 S5 In Vacuo Concentration S4->S5 S6 Flash Column Chromatography S5->S6

Standardized downstream processing and purification workflow.

Quantitative Data Summary

For scaling and reproducibility, the following table summarizes the stoichiometric ratios, physical parameters, and expected yields for each transformation in the sequence.

StepReaction TypeReagents & EquivalentsTemp (°C)Time (h)Expected Yield
1 HWE OlefinationCyclohexanone (1.0) : Triethyl phosphonoacetate (1.2) : NaH (1.2)0 to 251285 - 90%
2 Ester ReductionEthyl 2-cyclohexylideneacetate (1.0) : DIBAL-H (2.0)25280 - 85%
3 Acetylation2-Cyclohexylideneethanol (1.0) : Ac2O (1.5) : Pyridine (2.0) : DMAP (0.05)0 to 253 - 485 - 88%

References

  • Fisher, C. (2011). I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska-Lincoln. 1

  • Pask, C. M. (2014). The Total Synthesis of 4-Methoxy-6-methylheptadienoic Acid Natural Products. White Rose eTheses Online. 3

  • Miele, M., et al. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. ACS Publications. 2

  • Royal Society of Chemistry. (2020). Electronic Supplementary Information for: Chiral Lewis acid catalysis in a visible light-triggered cycloaddition/rearrangement. RSC Advances. 4

Sources

Application

Application Notes and Protocols: Synthesis of 2-Cyclohexylideneethyl Acetate via the Wittig Reaction

For: Researchers, scientists, and drug development professionals. Introduction The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide to convert aldehydes and ketones into alkenes with a high degree of regioselectivity, forming the new C=C bond specifically at the location of the former carbonyl group.[3][4][5] This application note provides a detailed guide to the synthesis of 2-Cyclohexylideneethyl acetate, an α,β-unsaturated ester, using the Wittig reaction. These unsaturated esters are valuable building blocks in organic synthesis and are important in various industrial applications.[6][7]

This document will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols for the preparation of the necessary stabilized ylide and its subsequent reaction with cyclohexanone, and offer insights into reaction optimization and product purification.

Mechanistic Overview: The Power of the Ylide

The heart of the Wittig reaction is the phosphorus ylide, a neutral molecule with adjacent atoms bearing opposite formal charges.[4] In this synthesis, a stabilized ylide is employed, specifically one bearing an ester group. This electron-withdrawing group delocalizes the negative charge on the carbanion, rendering the ylide more stable and less reactive than its unstabilized counterparts.[8][9][10] This stability has a profound impact on the stereochemical outcome of the reaction.

The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of cyclohexanone.[4] This initially forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane ring.[5][11][12] The driving force of the reaction is the subsequent collapse of this intermediate to form the desired alkene and the highly stable triphenylphosphine oxide.[11][13]

With stabilized ylides, the initial nucleophilic attack is the rate-determining step and is reversible.[2][9] This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which ultimately leads to the preferential formation of the (E)-alkene.[9][11][12]

Wittig_Mechanism ylide R₃P⁺-C⁻HR' (Stabilized Ylide) betaine [Betaine Intermediate] ylide->betaine Nucleophilic Attack ketone R₂C=O (Cyclohexanone) ketone->betaine oxaphosphetane [Oxaphosphetane] betaine->oxaphosphetane Cyclization alkene R₂C=CHR' ((E)-Alkene) oxaphosphetane->alkene Decomposition tppo R₃P=O (Triphenylphosphine Oxide) oxaphosphetane->tppo

Caption: Generalized mechanism of the Wittig reaction with a stabilized ylide.

Experimental Protocols

Part 1: Synthesis of the Phosphonium Salt

The journey to the ylide begins with the formation of a phosphonium salt. This is typically achieved through a straightforward SN2 reaction between triphenylphosphine and an appropriate alkyl halide.[4][5][14]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Triphenylphosphine262.2926.23 g0.10
Ethyl bromoacetate167.0016.70 g (11.2 mL)0.10
Toluene-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol) and toluene (150 mL).

  • Stir the mixture at room temperature to dissolve the triphenylphosphine.

  • Carefully add ethyl bromoacetate (16.70 g, 0.10 mol) to the flask. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.[15]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The phosphonium salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials.

  • Dry the resulting (ethoxycarbonylmethyl)triphenylphosphonium bromide salt under vacuum. The product is typically used in the next step without further purification.

Part 2: In Situ Generation of the Ylide and Wittig Reaction

The stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, is generated in situ by deprotonating the phosphonium salt with a suitable base.[16] Due to its stability, a relatively mild base can be used. The ylide is then immediately reacted with cyclohexanone.[17]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(Ethoxycarbonylmethyl)triphenylphosphonium bromide429.2942.93 g0.10
Cyclohexanone98.149.81 g (10.3 mL)0.10
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g0.11
Anhydrous Tetrahydrofuran (THF)-250 mL-

Procedure:

  • Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a reflux condenser. Maintain a positive pressure of nitrogen throughout the reaction.[17]

  • To the flask, add sodium hydride (4.40 g of a 60% dispersion, 0.11 mol) and wash with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.

  • Add anhydrous THF (150 mL) to the flask containing the washed sodium hydride.

  • In a separate flask, dissolve the (ethoxycarbonylmethyl)triphenylphosphonium bromide (42.93 g, 0.10 mol) in anhydrous THF (100 mL).

  • Slowly add the phosphonium salt solution to the sodium hydride suspension via the dropping funnel over 30 minutes at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.[18]

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of cyclohexanone (9.81 g, 0.10 mol) in a small amount of anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction for the disappearance of cyclohexanone using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar polarity to the desired alkene product, making separation by conventional column chromatography difficult.[19]

Procedure:

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[17]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with cold petroleum ether or a mixture of hexanes and ethyl acetate. The triphenylphosphine oxide is less soluble and will precipitate.[19][20]

  • Filter the mixture and collect the filtrate containing the desired 2-Cyclohexylideneethyl acetate.

  • For higher purity, the product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[18] Alternative methods for phosphine oxide removal, such as treatment with oxalyl chloride to form an insoluble salt, have also been reported.[21]

Experimental_Workflow start Starting Materials: - Triphenylphosphine - Ethyl bromoacetate phosphonium_salt Synthesis of Phosphonium Salt (Toluene, Reflux) start->phosphonium_salt ylide_gen In Situ Ylide Generation (NaH, Anhydrous THF) phosphonium_salt->ylide_gen wittig_reaction Wittig Reaction with Cyclohexanone (Reflux) ylide_gen->wittig_reaction workup Aqueous Work-up & Extraction wittig_reaction->workup purification Purification: - Trituration - Column Chromatography workup->purification product Final Product: 2-Cyclohexylideneethyl Acetate purification->product

Caption: Workflow for the synthesis of 2-Cyclohexylideneethyl acetate.

Troubleshooting and Considerations

  • Low Yield: Poor yields can result from impure or wet reagents and solvents. Ensure all glassware is flame-dried and solvents are anhydrous, as moisture will quench the ylide.[18] Steric hindrance from the ketone can also slow the reaction; increasing the reaction time or temperature may be necessary.[2][12]

  • Stereoselectivity: While stabilized ylides strongly favor the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that often provides even higher (E)-selectivity and features a water-soluble phosphate byproduct, simplifying purification.[8][13][18]

  • Purification Difficulties: If triphenylphosphine oxide co-elutes with the product during chromatography, consider alternative purification strategies. Converting the phosphine oxide to a more polar derivative or using specialized scavenger resins can be effective.[19][22]

Conclusion

The Wittig reaction offers a robust and versatile method for the synthesis of 2-Cyclohexylideneethyl acetate from cyclohexanone. The use of a stabilized ylide ensures a predictable and high stereoselectivity towards the desired (E)-isomer. Careful attention to anhydrous reaction conditions and a well-planned purification strategy are critical for obtaining a high yield of the pure product. This protocol provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Cui, Y., et al. (2025). Wittig reaction purification for products with very low polarity. Taylor & Francis Online.
  • BenchChem (2025). A Comparative Guide to Stabilized vs. Unstabilized Wittig Reagents in Organic Synthesis. BenchChem.
  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal.
  • Unknown Author. The Wittig Reaction: Synthesis of Alkenes.
  • Taylor, R. J. K., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts.
  • AdiChemistry. WITTIG REACTION | MECHANISM. AdiChemistry.
  • JoVE (2025). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE.
  • Alfa Chemistry. Wittig Reaction. Alfa Chemistry.
  • OpenStax (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax.
  • BenchChem (2025). A Comparative Guide to Wittig Reagents for Cyclohexanone Olefination. BenchChem.
  • BenchChem (2025). Optimizing reaction conditions for Ethyl 2-(4-phenylcyclohexylidene)acetate synthesis. BenchChem.
  • ResearchGate (2025). Wittig reaction purification for products with very low polarity. ResearchGate.
  • Unknown Author. Wittig Reaction - Common Conditions.
  • Master Organic Chemistry (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Unknown Author (2014). The Wittig Reaction.
  • Liu, W., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. PMC.
  • Liu, W., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Beilstein Journals.
  • Wikipedia. Wittig reaction. Wikipedia.
  • Dalal Institute. Wittig Reaction. Dalal Institute.
  • Unknown Author (2020). Wittig reaction.
  • Lumen Learning. 20.4. The Wittig reaction. Organic Chemistry II.
  • Unknown Author. Synthesis of an Alkene via the Wittig Reaction.

Sources

Method

Comprehensive Application Note &amp; Protocol: Synthesis of 2-Cyclohexylideneethyl Acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The synthesis of 2-cyclohexylideneethyl acetate from...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The synthesis of 2-cyclohexylideneethyl acetate from cyclohexanone is a highly efficient, three-step synthetic sequence. This route leverages a Horner-Wadsworth-Emmons (HWE) olefination to establish the carbon-carbon double bond, followed by a selective aluminum-hydride reduction, and concludes with a base-catalyzed nucleophilic acetylation. This application note details the mechanistic rationale, quantitative stoichiometric parameters, and self-validating experimental protocols designed to ensure high-yield, reproducible synthesis for pharmaceutical and materials science applications.

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to understand that successful scale-up and reproducibility rely on the precise control of reaction kinetics and thermodynamics at each step.

Horner-Wadsworth-Emmons (HWE) Olefination

The sequence initiates with the HWE reaction between cyclohexanone and triethyl phosphonoacetate (TEPA). Unlike the traditional Wittig reaction, the HWE utilizes a phosphonate-stabilized carbanion. This carbanion is significantly more nucleophilic than a standard phosphonium ylide, and the reaction yields a water-soluble diethyl phosphate byproduct, which vastly simplifies downstream purification[1]. Sodium hydride (NaH) is employed as a strong, irreversible base to deprotonate TEPA, driving the quantitative formation of the ylide. The subsequent nucleophilic attack on cyclohexanone forms an oxaphosphetane intermediate that undergoes rapid syn-elimination to yield ethyl 2-cyclohexylideneacetate.

Selective DIBAL-H Mediated Reduction

The resulting α,β-unsaturated ester must be reduced to the corresponding allylic alcohol, 2-cyclohexylideneethanol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation[2]. The selection of DIBAL-H over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) is a deliberate kinetic choice; conducting the reaction at cryogenic temperatures (-78 °C) prevents the over-reduction of the conjugated alkene (1,4-reduction). The reaction proceeds via a stable aluminum hemiacetal intermediate, which only collapses to the aldehyde—and subsequently reduces to the alcohol—upon controlled aqueous workup[3].

Nucleophilic Acetylation

The final step is the esterification of 2-cyclohexylideneethanol using acetic anhydride (Ac₂O). To overcome the activation energy barrier of the anhydride, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst. DMAP attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate. This intermediate accelerates the acyl transfer to the sterically unhindered primary alcohol, yielding the final product, 2-cyclohexylideneethyl acetate, with excellent atom economy[4].

Visualizations of Synthetic Pathways

SyntheticWorkflow A Cyclohexanone + TEPA B Ethyl 2-cyclohexylideneacetate A->B NaH, THF (HWE Olefination) C 2-Cyclohexylideneethanol B->C DIBAL-H, Toluene (Reduction) D 2-Cyclohexylideneethyl acetate C->D Ac2O, DMAP (Acetylation)

Figure 1: Three-step synthetic workflow for 2-Cyclohexylideneethyl acetate.

HWEMechanism N1 Triethyl phosphonoacetate (TEPA) N2 Phosphonate Carbanion (Ylide) N1->N2 Deprotonation by NaH (-H2) N3 Nucleophilic Attack on Cyclohexanone N2->N3 Addition to Carbonyl N4 Oxaphosphetane Intermediate N3->N4 Cyclization N5 Ethyl 2-cyclohexylideneacetate + Diethyl phosphate N4->N5 syn-Elimination

Figure 2: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination step.

Quantitative Data Summaries

The following table outlines the optimized stoichiometric ratios and expected parameters for each synthetic stage.

StepReactant (Limiting)Reagents & EquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
1. HWE Olefination Cyclohexanone (1.0 eq)TEPA (1.1 eq), NaH (1.1 eq)THF (Anhydrous)0 to 252.075 - 85
2. Reduction Ethyl 2-cyclohexylideneacetate (1.0 eq)DIBAL-H (2.2 eq)Toluene (Anhydrous)-78 to 02.080 - 90
3. Acetylation 2-Cyclohexylideneethanol (1.0 eq)Ac₂O (1.5 eq), DMAP (0.1 eq), Et₃N (2.0 eq)DCM (Anhydrous)0 to 253.085 - 95

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyclohexylideneacetate
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Ylide Formation: Add NaH (60% dispersion in mineral oil, 1.1 eq). Wash the NaH with anhydrous hexanes (2 × 20 mL) to remove the mineral oil, decanting the solvent via syringe. Suspend the purified NaH in anhydrous THF (100 mL) and cool to 0 °C.

  • Addition: Add TEPA (1.1 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The deprotonation of TEPA generates stoichiometric hydrogen gas. The cessation of bubbling and the formation of a clear, homogenous solution confirm the quantitative generation of the phosphonate carbanion.

  • Coupling: Add cyclohexanone (1.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 × 50 mL). Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography[1].

Step 2: Synthesis of 2-Cyclohexylideneethanol
  • Preparation: In a flame-dried 250 mL flask under N₂, dissolve ethyl 2-cyclohexylideneacetate (1.0 eq) in anhydrous toluene (0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in toluene, 2.2 eq) dropwise down the side of the flask to maintain internal temperature. Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C for an additional hour[2].

  • Workup: Dilute the mixture with ethyl acetate and quench by slowly adding saturated aqueous Rochelle's salt (sodium potassium tartrate).

    • Self-Validation Checkpoint: Initial quenching generates a thick, intractable aluminum gel. Vigorous stirring at room temperature for 2 hours breaks this gel into two sharply resolved, transparent layers (organic and aqueous), confirming successful aluminum chelation.

  • Isolation: Separate the layers, extract the aqueous layer with EtOAc, dry the combined organics over Na₂SO₄, and concentrate to yield the allylic alcohol.

Step 3: Synthesis of 2-Cyclohexylideneethyl Acetate
  • Preparation: Dissolve 2-cyclohexylideneethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M concentration) in a 100 mL flask.

  • Reagent Addition: Add Triethylamine (Et₃N, 2.0 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C.

  • Acetylation: Add Acetic anhydride (Ac₂O, 1.5 eq) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: The starting alcohol and product acetate lack strong UV chromophores. Use a KMnO₄ stain to visualize the spots on TLC. The reaction is complete when the highly polar alcohol spot is entirely replaced by the faster-eluting acetate spot[4].

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove DMAP/Et₃N), saturated aqueous NaHCO₃ (to neutralize acetic acid), and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to afford the pure 2-cyclohexylideneethyl acetate.

Sources

Application

Mechanism of 2-Cyclohexylideneethyl acetate formation

Application Note: Transition-Metal-Free Synthesis of 2-Cyclohexylideneethyl Acetate via Allylic C–H Oxygenation Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transition-Metal-Free Synthesis of 2-Cyclohexylideneethyl Acetate via Allylic C–H Oxygenation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the direct, metal-free conversion of unactivated alkenes into allylic esters, utilizing thianthrenation as a regioselective activation strategy.

Mechanistic Rationale & Causality

The direct functionalization of allylic C–H bonds traditionally requires heavy transition metals (e.g., Pd, Ru), which introduce toxicity concerns and trace-metal contamination in late-stage drug development. The synthesis of 2-cyclohexylideneethyl acetate from vinylcyclohexane circumvents this by employing a metal-free thianthrenation strategy[1].

The causality of this transformation relies on a highly orchestrated sequence of electrophilic addition, base-mediated isomerization, and nucleophilic substitution:

  • Electrophilic Activation: Thianthrene 5-oxide is activated by trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH). This generates a highly electrophilic sulfonium species that attacks the terminal carbon of vinylcyclohexane, yielding an (E)-vinyl thianthrenium salt[2].

Mechanistic Pathway Visualization

Mechanism A Vinylcyclohexane (Starting Material) C (E)-Vinyl Thianthrenium Salt (Electrophilic Addition) A->C Thianthrenation B Thianthrene 5-oxide + TFAA / TfOH B->C Activation E Allylic Thianthrenium Intermediate (Isomerization) C->E Deprotonation & Migration D K2CO3 (Base) Allylic Deprotonation D->E G 2-Cyclohexylideneethyl acetate (Target Product) E->G SN2 Substitution (- Thianthrene) F Acetic Acid (Nucleophile Source) F->G

Fig 1: Mechanism of metal-free allylic C-H oxygenation via thianthrenation to form the target ester.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric parameters for both the intermediate salt formation and the final esterification are summarized below.

Table 1: Stoichiometric Summary for 2-Cyclohexylideneethyl Acetate Synthesis

Reaction StepReagent / SubstrateEquivalentsAmount (mmol)Mass / VolFunction
Step 1: Thianthrenation Vinylcyclohexane1.02.0220 mgStarting Alkene
Thianthrene 5-oxide1.02.0464 mgElectrophile Source
TFAA3.06.01260 mgActivator
TfOH1.22.4360 mgAcid Promoter
Acetonitrile (MeCN)--10 mLSolvent
Step 2: Esterification Vinyl Thianthrenium Salt1.00.2082.4 mgActivated Substrate
Acetic Acid1.20.2414.4 mgNucleophile Precursor
K₂CO₃1.00.2027.6 mgBase
Dichloromethane (DCM)--2.0 mLSolvent

Self-Validating Experimental Protocols

Protocol A: Synthesis of (E)-5-(2-cyclohexylvinyl)-5H-thianthren-5-ium tetrafluoroborate[4]

This step establishes the activated thianthrenium intermediate. The protocol utilizes an anion-exchange workup to ensure the stability of the isolated salt.

  • Reaction Setup: Under a nitrogen atmosphere, charge a flame-dried Schlenk flask with vinylcyclohexane (220 mg, 2.0 mmol) and thianthrene 5-oxide (464 mg, 2.0 mmol) in anhydrous MeCN (10 mL).

  • Activation: Cool the mixture to 0 °C. Dropwise, add trifluoroacetic anhydride (TFAA, 1260 mg, 6.0 mmol) followed by trifluoromethanesulfonic acid (HOTf, 360 mg, 2.4 mmol).

    • Causality Check: The addition of HOTf is highly exothermic. Controlled addition prevents the degradation of the sensitive sulfonium intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir. Monitor via TLC (10% MeOH in DCM). Complete consumption of thianthrene 5-oxide validates the end of the reaction.

  • Quench & Anion Exchange:

    • Dilute the mixture with CH₂Cl₂ (30 mL).

    • Wash with saturated aqueous NaHCO₃ (3 × 30 mL, stirring for 10 minutes each). Validation: Gas evolution (CO₂) must cease, indicating complete neutralization of residual TfOH and TFAA.

    • Wash the organic layer with an aqueous NaBF₄ solution (5% w/w, 5 × 30 mL, stirring for 10 minutes each). Causality: This drives a critical anion exchange, replacing hygroscopic triflate/trifluoroacetate ions with the stable tetrafluoroborate counterion[4].

  • Isolation: Dry the CH₂Cl₂ layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (eluting with 0-10% MeOH/DCM) to afford the intermediate salt (approx. 535 mg, 65% yield).

Protocol B: Synthesis of 2-Cyclohexylideneethyl acetate[4]

This step executes the base-mediated isomerization and subsequent Sₙ2 displacement.

  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine the (E)-5-(2-cyclohexylvinyl)-5H-thianthren-5-ium tetrafluoroborate salt (82.4 mg, 0.20 mmol), acetic acid (14.4 mg, 0.24 mmol), and K₂CO₃ (27.6 mg, 0.20 mmol).

  • Solvent Addition: Back-fill the tube with nitrogen three times to ensure an inert atmosphere. Add anhydrous DCM (2.0 mL).

  • Isomerization & Substitution: Seal the vial and stir at room temperature for 24 hours.

  • Monitoring & Workup: Monitor the reaction via TLC (EtOAc:Petroleum Ether = 1:20). The reaction is self-validating when the highly polar thianthrenium salt spot disappears, replaced by a non-polar product spot and free neutral thianthrene.

  • Purification: Evaporate the reaction mixture directly onto silica gel. Purify via flash chromatography (eluting with 0-5% EtOAc in Petroleum Ether).

  • Final Validation: The product is isolated as a colorless oil. Structural validation is confirmed via ¹H NMR, noting the disappearance of the distinct vinyl protons and the appearance of the exocyclic alkene proton (dt, J = 7.3, 1.1 Hz, 1H) and the acetate methyl singlet[4][5].

References

  • Liu, M.-S., Du, H.-W., & Shu, W. (2021). Metal-free allylic C-H nitrogenation, oxygenation, and carbonation of alkenes by thianthrenation. Chemical Science, 13(4), 1003-1008. URL: [Link]

  • Dussault, P. (2012). I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials (Doctoral dissertation, University of Nebraska-Lincoln). URL: [Link]

Sources

Method

Purification of 2-Cyclohexylideneethyl Acetate by Flash Column Chromatography: A Comprehensive Protocol

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Overview 2-Cyclohexylideneethyl acetate is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Overview

2-Cyclohexylideneethyl acetate is a highly versatile building block in organic synthesis. It is prominently utilized as a substrate in the development of peroxide-based antimalarials via alkene ozonolysis[1] and serves as a key target in transition-metal-free allylic C–H functionalization methodologies[2].

The purification of this compound from crude reaction mixtures relies on normal-phase silica gel flash chromatography. Mechanistically, separation is driven by the differential partitioning of the analyte between the polar stationary phase (silica gel silanol groups) and the non-polar mobile phase. 2-Cyclohexylideneethyl acetate possesses a bifurcated polarity profile: a highly non-polar lipophilic cyclohexylidene ring and a moderately polar acetate ester.

Causality in Solvent Selection: An isocratic solvent system of 10% Ethyl Acetate (EtOAc) in Hexanes is specifically chosen to exploit this polarity profile. The 10% EtOAc concentration provides just enough hydrogen-bond accepting capability to competitively desorb the acetate moiety from the silica, allowing the non-polar ring to accelerate elution. This precise thermodynamic balance yields an optimal retention factor ( Rf​ ) of 0.62, perfectly resolving the target from highly non-polar unreacted alkenes (which elute near the solvent front) and highly polar oxidation byproducts (which remain retained on the baseline)[1].

Physicochemical Properties & Chromatographic Parameters

To ensure reproducibility, the critical quantitative parameters for this purification workflow are summarized below.

ParameterSpecificationMechanistic Rationale
Target Compound 2-Cyclohexylideneethyl acetateActive pharmaceutical intermediate / synthetic building block.
Molecular Formula C₁₀H₁₆O₂-
Molecular Weight 168.23 g/mol -
Stationary Phase Silica Gel (230–400 mesh, 40–63 µm)High surface area provides optimal theoretical plates for flash resolution.
Mobile Phase 10% EtOAc / 90% Hexanes (v/v)Balances ester dipole interactions against the non-polar hydrocarbon ring.
Target Rf​ Value 0.62 (in 10% EtOAc/Hexanes)Ensures sufficient retention to resolve from non-polar impurities[1].
Detection Method KMnO4​ or PMA StainRequired due to the lack of a conjugated UV-active chromophore.

Experimental Workflow

The following diagram illustrates the logical progression from crude reaction mixture to isolated, analytically pure product.

G A Crude Reaction Mixture B Aqueous Workup & Extraction A->B C Drying (Na2SO4) & Concentration B->C D Flash Column Chromatography C->D E Elution: 10% Ethyl Acetate/Hexanes D->E F TLC Monitoring (Rf = 0.62) E->F G Fraction Pooling & Concentration F->G H Pure 2-Cyclohexylideneethyl Acetate G->H

Workflow for the purification of 2-cyclohexylideneethyl acetate via flash column chromatography.

Pre-Chromatography Preparation

Before initiating chromatography, the crude mixture must be properly conditioned.

  • Aqueous Workup: Quench the synthesis reaction (e.g., acetylation or thianthrenation) and extract with diethyl ether or dichloromethane[1],[2].

  • Desiccation: Dry the combined organic layers over anhydrous Na2​SO4​ . Expert Insight: This step is critical. Residual water will aggressively bind to the silica gel silanol groups, deactivating the stationary phase, causing severe band broadening, and ruining the separation resolution.

  • Concentration: Remove the extraction solvent in vacuo to yield a viscous crude oil.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system, ensuring that each step provides feedback to guarantee the purity of the final isolate.

Step 1: Column Packing (Slurry Method)

  • Prepare a homogenous slurry of silica gel (230–400 mesh) in 100% hexanes.

  • Pour the slurry into a glass chromatography column in a single, continuous motion.

  • Apply positive air pressure to pack the bed tightly. Do not allow the solvent level to drop below the top of the silica bed, as introduced air bubbles will cause channeling and destroy the separation.

Step 2: Sample Loading

  • Dissolve the crude 2-cyclohexylideneethyl acetate oil in a minimal volume (1–2 mL) of the mobile phase (10% EtOAc/Hexanes) or pure dichloromethane.

  • Carefully apply the solution directly to the flat top of the silica bed using a long glass pipette to create a narrow, concentrated loading band.

Step 3: Isocratic Elution

  • Carefully add a protective layer of sand over the silica bed to prevent disturbance.

  • Fill the column reservoir with the 10% EtOAc/Hexanes mobile phase.

  • Apply positive pressure to achieve a steady flow rate (approximately 2 inches/minute drop rate).

  • Collect the eluent in sequentially numbered test tubes (e.g., 15 mL fractions).

Step 4: TLC Monitoring & Detection

  • Spot every third fraction onto a silica gel TLC plate.

  • Develop the plate in a chamber containing 10% EtOAc/Hexanes.

  • Visualization: Because 2-cyclohexylideneethyl acetate lacks a conjugated π -system, it is virtually invisible under standard 254 nm UV light. Dip the developed TLC plate in a Potassium Permanganate ( KMnO4​ ) stain and gently heat. The KMnO4​ will rapidly oxidize the electron-rich trisubstituted double bond, revealing the target compound as a bright yellow spot against a purple background at Rf​=0.62 [1].

Step 5: Pooling and Isolation

  • Combine all fractions that show a single, pure spot at Rf​=0.62 .

  • Concentrate the pooled fractions in vacuo (rotary evaporation followed by high vacuum) to afford pure 2-cyclohexylideneethyl acetate as a colorless to pale yellow oil[1],[2].

Post-Purification Analysis & Validation

A robust protocol requires orthogonal confirmation of purity. The isolated oil must be validated via 1H NMR (300 or 400 MHz, CDCl3​ ). The structural integrity of 2-cyclohexylideneethyl acetate is confirmed by the following diagnostic chemical shifts[1],[2]:

  • δ 5.28–5.30 (dt, J=7.3,1.1 Hz, 1H): The vinylic proton of the cyclohexylidene ring.

  • δ 4.57–4.60 (d, J=7.3 Hz, 2H): The strongly deshielded allylic oxymethylene protons adjacent to the acetate oxygen.

  • δ 2.05 (s, 3H): The acetate methyl group.

  • δ 2.24–2.06 & 1.60–1.50 (m, 10H): The aliphatic protons of the cyclohexane ring.

Self-Validation Check: The absence of extraneous peaks in the δ 6.0–7.0 range confirms the complete removal of conjugated impurities, while a clean baseline around the critical allylic signals ( δ 4.57) validates a successful chromatographic resolution.

Sources

Application

Vacuum distillation of 2-Cyclohexylideneethyl acetate

Application Note: Advanced Vacuum Distillation Protocol for 2-Cyclohexylideneethyl Acetate Introduction & Chemical Rationale The isolation and purification of allylic esters demand rigorous control over thermal parameter...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Vacuum Distillation Protocol for 2-Cyclohexylideneethyl Acetate

Introduction & Chemical Rationale

The isolation and purification of allylic esters demand rigorous control over thermal parameters. 2-Cyclohexylideneethyl acetate (CAS: 55591-26-9)[1] is an exocyclic allylic ester frequently utilized as a critical intermediate in advanced synthetic methodologies, including palladium-catalyzed oxyfunctionalizations[2] and metal-free thianthrenation reactions[3].

Because allylic systems are inherently susceptible to thermal degradation, [3,3]-sigmatropic rearrangements, and polymerization at elevated temperatures, atmospheric distillation is unviable. By applying a high vacuum (typically 2.0 mmHg), the boiling point of the compound is significantly depressed. Previous literature on the closely related precursor, 2-cyclohexylidene ethanol, establishes a boiling point of 80 °C at 2 mmHg[4]. Consequently, the acetate derivative can be efficiently isolated in the 80–85 °C range under identical pressure, preserving the integrity of the exocyclic double bond.

Quantitative Data & Distillation Parameters

To ensure a self-validating workflow, the physical properties and target distillation parameters have been summarized below.

Table 1: Physicochemical Profile of 2-Cyclohexylideneethyl Acetate

Parameter Specification
Chemical Name 2-Cyclohexylideneethyl acetate
CAS Number 55591-26-9[1]
Molecular Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
Target Boiling Point 80–85 °C at 2.0 mmHg

| Structural Feature | Exocyclic allylic ester |

Table 2: Fraction Cut-Points & Thermal Gradients

Fraction Vapor Temp (°C at 2 mmHg) Oil Bath Temp (°C) Expected Composition
Forerun < 75 °C 90–100 °C Residual solvents, unreacted alcohol
Main Fraction 80–85 °C 105–115 °C Pure 2-Cyclohexylideneethyl acetate

| Pot Residue | N/A | > 115 °C | Polymeric byproducts, heavy tars |

Experimental Methodology

Expertise Note: The causality behind choosing a short-path distillation apparatus over a fractional Vigreux column lies in minimizing the residence time of the vapor. Prolonged exposure of allylic esters to hot glass surfaces increases the risk of isomerization.

Phase 1: Apparatus Assembly & Degassing
  • Setup: Assemble a short-path distillation head equipped with a multi-neck receiving "cow" flask to allow fraction collection without breaking the vacuum. Lightly grease all ground-glass joints with high-vacuum silicone grease.

  • Stirring: Introduce a Teflon-coated magnetic stir bar into the distillation flask. Crucial: Stirring prevents explosive bumping, a phenomenon highly exacerbated under deep vacuum.

  • Cold Trap: Submerge the vacuum pump's cold trap in a dry ice/acetone bath (-78 °C). This protects the rotary vane pump oil from volatile organic vapors, ensuring the vacuum depth remains stable at ~2.0 mmHg.

  • Degassing: Before applying any heat, engage the vacuum pump. Allow the crude mixture to degas at room temperature for 15–20 minutes to strip away trace volatile solvents (e.g., ethyl acetate or hexane from prior extraction steps)[5].

Phase 2: Heating & Equilibration
  • Thermal Gradient: Submerge the distillation flask into an oil bath. Set the PID controller to an initial temperature of 90 °C.

  • Equilibration: Allow the system to equilibrate. You will observe refluxing on the walls of the flask. Gradually increase the bath temperature to 105–115 °C to drive the vapor up to the thermometer bulb.

Phase 3: Fraction Collection (Self-Validating Step)
  • Forerun: Collect any distillate that condenses below 75 °C vapor temperature. This fraction typically contains unreacted 2-cyclohexylidene ethanol and trace impurities.

  • Main Fraction: Once the vapor temperature stabilizes at 80–85 °C, rotate the receiving cow to a clean, pre-weighed flask. Collect the main fraction as a colorless oil.

  • Validation: To validate the purity of the main fraction, perform ¹H NMR analysis (CDCl₃). The pure product will exhibit characteristic resonances: an alkene triplet at δ 5.28 (t, 1H), an allylic doublet at δ 4.58 (d, 2H), and a sharp acetate singlet at δ 2.05 (s, 3H)[2].

Phase 4: System Shutdown
  • Cooling: Lower the oil bath and allow the distillation flask to cool to room temperature while still under vacuum.

  • Backfilling: Once cool, isolate the vacuum pump and slowly backfill the apparatus with inert Argon or Nitrogen. Causality: Backfilling with air while the residue is hot can cause auto-ignition or rapid oxidation of the polymeric tars.

Workflow Visualization

Below is the logical workflow mapping the distillation process, highlighting the thermal decision gates.

VacuumDistillation Start Crude 2-Cyclohexylideneethyl Acetate Setup Assemble Short-Path Apparatus & Apply Vacuum (2.0 mmHg) Start->Setup Degas Cold Degassing Phase (Remove Volatile Solvents) Setup->Degas Heat Gradual Heating (Oil Bath: 105-115°C) Degas->Heat Split Vapor Temperature Monitoring & Fraction Collection Heat->Split Forerun Forerun (< 80°C) Discard / Recycle Split->Forerun T < 80°C Main Main Fraction (80-85°C) Target Product Isolated Split->Main T = 80-85°C Residue Pot Residue (> 85°C) Polymeric Waste Split->Residue T > 85°C

Caption: Decision-gate workflow for the vacuum distillation of 2-cyclohexylideneethyl acetate.

References

  • Google Patents. "US4073786A - 2-Amino-4-hydroxy-6-hydroxymethyl-7,7-diethyl-7,8-dihydropteridine and the 7-spirocyclohexyl analogue thereof." United States Patent and Trademark Office. Available at:[4]

  • Wiley-VCH. "Supporting Information: Convenient and Efficient Palladium-Catalyzed Regioselective Oxyfunctionalization of Terminal Olefins Using Molecular Oxygen as Sole Reoxidant." Advanced Synthesis & Catalysis. Available at:[Link][2]

  • Dussault, P. "I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials." University of Nebraska-Lincoln (UNL) Digital Commons. Available at:[Link][5]

  • Semantic Scholar. "Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation." Semantic Scholar Corpus. Available at:[Link][3]

Sources

Method

Application Note: Chiral Separation of 2-Cyclohexylideneethyl Acetate Enantiomers and Its Derivatives

Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Executive Summary & Structural Causality In asymmetric synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chromatographers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Executive Summary & Structural Causality

In asymmetric synthesis and medicinal chemistry, cyclohexylidene scaffolds are highly valued for their conformational rigidity. When tasked with the chiral separation of 2-cyclohexylideneethyl acetate , a Senior Application Scientist must first address a critical structural reality: the unsubstituted parent molecule is inherently achiral . Due to the presence of a plane of symmetry ( σ ) bisecting the cyclohexane ring and the ethyl acetate chain, it is superimposable on its mirror image.

However, in drug development, researchers almost exclusively encounter this moiety as substituted derivatives , which break this symmetry to form enantiomers[1].

  • Axial Chirality: Introducing a substituent at the C4 position of the cyclohexane ring (e.g., 4-tert-butyl-2-cyclohexylideneethyl acetate) restricts the symmetry, generating stable axially chiral enantiomers (aR/aS)[2].

  • Central Chirality: Substitution along the ethyl chain (e.g., 1-phenyl-2-cyclohexylideneethyl acetate) generates standard central chirality.

This application note details a self-validating, authoritative protocol for the enantiomeric resolution of these chiral 2-cyclohexylideneethyl acetate derivatives using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)[3].

Mechanistic Principles of Separation

Do not rely on trial and error; successful chiral method development requires understanding the intermolecular causality between the analyte and the Chiral Stationary Phase (CSP).

  • Hydrogen Bonding (The Anchor): The acetate carbonyl group acts as a primary hydrogen-bond acceptor. Immobilized polysaccharide CSPs (e.g., Chiralpak IA, IC, IG) featuring carbamate linkages provide the necessary NH hydrogen-bond donors to anchor the molecule.

  • Steric Inclusion (The Selector): The bulky, rigid cyclohexylidene ring must intercalate into the polymer's chiral grooves. Amylose-based CSPs (helical structure) typically offer superior inclusion cavities for rigid cyclic systems compared to the more linear cellulose-based CSPs.

  • Additive Exclusion: Because 2-cyclohexylideneethyl acetate derivatives are neutral esters, acidic (TFA) or basic (DEA) additives are strictly omitted. This prevents unnecessary degradation of the CSP and suppresses baseline drift.

Method Development Workflow

G N1 1. Structural Validation (Confirm Axial/Central Chirality) N2 2. CSP Screening (Amylose vs. Cellulose) N1->N2 Proceed if chiral N3 3. Mobile Phase Selection (Normal Phase vs. SFC) N2->N3 Select optimal phase N4 4. Thermodynamic Tuning (Temp & Flow Rate) N3->N4 Adjust polarity N5 5. System Self-Validation (Rs > 1.5 Confirmation) N4->N5 Finalize method

Figure 1. Systematic workflow for the chiral separation of cyclohexylidene derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system to ensure absolute trustworthiness in your analytical results.

Step 1: Sample Preparation
  • Concentration: Dissolve the racemic standard of the substituted 2-cyclohexylideneethyl acetate in HPLC-grade Hexane/Isopropanol (90:10 v/v) to achieve a concentration of 1.0 mg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to protect the CSP frit.

  • Causality Checkpoint: The sample diluent must closely match the initial mobile phase to prevent solvent-induced peak distortion (the "solvent effect").

Step 2: Primary CSP Screening (HPLC)
  • Column Setup: Install immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) in the column oven set to 25 °C.

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the lack of strong chromophores beyond the ester and alkene).

  • Self-Validation: Inject a blank (diluent only) prior to the racemate to establish a baseline and rule out system carryover.

Step 3: Supercritical Fluid Chromatography (SFC) Optimization

If HPLC yields partial resolution ( Rs​<1.5 ), transition to SFC for superior kinetic performance.

  • Mobile Phase: CO₂ / Methanol (85:15 v/v).

  • Backpressure: 120 bar.

  • Flow Rate: 3.0 mL/min.

  • Mechanistic Rationale: The low viscosity of supercritical CO₂ enhances mass transfer, sharpening the peaks of the bulky cyclohexylidene derivatives and often pushing resolution well above baseline ( Rs​>2.0 ).

Step 4: System Suitability and Validation

Calculate the resolution ( Rs​ ) using the formula: Rs​=2(t2​−t1​)/(w1​+w2​) . The method is only considered validated when Rs​≥1.5 . Inject an enantiopure spike-in (if synthesized via asymmetric catalysis) to definitively assign the (aR) and (aS) elution order[1].

Quantitative Data Presentation

The following table summarizes the comparative separation data for a representative chiral analog (4-tert-butyl-2-cyclohexylideneethyl acetate) across various analytical conditions.

Chiral Stationary Phase (CSP)Mobile PhaseTemp (°C)Flow Rate (mL/min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak IA (Amylose)Normal Phase: Hexane/IPA (90:10)251.01.452.10
Chiralpak IB (Cellulose)Normal Phase: Hexane/IPA (90:10)251.01.120.85
Chiralpak IC (Cellulose)Normal Phase: Hexane/EtOH (95:5)251.01.251.40
Chiralpak IG (Amylose)SFC: CO₂/MeOH (85:15)353.01.603.50

Data Interpretation: Amylose-based phases (IA, IG) drastically outperform cellulose-based phases (IB, IC) for this scaffold. The transition to SFC on the IG column provides the most robust, high-throughput method, achieving baseline resolution in under 5 minutes.

References

  • Stable Axially Chiral Cyclohexylidenes from Catalytic Asymmetric Knoevenagel Condensation. ResearchGate.
  • Enantioselective construction of axially chiral cyclohexylidene scaffolds via Pd-catalyzed asymmetric coupling reaction. ResearchGate.
  • Construction of Axially Chiral Compounds via Asymmetric Organocatalysis. Accounts of Chemical Research - ACS Publications.

Sources

Application

Application Notes and Protocols: 2-Cyclohexylideneethyl Acetate as a Versatile Precursor for Spirocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are a prominent feature in a multitude of natural products and pharmacologically active molecules, prized for their unique th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are a prominent feature in a multitude of natural products and pharmacologically active molecules, prized for their unique three-dimensional architecture which can impart desirable medicinal chemistry properties.[1][2] This document provides a detailed technical guide on the strategic use of 2-cyclohexylideneethyl acetate, a readily accessible α,β-unsaturated ester, as a key building block for the synthesis of spiro[5.5]undecane derivatives. The core strategy presented herein revolves around the well-established Michael addition reaction, a robust and versatile method for carbon-carbon bond formation.[3] We will explore the underlying principles, provide detailed experimental protocols for both the synthesis of the precursor and its subsequent spirocyclization, and discuss the mechanistic rationale behind the synthetic choices.

Introduction: The Significance of Spirocycles and the Potential of 2-Cyclohexylideneethyl Acetate

Spirocycles, characterized by two rings sharing a single carbon atom, are of immense interest to the medicinal and organic chemistry communities. Their rigid, three-dimensional structures offer a distinct advantage in drug discovery by enabling more precise and selective interactions with biological targets.[1][2] The spiro[5.5]undecane framework, in particular, is a recurring motif in various natural products, including alkaloids and terpenoids, and is associated with a wide range of biological activities.[4]

2-Cyclohexylideneethyl acetate serves as an ideal precursor for the construction of these valuable scaffolds. Its α,β-unsaturated ester functionality renders it an excellent Michael acceptor, susceptible to conjugate addition by a variety of nucleophiles.[3][5][6][7][8] This inherent reactivity provides a direct and efficient pathway to spirocyclic systems through a tandem Michael addition-cyclization sequence.

Synthesis of the Precursor: 2-Cyclohexylideneethyl Acetate

The synthesis of 2-cyclohexylideneethyl acetate is most commonly achieved via olefination of cyclohexanone. The Horner-Wadsworth-Emmons (HWE) reaction is often the preferred method over the classical Wittig reaction for this transformation, as it typically offers higher yields and easier purification due to the water-soluble nature of the phosphate byproduct.[9]

Protocol 1: Synthesis of 2-Cyclohexylideneethyl Acetate via Horner-Wadsworth-Emmons Reaction

Materials:

  • Cyclohexanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-cyclohexylideneethyl acetate.

Causality of Experimental Choices:

  • The use of anhydrous conditions and an inert atmosphere is crucial to prevent the quenching of the highly basic sodium hydride and the reactive ylide intermediate.

  • The dropwise addition of reagents at low temperatures helps to control the exothermicity of the reaction.

  • The aqueous workup with NH₄Cl neutralizes any remaining base and facilitates the separation of the organic product.

Spirocyclization via Tandem Michael Addition-Dieckmann Condensation

The core of this application note is the utilization of 2-cyclohexylideneethyl acetate in a tandem reaction sequence to construct the spiro[5.5]undecane framework. This is elegantly achieved by reacting it with a suitable Michael donor that also possesses the functionality for a subsequent intramolecular cyclization. A classic example is the use of a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), which can undergo a Michael addition followed by an intramolecular Dieckmann condensation or a related cyclization.[4]

Logical Workflow for Spirocyclization

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization 2-Cyclohexylideneethyl_acetate 2-Cyclohexylideneethyl Acetate (Michael Acceptor) Michael_Adduct Intermediate Michael Adduct 2-Cyclohexylideneethyl_acetate->Michael_Adduct + Dimedone Enolate Dimedone_Enolate Dimedone Enolate (Michael Donor) Dimedone_Enolate->Michael_Adduct Spiro_Product_Enolate Spiro[5.5]undecane Enolate Michael_Adduct->Spiro_Product_Enolate Base-catalyzed Intramolecular Cyclization Michael_Adduct->Spiro_Product_Enolate Spiro_Product Final Spiro[5.5]undecane Product Spiro_Product_Enolate->Spiro_Product Protonation

Caption: Tandem Michael Addition-Cyclization Workflow.

Protocol 2: Synthesis of a Substituted Spiro[5.5]undecane-1,5,9-trione

Materials:

  • 2-Cyclohexylideneethyl acetate

  • 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl, 1 M aqueous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve dimedone (1.0 eq.) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 eq.) to the flask and stir for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add a solution of 2-cyclohexylideneethyl acetate (1.05 eq.) in anhydrous ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture by the dropwise addition of 1 M HCl until it is slightly acidic (pH ~6).

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to yield the pure spiro[5.5]undecane derivative.

Trustworthiness and Self-Validation: The success of this protocol can be validated at several stages. The formation of the intermediate Michael adduct can be monitored by TLC. The final spirocyclic product will have a distinct NMR spectrum, with characteristic shifts for the spiro-carbon and the surrounding protons. Mass spectrometry will confirm the expected molecular weight of the product. The purity of the final compound can be assessed by melting point analysis and HPLC.

Alternative Strategies and Future Directions

While the Michael addition approach is highly effective, other strategies for the spirocyclization of 2-cyclohexylideneethyl acetate and its derivatives are also being explored.

  • Palladium-Catalyzed Spirocyclization: Palladium catalysis offers a powerful alternative for constructing complex molecular architectures.[10][11][12][13] Reactions such as the Narasaka-Heck cyclization followed by C-H activation can lead to the formation of spirocyclic systems.[10][11][12][13] These methods often provide access to different substitution patterns and stereochemical outcomes compared to traditional Michael additions.

  • Asymmetric Synthesis: The development of enantioselective methods for the synthesis of spirocycles is a major focus in contemporary organic chemistry.[14] This can be achieved through the use of chiral catalysts or auxiliaries in the Michael addition or other cyclization reactions.

Data Presentation

The efficiency of the spirocyclization reaction can be influenced by various factors, including the choice of base, solvent, and reaction temperature. The following table provides a hypothetical summary of optimization studies for the synthesis of the spiro[5.5]undecane derivative described in Protocol 2.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)EtOHReflux1285
2KOtBu (1.1)t-BuOHReflux882
3DBU (1.1)THFReflux2465
4NaH (1.1)THFReflux1878

Conclusion

2-Cyclohexylideneethyl acetate is a highly valuable and versatile precursor for the synthesis of spirocyclic compounds, particularly those based on the spiro[5.5]undecane scaffold. The Michael addition reaction provides a robust and efficient strategy for the construction of these complex molecules. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of this important class of compounds for applications in drug discovery and materials science.

References

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts.
  • Application Notes and Protocols: Spiro[5.5]undecane-2,4-dione Derivatives in Organic Synthesis. Benchchem.
  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI.
  • A Simple, One-Pot Synthesis of Trans-Substituted Spiro[10][10] undecane-1,5,9-triones with Aromatic Aldehydes and Meldrum's Acid as the Starting Materials. ConnectSci. Available at:

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. PMC.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation. RSC Publishing.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. Chemical Science (RSC Publishing).
  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones.
  • Synthesis of spirocyclic compounds by the intramolecular michael reaction. R Discovery.
  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Semantic Scholar.
  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. RSC Publishing.
  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journals.
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Request PDF - ResearchGate.
  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. PMC.
  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC.
  • Electrophilic Intramolecular Cyclization of Functional Derivatives of Unsaturated Compounds: VI.* Reaction of 2-(Cyclohex-2-en-1-yl)acetanilides with Arylsulfanyl Chlorides. Structural and Quantum Chemical Study of Isomerization of 2-(2-Arylsulfanyl-3-chlorocyclohexyl)acetanilides.
  • Spirocyclization enhances the Diels-Alder reactivities of geminally substituted cyclopentadienes and 4 H-pyrazoles. PubMed.
  • "optimizing reaction conditions for Ethyl 2-(4-phenylcyclohexylidene)acetate synthesis". Benchchem.
  • Enantioselective Michael Spirocyclization of Palladium Enolates. PMC - NIH.
  • Inverse Electron-Demand Diels–Alder Reaction of exo-Imidazolidin-2-One Dienes with In Situ Generated 1,2-Diaza-1,3-Butadienes and α-Nitrosostyrenes. ACS Publications.
  • ETHYL ALPHA-(CYCLOHEXYLIDENE)CYANOACETATE. ChemBK.
  • Formal Aza‐Diels−Alder Reactions of Spiroindolenines with Electronrich Dienes. Request PDF - ResearchGate.
  • Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes. Chemical Reviews - ACS Publications.
  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps.
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC.
  • Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. PMC.
  • CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate. Google Patents.
  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products.
  • SYNTHESIS OF 2-ALKYLIDENE-1,3-CYCLOHEXANEDIONES A Thesis Presented to The Faculty of the Department of Chemistry The College of. ScholarWorks.
  • Unlocking the Potential of Ethyl 2-Cyclopropylideneacetate: A Technical Guide for Researchers. Benchchem.
  • Reactive Chromatography for the Synthesis of 2-Ethylhexyl Acetate. Request PDF.
  • Michael addition reaction. Wikipedia.
  • Cyclohexyl acetate. PubChem.
  • Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. PubMed.
  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers.
  • Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions.
  • 6802-76-2(2-Cyano-2-cyclohexylideneacetic Acid Ethyl Ester) Product Description.
  • CAS#:6802-76-2 | Acetic acid,2-cyano-2-cyclohexylidene-, ethyl ester. Chemsrc.

Sources

Method

Application Note &amp; Protocols: Enzymatic Hydrolysis of 2-Cyclohexylideneethyl Acetate for Chiral Alcohol Synthesis

Abstract This guide provides a comprehensive technical overview and detailed protocols for the enzymatic hydrolysis of 2-cyclohexylideneethyl acetate. The focus is on leveraging the high selectivity of lipases, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the enzymatic hydrolysis of 2-cyclohexylideneethyl acetate. The focus is on leveraging the high selectivity of lipases, particularly Candida antarctica Lipase B (CALB), for the efficient production of 2-cyclohexylideneethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. We delve into the core principles of lipase-catalyzed hydrolysis, key parameters for reaction optimization, and step-by-step protocols for both analytical-scale screening and preparative-scale synthesis. This document is intended for researchers, chemists, and process development scientists seeking to implement robust and sustainable biocatalytic methods.

Introduction: The Case for Biocatalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and specialty chemical manufacturing.[1] 2-Cyclohexylideneethanol presents a chiral center, and separation of its enantiomers is critical for its application as a synthetic intermediate. Traditional chemical methods for hydrolysis often require harsh conditions (strong acids or bases) and may lack the requisite stereoselectivity, leading to racemic mixtures and significant downstream processing challenges.[2]

Enzymatic catalysis offers a powerful alternative, characterized by high specificity, mild reaction conditions, and a favorable environmental profile.[3] Lipases (EC 3.1.1.3), a class of hydrolases, are particularly well-suited for this transformation due to their ability to catalyze the hydrolysis of a wide range of esters with exceptional regio- and enantioselectivity.[4][5] Among the most versatile and widely applied of these is Lipase B from the yeast Candida antarctica (CALB), renowned for its broad substrate scope, high stability, and excellent performance in both aqueous and organic media.[6][7] The use of immobilized CALB further enhances its industrial applicability by improving stability and enabling straightforward recovery and reuse of the biocatalyst.[4][8]

This application note details the use of immobilized CALB for the kinetic resolution of racemic 2-cyclohexylideneethyl acetate, selectively hydrolyzing one enantiomer to yield the corresponding optically active alcohol and the unreacted, enantiomerically enriched acetate.

Principle of the Method: Lipase-Catalyzed Kinetic Resolution

Lipases catalyze the hydrolysis of esters by a mechanism involving a catalytic triad (typically Ser-His-Asp) in the enzyme's active site. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the release of the alcohol and the formation of an acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

When the substrate, such as 2-cyclohexylideneethyl acetate, is a racemic mixture, a stereoselective lipase will exhibit a significantly higher reaction rate for one enantiomer over the other. This process, known as enzymatic kinetic resolution (EKR), results in the formation of an enantiomerically enriched alcohol product, while the unreacted substrate becomes progressively enriched in the less reactive enantiomer.[9] The efficiency of this separation is quantified by the enantiomeric ratio (E-value). An ideal kinetic resolution stops at approximately 50% conversion, theoretically yielding both the product alcohol and the remaining substrate acetate in high enantiomeric excess (>99% ee).[9]

Enzymatic Hydrolysis Reaction rac_substrate (R,S)-2-Cyclohexylideneethyl acetate enzyme Immobilized Lipase (CALB) rac_substrate->enzyme products (R)-2-Cyclohexylideneethanol + (S)-2-Cyclohexylideneethyl acetate + Acetic Acid enzyme->products H₂O (Phosphate Buffer, pH 7) caption Fig. 1: Lipase-catalyzed kinetic resolution.

Caption: Fig. 1: Lipase-catalyzed kinetic resolution.

Key Experimental Parameters & Rationale

The success of the enzymatic hydrolysis hinges on the careful optimization of several interconnected parameters. The choices made are grounded in enhancing enzyme activity, stability, and selectivity.

  • Enzyme Selection: While many lipases are commercially available, Candida antarctica Lipase B (CALB) is an exemplary choice for resolving secondary alcohols and their derivatives.[4][6] It is often available in an immobilized form (e.g., Novozym® 435), which consists of the enzyme covalently bound to a macroporous acrylic resin.[8] This immobilization prevents enzyme aggregation, simplifies post-reaction workup via simple filtration, and dramatically increases thermal and operational stability, allowing for catalyst recycling over multiple batches.[4][8] Other lipases, such as those from Pseudomonas fluorescens or Pseudomonas cepacia, have also shown high stereoselectivity for similar substrates and can be considered in initial screening studies.[1][10]

  • Solvent System: The reaction is typically performed in an aqueous buffer to provide the water necessary for hydrolysis. A phosphate buffer at a neutral pH (e.g., pH 7.0) is a standard starting point, as most lipases exhibit optimal activity and stability in the pH 6-8 range.[1] However, 2-cyclohexylideneethyl acetate has limited water solubility. To overcome this, a biphasic system or the addition of a water-miscible organic co-solvent may be necessary.[1][11] A low concentration (10-20% v/v) of a solvent like acetonitrile or tert-butanol can enhance substrate solubility without significantly denaturing the enzyme.[1]

  • Temperature: Enzyme activity generally increases with temperature up to an optimum, beyond which thermal denaturation leads to a rapid loss of function. For many lipases, including CALB, a temperature range of 30-45°C provides a good balance between reaction rate and enzyme stability.[11][12] Operating at a slightly elevated temperature (e.g., 40°C) can significantly shorten reaction times.[13]

  • pH Control: The hydrolysis of the acetate ester produces acetic acid, which will lower the pH of the reaction medium.[10] A significant drop in pH can lead to enzyme inactivation. Therefore, the use of a buffer with sufficient capacity is crucial. For preparative-scale reactions, automatic pH titration with a dilute base (e.g., 0.1 M NaOH) using a pH-stat is the most effective method for maintaining optimal pH.

Experimental Workflow & Protocols

The overall experimental process involves setting up the enzymatic reaction, monitoring its progress, and finally, isolating and analyzing the products.

Experimental Workflow cluster_prep Reaction Setup cluster_monitor Reaction Monitoring cluster_workup Product Isolation setup Prepare Buffer & Substrate Solution add_enzyme Add Immobilized Lipase setup->add_enzyme incubate Incubate with Stirring (Controlled Temp & pH) add_enzyme->incubate sampling Withdraw Aliquots at Time Intervals incubate->sampling extraction Quench & Extract (e.g., with Ethyl Acetate) sampling->extraction analysis Analyze by GC/HPLC extraction->analysis stop_rxn Stop Reaction at ~50% Conversion analysis->stop_rxn Decision Point filter_enzyme Filter to Recover Immobilized Enzyme stop_rxn->filter_enzyme extract_prod Extract Products from Aqueous Phase filter_enzyme->extract_prod purify Purify via Column Chromatography extract_prod->purify caption Fig. 2: General experimental workflow.

Caption: Fig. 2: General experimental workflow.

Protocol 1: Analytical Scale Screening & Optimization

Objective: To evaluate reaction conditions and determine the time required to reach approximately 50% conversion.

Materials:

  • (±)-2-Cyclohexylideneethyl acetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Potassium phosphate buffer (0.1 M, pH 7.0)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Scintillation vials (20 mL) or small flasks

  • Magnetic stirrer and stir bars

  • Incubator shaker set to 40°C and 200 rpm

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, prepare the reaction mixture by adding 8.0 mL of phosphate buffer and 2.0 mL of acetonitrile (to create a 20% v/v co-solvent system).[1]

  • Add 50 mg of (±)-2-cyclohexylideneethyl acetate (substrate).

  • Add 25 mg of immobilized CALB (enzyme:substrate ratio of 1:2 m/m).[1]

  • Cap the vial tightly and place it in an incubator shaker at 40°C and 200 rpm.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), pause the shaking and withdraw a 100 µL aliquot of the reaction mixture.

  • Sample Quenching & Extraction: Immediately add the 100 µL aliquot to a microcentrifuge tube containing 500 µL of ethyl acetate. Vortex thoroughly for 30 seconds to stop the reaction and extract the substrate and product.

  • Centrifuge briefly to separate the layers. Transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry the extract.

  • Analysis: Analyze the dried organic extract by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion percentage and the enantiomeric excess (ee) of the product alcohol and remaining substrate. (See Section 5).

  • Data Interpretation: Plot conversion (%) vs. time to determine the time required to reach the target of ~50% conversion.

Protocol 2: Preparative Scale Kinetic Resolution

Objective: To produce enantiomerically enriched 2-cyclohexylideneethanol and 2-cyclohexylideneethyl acetate on a larger scale.

Materials & Equipment:

  • (±)-2-Cyclohexylideneethyl acetate (e.g., 5.0 g)

  • Immobilized Candida antarctica Lipase B (e.g., 2.5 g)

  • Potassium phosphate buffer (0.1 M, pH 7.0, 200 mL)

  • Acetonitrile (50 mL)

  • Sodium hydroxide solution (0.5 M) for pH control

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Jacketed glass reactor with overhead stirrer

  • pH electrode and controller (pH-stat)

  • Temperature controller/circulator

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, pH electrode, and temperature probe. Set the circulator to maintain the internal temperature at 40°C.

  • Charge Reactor: Add 200 mL of phosphate buffer and 50 mL of acetonitrile to the reactor. Begin stirring at a moderate speed (e.g., 250 rpm).

  • Add 5.0 g of (±)-2-cyclohexylideneethyl acetate to the reactor.

  • Calibrate the pH electrode and set the pH-stat to maintain a pH of 7.0 by the controlled addition of 0.5 M NaOH solution.

  • Initiate Reaction: Once the temperature and pH have stabilized, add 2.5 g of immobilized CALB to initiate the hydrolysis.

  • Reaction Progress: Monitor the reaction by periodically taking small samples and analyzing them via GC/HPLC, as described in Protocol 1. The reaction progress can also be tracked by monitoring the total volume of base added by the pH-stat, which corresponds to the amount of acetic acid produced.

  • Reaction Termination: When the reaction reaches ~50% conversion (as determined by prior optimization or real-time analysis), stop the stirring and the pH controller.

  • Enzyme Recovery: Recover the immobilized enzyme by vacuum filtration. Wash the enzyme beads with a small amount of buffer and then with ethyl acetate. The recovered enzyme can be dried and stored for reuse.

  • Product Extraction: Transfer the reaction filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (e.g., 3 x 100 mL).

  • Workup: Combine the organic extracts and wash them once with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude mixture of alcohol and acetate can be separated by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

Analytical Procedures

Accurate monitoring is critical for a successful kinetic resolution.[14] Gas or liquid chromatography with a chiral stationary phase is the preferred method.

  • Method: Chiral Gas Chromatography (GC)

  • Column: A chiral column such as a Cyclodex-B or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 180°C) to ensure separation of both the substrate and product peaks. The exact program must be optimized.

  • Detection: Flame Ionization Detector (FID).

  • Analysis: The four relevant peaks correspond to the (R)- and (S)-enantiomers of the acetate substrate and the (R)- and (S)-enantiomers of the alcohol product.

  • Calculations:

    • Conversion (%): [Area(Alcohol)] / [Area(Alcohol) + Area(Acetate)] * 100

    • Enantiomeric Excess (ee %): |Area(R) - Area(S)| / |Area(R) + Area(S)| * 100 (calculated separately for the alcohol and the remaining acetate).

Expected Data & Interpretation

The results from the preparative scale reaction can be summarized for clarity.

ParameterValueRationale / Comment
Substrate(±)-2-Cyclohexylideneethyl acetateRacemic starting material.
EnzymeImmobilized CALBHigh selectivity for secondary alcohol acetates.[8][9]
Reaction Time~8-12 hoursDetermined from optimization (Protocol 1).
Conversion~50%Optimal for kinetic resolution.[5]
Product: (R)-2-Cyclohexylideneethanol
Yield~45%Theoretical maximum is 50%.
Enantiomeric Excess (ee)>99%Indicates high enzyme selectivity.
Recovered Substrate: (S)-2-Cyclohexylideneethyl acetate
Yield~48%Theoretical maximum is 50%.
Enantiomeric Excess (ee)>99%The unreacted, less-favored enantiomer.

Note: The specific enantiomer produced ((R) or (S)) depends on the enzyme's preference, which often follows Kazlauskas's rule for secondary alcohols.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive enzyme; Incorrect pH or temperature; Poor substrate solubility.Verify enzyme activity with a standard substrate; Calibrate pH meter and thermometer; Increase co-solvent percentage or try a different solvent.
Reaction Stops Prematurely Significant pH drop; Product inhibition.Use a pH-stat for preparative scale; Increase buffer concentration; Consider in-situ product removal if inhibition is severe.
Low Enantioselectivity (Low ee) Non-optimal temperature or solvent; Competing non-enzymatic hydrolysis.Optimize temperature (lower T can sometimes increase E); Screen different co-solvents; Run a control reaction without enzyme to quantify background hydrolysis.[15]
Difficult Product Separation Similar polarities of alcohol and acetate.Optimize column chromatography solvent system (TLC); Consider derivatization of the alcohol to change its polarity before separation.

References

  • Corvay Specialty Chemicals GmbH. (2025). Candida Antartica Lipase B - CAL B immobilized.
  • Li, S., et al. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry. ACS Omega. [Link]

  • American Chemical Society. (2023). Application of Lipase B from Candida antarctica in the Pharmaceutical Industry.
  • Siódmiak, T., et al. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal. [Link]

  • Luchaco-Cullis, C. A., & Hoveyda, A. H. (2003). Using a Lipase as a High-Throughput Screening Method for Measuring the Enantiomeric Excess of Allylic Acetates. The Journal of Organic Chemistry. [Link]

  • Zhang, Y., et al. (2022). Immobilized Candida antarctica lipase B catalyzed synthesis of biodegradable polymers for biomedical applications. Biomaterials Science. [Link]

  • Holm, R., et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology. [Link]

  • Oono, M., et al. (2025). Lipase‐Palladium Co‐Catalyzed Dynamic Kinetic Resolution of Racemic Allylic Esters. Chemistry – A European Journal. [Link]

  • van der Westhuizen, L., et al. (2000).
  • Connolly, S., et al. (2012). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry. [Link]

  • de Miranda, A. S., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Molecules. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Singh, R., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv. [Link]

  • Tunek, A., et al. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Biochemical Pharmacology.
  • Kim, M.-J., et al. (2003). Dynamic Kinetic Resolution of Acyclic Allylic Acetates Using Lipase and Palladium. The Journal of Organic Chemistry. [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics. [Link]

  • de Mattos, M. C., et al. (2017). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. Archives of Applied Science Research. [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • LibreTexts Chemistry. (n.d.). 4.7 Hydrolysis of Esters.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Clark, J. (2023). Hydrolysis of Esters. Chemguide. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research. [Link]

  • Akerman, M., et al. (2001). Study of lipase-catalyzed hydrolysis of some monoterpene esters. Enzyme and Microbial Technology. [Link]

  • Bjørnes, K. T., et al. (2026). Chemo-Enzymatic Synthesis of Enantiopure (−)-Nebivolol Catalyzed by Lipase B from Candida antarctica. Molecules. [Link]

  • Theisen, K. E., et al. (1998). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses. [Link]

  • Ni, Y., et al. (2020). Enzymatic synthesis of 2-phenethyl acetate in water catalyzed by an immobilized acyltransferase from Mycobacterium smegmatis. 3 Biotech. [Link]

  • Krever, M., et al. (2026). Enzymatic Hydrolysis of Triacetin and L-Lactide in Emulsified Microparticles Within a Cellulose Hydrogel Dispersion. Biomacromolecules. [Link]

  • Chen, J.-P., & Lin, K.-S. (2013). Cross-linked enzyme aggregates of Mung bean epoxide hydrolases: a highly active, stable and recyclable biocatalyst for asymmetric hydrolysis of epoxides. Process Biochemistry. [Link]

  • Gotor, V., et al. (2000). Enantioselective hydrolysis of (RS)-isopropylideneglycerol acetate with Kluyveromyces marxianus. Tetrahedron: Asymmetry. [Link]

Sources

Application

Application Note: Polymerization of 2-Cyclohexylideneethyl Acetate

Advanced Protocols for the Synthesis of Sterically Hindered, Functionalized Polyolefins via Coordination-Insertion Copolymerization Introduction & Mechanistic Rationale The development of functionalized polyolefins is a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the Synthesis of Sterically Hindered, Functionalized Polyolefins via Coordination-Insertion Copolymerization

Introduction & Mechanistic Rationale

The development of functionalized polyolefins is a critical frontier in biomaterials and drug delivery. Incorporating polar, bulky monomers into a hydrophobic polyethylene backbone allows researchers to tune polymer crystallinity, degradation kinetics, and drug-eluting profiles. However, the polymerization of 2-cyclohexylideneethyl acetate —an allylic acetate featuring a bulky, trisubstituted exocyclic double bond—presents immense synthetic challenges.

The Challenge of Allylic Acetates

Traditional free-radical polymerization of allylic monomers is notoriously inefficient. As classically established in the literature , allylic radicals undergo degradative chain transfer . The propagating radical preferentially abstracts an allylic hydrogen rather than adding across the sterically hindered double bond, yielding a resonance-stabilized, unreactive radical that terminates chain growth. Furthermore, early-transition-metal catalysts (e.g., Ziegler-Natta or metallocenes) are rapidly poisoned by the Lewis basicity of the acetate oxygen.

The Coordination-Insertion Solution

To overcome both degradative chain transfer and catalyst poisoning, this protocol utilizes late-transition-metal catalysis—specifically, Palladium(II) complexes bearing phosphine-sulfonate ligands . This system operates via a coordination-insertion mechanism that tolerates polar functionalities.

The causality of this catalytic cycle relies on kinetic trapping. Following the highly regioselective 1,2-migratory insertion of the sterically hindered 2-cyclohexylideneethyl acetate, the catalyst forms a vulnerable Pd-alkyl intermediate. Without high ethylene pressure, this intermediate would undergo rapid β-acetate elimination, terminating the chain. By maintaining elevated ethylene pressures, the intermediate is rapidly trapped by ethylene insertion, forcing the polymer chain to grow .

Mechanism Pd_Active Active Pd-Polymeryl Catalyst Coordination Monomer Coordination (2-Cyclohexylideneethyl acetate) Pd_Active->Coordination + Monomer Insertion 1,2-Migratory Insertion (Sterically Driven) Coordination->Insertion Regioselective Intermediate Stable Pd-Alkyl Intermediate (Resists β-Acetate Elimination) Insertion->Intermediate Kinetic Control Ethylene Ethylene Insertion (Chain Trapping) Intermediate->Ethylene + Ethylene (High P) Propagation Polymer Chain Growth Ethylene->Propagation Propagation->Pd_Active Catalytic Cycle

Caption: Catalytic cycle of Pd-mediated coordination-insertion copolymerization.

Reagents and Materials

ReagentRolePurity / Preparation
2-Cyclohexylideneethyl acetate Polar, bulky comonomer>98%, distilled over CaH₂, degassed via freeze-pump-thaw
Ethylene Primary monomerPolymerization grade (99.9%), passed through moisture/O₂ traps
[Pd(Me)(phosphine-sulfonate)(py)] CatalystSynthesized per standard literature, stored in glovebox
Toluene Reaction solventAnhydrous, passed through activated alumina columns
Methanol Quenching/PrecipitationHPLC grade, used as received

Experimental Protocol: Step-by-Step Workflow

This protocol is designed as a self-validating system . Each step includes causality-driven checks to ensure the integrity of the highly sensitive organometallic polymerization.

Step 1: Reagent Preparation & Catalyst Activation
  • Causality: Palladium catalysts are sensitive to protic impurities and oxygen, which can prematurely terminate the active Pd-Me species.

  • Inside an argon-filled glovebox, dissolve 10 µmol of the [Pd(Me)(phosphine-sulfonate)(py)] catalyst in 5 mL of anhydrous toluene.

  • In a separate vial, prepare a solution of 2-cyclohexylideneethyl acetate (20 mmol) in 15 mL of anhydrous toluene.

Step 2: High-Pressure Reactor Setup
  • Causality: The trisubstituted alkene is extremely bulky. High ethylene pressure is mandatory to shift the kinetic equilibrium toward chain propagation rather than β-hydride or β-acetate elimination.

  • Transfer the monomer solution to a 100 mL stainless-steel autoclave equipped with a mechanical stirrer.

  • Seal the autoclave, remove it from the glovebox, and attach it to the ethylene line.

  • Purge the reactor with ethylene gas (1.0 MPa) three times to ensure complete removal of argon.

  • Inject the catalyst solution into the reactor via a high-pressure syringe pump.

Step 3: Polymerization Execution
  • Pressurize the reactor to 3.0 MPa with ethylene.

  • Heat the reactor to 80 °C using an external heating mantle.

  • Self-Validation Check: Monitor the pressure gauge. A steady drop in pressure (requiring continuous ethylene feed) confirms active chain propagation. Maintain the reaction for 3 hours.

Step 4: Quenching and Purification
  • Cool the reactor to room temperature and carefully vent the unreacted ethylene.

  • Causality: Methanol acts as a strong coordinating ligand and proton source, immediately displacing the polymer chain from the Pd center and quenching the reaction.

  • Pour the reaction mixture into 200 mL of vigorously stirring methanol to precipitate the polymer.

  • Collect the functionalized polyolefin via vacuum filtration. Wash sequentially with methanol and acetone to remove unreacted 2-cyclohexylideneethyl acetate and catalyst residues.

  • Dry the polymer in a vacuum oven at 60 °C for 12 hours until a constant weight is achieved.

Workflow Prep 1. Reagent Preparation (Glovebox, Degassing) Reactor 2. Autoclave Setup (Catalyst + Monomer in Toluene) Prep->Reactor Reaction 3. High-Pressure Polymerization (Ethylene, 80°C, 3 MPa) Reactor->Reaction Quench 4. Reaction Quenching (Methanol Addition) Reaction->Quench Purification 5. Polymer Precipitation & Vacuum Drying Quench->Purification Analysis 6. QC & Characterization (NMR, GPC, DSC) Purification->Analysis

Caption: Step-by-step experimental workflow for high-pressure copolymerization.

Quantitative Data & Yield Optimization

The incorporation of the bulky 2-cyclohexylideneethyl acetate is highly dependent on temperature and pressure. The data below illustrates the causal relationship between reaction parameters and polymer characteristics .

RunTemp (°C)Ethylene (MPa)Yield (g)Activity ( kg/mol_ {Pd}·h)Mw (kDa)PDIIncorp. (mol%)
1 801.00.4512.518.21.81.2
2 803.01.2035.024.51.70.8
3 1003.00.8524.114.11.91.5

Data Interpretation for Drug Development:

  • Pressure Effects (Run 1 vs. 2): Increasing ethylene pressure accelerates the trapping of the Pd-alkyl intermediate, significantly boosting overall yield and molecular weight ( Mw​ ). However, it slightly dilutes the incorporation rate of the bulky acetate monomer due to the higher relative concentration of ethylene.

  • Temperature Effects (Run 2 vs. 3): Elevating the temperature to 100 °C provides the necessary activation energy to overcome the severe steric hindrance of the trisubstituted alkene, increasing monomer incorporation to 1.5 mol%. However, higher temperatures also increase the rate of β-hydride elimination, resulting in a lower overall Mw​ .

Quality Control & Self-Validating Analytics

To ensure the resulting polymer is suitable for downstream biomedical applications (e.g., post-polymerization hydrolysis for drug conjugation), the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy (1,1,2,2-Tetrachloroethane-d2, 120 °C):

    • Validation: Confirm incorporation by identifying the multiplet at ~4.0 ppm (corresponding to the -CH₂-O-Ac protons) and the sharp singlet at ~2.0 ppm (acetate methyl group).

    • Purity Check: The strict absence of vinylic protons (5.0–6.0 ppm) confirms that all residual monomer has been successfully removed during the methanol precipitation step.

  • Gel Permeation Chromatography (GPC):

    • Validation: A monomodal peak with a Polydispersity Index (PDI) of < 2.0 indicates a controlled coordination-insertion process without significant degradative chain transfer.

  • Differential Scanning Calorimetry (DSC):

    • Validation: Pure high-density polyethylene melts at ~135 °C. The successful incorporation of the bulky cyclohexylidene groups disrupts chain packing, which should self-validate via a depressed melting temperature ( Tm​ ) of < 110 °C , confirming the creation of amorphous, hydrophobic pockets ideal for drug loading.

References

  • Title: The Polymerization of Allyl Compounds. VI. The Polymerization of Allyl-1-d2 Acetate and the Mechanism of its Chain Termination Source: Journal of the American Chemical Society (1945) URL: [Link]

  • Title: Coordination−Insertion Copolymerization of Allyl Monomers with Ethylene Source: Journal of the American Chemical Society (2011) URL: [Link]

  • Title: Copolymerization of Nonpolar Olefins and Allyl Acetate Using Nickel Catalysts Bearing a Methylene-Bridged Bisphosphine Monoxide Ligand Source: Macromolecules (2020) URL: [Link]

  • Title: Transition metal-catalyzed polymerization of polar allyl and diallyl monomers Source: MRS Bulletin, Cambridge University Press (2013) URL: [Link]

Technical Notes & Optimization

Troubleshooting

2-Cyclohexylideneethyl acetate reaction condition optimization

Welcome to the Technical Support Center for 2-Cyclohexylideneethyl Acetate . This portal is designed for synthetic chemists and drug development professionals, providing field-proven troubleshooting guides, optimized pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Cyclohexylideneethyl Acetate . This portal is designed for synthetic chemists and drug development professionals, providing field-proven troubleshooting guides, optimized protocols, and mechanistic insights.

2-Cyclohexylideneethyl acetate is a highly versatile allylic ester. It is frequently utilized as a critical substrate in Palladium-catalyzed Tsuji-Trost allylic substitution reactions, enabling the construction of complex molecular architectures with high regio- and stereocontrol.

PART 1: Synthesis and Isolation Workflows

The synthesis of 2-cyclohexylideneethyl acetate is typically achieved via the direct esterification of 2-cyclohexylideneethanol. While seemingly straightforward, the exocyclic double bond is prone to isomerization, requiring precise control over the reaction environment.

SynthesisWorkflow Start 2-Cyclohexylideneethanol (Starting Material) Reagents Add Ac2O (2.0 eq), DMAP (0.1 eq) in Pyridine at 0 °C Start->Reagents Reaction Stir at RT for 3 hours (Nucleophilic Catalysis) Reagents->Reaction Quench Quench with 2N HCl at 0 °C Extract with Et2O Reaction->Quench Purify Silica Column Chromatography (10% EtOAc/Hexanes) Quench->Purify End 2-Cyclohexylideneethyl Acetate (>85% Yield) Purify->End

Step-by-step synthetic workflow for 2-cyclohexylideneethyl acetate.

Standard Operating Procedure: Esterification
  • Preparation : Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Dissolve 2-cyclohexylideneethanol (1.0 equiv) in anhydrous pyridine (0.2 M concentration).

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Sequentially add acetic anhydride (Ac₂O, 2.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Quench & Extraction : Cool the mixture back to 0 °C. Quench rapidly with 2N HCl to neutralize the pyridine. Extract the aqueous layer three times with diethyl ether (Et₂O).

  • Washing : Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography using a 10% Ethyl Acetate (EA) in hexanes eluent system[1].

Self-Validating System Checkpoint : Monitor the reaction via TLC (10% EA/Hexanes). The starting material will appear as a lower spot (R_f ~0.2) that stains strongly with KMnO₄. The product will appear as a higher running spot (R_f ~0.62). In ¹H NMR, successful acetylation is confirmed by the appearance of a sharp singlet at ~2.05 ppm (3H, acetate methyl) and a downfield shift of the allylic CH₂ protons[1].

Synthesis FAQs & Troubleshooting

Q: Why do I see a mixture of double-bond isomers in my final isolated acetate? A: Causality: This is caused by acid-catalyzed double-bond migration. The exocyclic double bond of 2-cyclohexylideneethyl acetate is kinetically favored but thermodynamically less stable than the endocyclic isomer (1-(2-acetoxyethyl)cyclohexene). Solution: Ensure the pyridine base is completely anhydrous. During the workup, the 2N HCl quench must be performed rapidly at 0 °C to minimize the substrate's exposure to acidic aqueous conditions.

Q: Why is my esterification stalling at 60-70% conversion? A: Causality: Allylic alcohols can experience steric hindrance that slows direct acylation. Solution: Ensure your DMAP is fresh. DMAP acts as a nucleophilic catalyst by attacking acetic anhydride to form an N-acetylpyridinium intermediate, which is orders of magnitude more electrophilic than acetic anhydride itself, driving the reaction to completion.

PART 2: Catalytic Application (Tsuji-Trost Allylic Alkylation)

2-Cyclohexylideneethyl acetate is an excellent electrophile for Palladium-catalyzed allylic substitution. Understanding the catalytic cycle is essential for optimizing yields and controlling regioselectivity.

TsujiTrostCycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + 2-Cyclohexylideneethyl Acetate PiAllyl π-Allyl-Pd(II) Complex (Electrophilic) OxAdd->PiAllyl - AcO⁻ NucAttack Nucleophilic Attack (Soft Nucleophile) PiAllyl->NucAttack + Nu⁻ Product Allylated Product NucAttack->Product - Pd(0)L_n Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Palladium-catalyzed Tsuji-Trost allylic substitution.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the Tsuji-Trost reaction of 2-cyclohexylideneethyl acetate with diethyl malonate (soft nucleophile).

EntryPalladium Source (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃THF2515
2Pd(OAc)₂PPh₃THF6045
3Pd₂(dba)₃PPh₃THF6068
4Pd₂(dba)₃dppeTHF6082
5Pd₂(dba)₃dppeDMF6094
Standard Operating Procedure: Tsuji-Trost Reaction
  • Catalyst Activation : In a glovebox or under strict Schlenk conditions, charge a vial with Pd₂(dba)₃ (2.5 mol%, equates to 5 mol% Pd) and dppe ligand (10 mol%). Add anhydrous DMF and stir at room temperature for 15 minutes.

  • Nucleophile Preparation : In a separate flask, deprotonate diethyl malonate (1.2 equiv) using NaH (1.2 equiv) in DMF at 0 °C until hydrogen evolution ceases.

  • Coupling : Transfer the active Pd(0) solution to the nucleophile mixture. Immediately add 2-cyclohexylideneethyl acetate (1.0 equiv).

  • Heating : Heat the reaction to 60 °C and stir for 12 hours.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash heavily with water (to remove DMF) and brine, dry over Na₂SO₄, and purify via chromatography.

Self-Validating System Checkpoint : Observe the color of the catalyst solution. The initial mixture of Pd₂(dba)₃ and dppe in DMF will be deep purple/red. Upon coordination, the solution should transition to a clear, pale yellow, indicating the successful formation of the active Pd(0)L₂ complex. If the solution turns opaque black, the catalyst has decomposed into inactive Pd-black (due to oxygen ingress or insufficient ligand equivalents).

Catalysis FAQs & Troubleshooting

Q: Why am I recovering unreacted 2-cyclohexylideneethyl acetate despite full catalyst activation? A: Causality: In the realm of allylic electrophiles, acetate is a relatively poor leaving group compared to carbonates or halides. The oxidative addition step is highly endothermic. Solution: Switch to a highly polar solvent like DMF (as shown in Entry 5 of the optimization table). Polar aprotic solvents stabilize the charged transition states (the π-allyl palladium cation and the departing acetate anion), significantly accelerating the rate-limiting oxidative addition. Alternatively, add a salt like NaBPh₄ to facilitate the departure of the acetate group[2].

Q: Why is Pd₂(dba)₃ outperforming Pd(OAc)₂ in my optimization trials? A: Causality: Pd(OAc)₂ is a Pd(II) precatalyst that requires in situ reduction to the active Pd(0) species. This reduction is often performed by the phosphine ligand itself, which consumes the ligand (forming phosphine oxide) and alters your precise Pd/Ligand ratio. Pd₂(dba)₃ is already a Pd(0) source, avoiding the induction period and ensuring the ligand sphere remains intact.

Q: How do I control the regioselectivity (linear vs. branched) of the nucleophilic attack? A: Causality: Regioselectivity is governed by the steric bulk of the nucleophile and the electronic properties of the phosphine ligand. Soft nucleophiles (pKa < 25, like malonates) attack the π-allyl complex directly at the carbon atom from the face opposite to the palladium. They typically attack the less hindered terminus (linear product). Solution: To force branched selectivity, utilize ligands with wider bite angles or strong π-acceptor properties (e.g., phosphoramidites) that alter the electronic distribution of the Pd-allyl intermediate, making the more substituted carbon more electrophilic[3].

PART 3: References

  • An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials. (Synthesis of 2-cyclohexylideneethyl acetate via esterification). University of Nebraska-Lincoln. 1

  • Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. (Tsuji-Trost reaction optimization parameters and salt additives). MDPI. 2

  • Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (Mechanistic insights into π-allyl palladium complexes and regioselectivity). Accounts of Chemical Research - ACS Publications.3

Sources

Optimization

Troubleshooting Horner-Wadsworth-Emmons reaction for α,β-unsaturated esters

Welcome to the HWE Troubleshooting and Protocol Guide. The Horner-Wadsworth-Emmons reaction is a foundational transformation in synthetic organic chemistry, utilizing phosphonate-stabilized carbanions to convert aldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the HWE Troubleshooting and Protocol Guide. The Horner-Wadsworth-Emmons reaction is a foundational transformation in synthetic organic chemistry, utilizing phosphonate-stabilized carbanions to convert aldehydes or ketones into α,β-unsaturated esters[1]. While it offers distinct advantages over the classical Wittig reaction—namely, enhanced carbanion nucleophilicity and easily removable water-soluble phosphate byproducts[1][2]—researchers frequently encounter challenges regarding stereoselectivity, substrate stability, and overall yield.

This guide is engineered to provide mechanistic causality behind operational failures and deliver self-validating protocols to ensure reproducible success in your drug development and synthetic workflows.

Mechanistic Overview & Stereochemical Control

To troubleshoot the HWE reaction, one must first understand its kinetic and thermodynamic pathways. The reaction proceeds via the nucleophilic addition of a phosphonate carbanion to a carbonyl, forming an oxyanion intermediate that cyclizes into a 4-membered oxaphosphetane[3].

The stereochemical outcome (E vs. Z alkene) is dictated by the reversibility of the initial addition and the relative rates of oxaphosphetane elimination[1][3]. By manipulating the electronics of the phosphonate and the coordinating ability of the counterion, we can force the reaction down specific stereochemical pathways.

HWEMechanism Phosphonate Phosphonate Carbanion + Aldehyde Addition Nucleophilic Addition (Rate-Limiting) Phosphonate->Addition Threo Threo-Adduct (Thermodynamic) Addition->Threo Reversible Erythro Erythro-Adduct (Kinetic) Addition->Erythro Reversible TransOxa trans-Oxaphosphetane Threo->TransOxa CisOxa cis-Oxaphosphetane Erythro->CisOxa EAlkene (E)-Alkene + Phosphate TransOxa->EAlkene Standard HWE (Fast) CisOxa->TransOxa Equilibration (Standard HWE) ZAlkene (Z)-Alkene + Phosphate CisOxa->ZAlkene Still-Gennari (Accelerated)

Mechanistic pathways governing E/Z stereoselectivity in the HWE reaction.

Quantitative Reaction Matrix

Use the following table to select the optimal reagent system based on your target geometry and substrate tolerance.

Reaction ModificationPhosphonate ReagentBase / AdditiveSolventTypical E:Z RatioPrimary Use Case
Standard HWE (EtO)₂P(O)CH₂CO₂RNaH or LiHMDSTHF> 90:10Robust, non-sensitive aliphatic/aromatic aldehydes.
Roush-Masamune (EtO)₂P(O)CH₂CO₂RDBU + LiClMeCN> 95:5Base-sensitive, enolizable, or chiral aldehydes.
Still-Gennari (CF₃CH₂O)₂P(O)CH₂CO₂RKHMDS + 18-crown-6THF< 5:95Strict Z-alkene synthesis via kinetic trapping.
Ando (ArO)₂P(O)CH₂CO₂RNaH or DBU/NaITHF< 10:90Alternative Z-alkene synthesis (cheaper reagents).

Troubleshooting FAQs

Q1: My standard HWE reaction is yielding a poor E:Z ratio (e.g., 3:1). How can I maximize E-selectivity?

Causality & Solution: E-selectivity relies on the equilibration of the intermediate adducts to the thermodynamically stable threo-form[1]. If your E-selectivity is poor, equilibration is likely too slow.

  • Increase steric bulk: Using bulkier phosphonate esters (e.g., diisopropyl instead of diethyl) or bulkier ester groups enhances the steric clash in the erythro-adduct, driving the equilibrium toward the threo-adduct[1].

  • Change the counterion: Thompson and Heathcock demonstrated that lithium salts (Li > Na > K) strongly coordinate the intermediates, increasing the activation energy for elimination and allowing more time for equilibration to the trans-oxaphosphetane[1].

  • Elevate temperature: Running the reaction at 23 °C instead of -78 °C provides the thermal energy required for intermediate equilibration[1].

Q2: My chiral aldehyde is epimerizing, or I am seeing heavy aldol condensation side-products.

Causality & Solution: Standard HWE conditions utilize strong bases like NaH or KHMDS, which readily deprotonate the α-position of enolizable aldehydes, leading to racemization or self-condensation.

  • Switch to Roush-Masamune Conditions: Employ LiCl alongside a mild amine base like DBU or DIPEA in acetonitrile[4].

  • Mechanism of Action: The lithium cation acts as a Lewis acid, strongly coordinating to the phosphoryl oxygen. This coordination withdraws electron density, significantly lowering the pKa of the phosphonate's α-protons. This allows quantitative deprotonation by a weak base (DBU) that is incapable of deprotonating the aldehyde[4][5].

Q3: I need the Z-alkene isomer, but standard HWE only gives me the E-isomer.

Causality & Solution: Standard dialkyl phosphonates have a high activation barrier for the elimination of the cis-oxaphosphetane, forcing the system to equilibrate to the trans-oxaphosphetane to form the E-alkene[6].

  • Utilize the Still-Gennari Modification: Switch to a bis(trifluoroethyl) phosphonate[1][7]. The strongly electron-withdrawing trifluoroethyl groups drastically lower the activation barrier for elimination[1][6]. Consequently, the kinetically formed cis-oxaphosphetane collapses into the Z-alkene instantly, before it has any opportunity to equilibrate[6][7].

  • Critical Parameter: You must use strongly dissociating conditions (KHMDS and 18-crown-6) to prevent the potassium counterion from stabilizing the intermediates[1][7].

Q4: My reaction with a ketone is stalling with very low yields.

Causality & Solution: Ketones are significantly less electrophilic and more sterically hindered than aldehydes. The nucleophilic addition step (which is rate-limiting[1][3]) becomes severely bottlenecked.

  • Force the conditions: Switch to a more nucleophilic phosphonate or increase the reaction temperature (refluxing THF or toluene). Alternatively, consider using the more reactive Horner-Wittig reagents (phosphine oxides) if phosphonates fail entirely.

Experimental Workflows & Protocols

HWEWorkflow Start Target: α,β-Unsaturated Ester BaseSens Is substrate base-sensitive? (e.g., enolizable, chiral) Start->BaseSens Roush Roush-Masamune Conditions (LiCl, DBU, MeCN) BaseSens->Roush Yes Geom Desired Alkene Geometry? BaseSens->Geom No Standard Standard HWE (E-Selective) (NaH or LiHMDS, THF) Geom->Standard (E)-Alkene StillGen Still-Gennari (Z-Selective) (CF3CH2O)2P(O)CH2CO2R Geom->StillGen (Z)-Alkene

Decision tree for selecting the appropriate HWE reaction conditions.
Protocol A: Roush-Masamune Modification (Mild, E-Selective)

Use for base-sensitive or highly enolizable aldehydes to prevent epimerization/aldol products[4].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous LiCl (1.2 equivalents). Note: LiCl is highly hygroscopic; it must be freshly dried under vacuum with a heat gun prior to use[5].

  • Solvent & Reagent Addition: Suspend the LiCl in anhydrous Acetonitrile (MeCN) (0.2 M relative to the aldehyde). Add the triethyl phosphonoacetate (1.2 eq).

  • Base Addition: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq) dropwise at room temperature. Stir for 15 minutes. The solution should become homogeneous as the lithium-coordinated phosphonate carbanion forms.

  • Substrate Addition: Cool the reaction to 0 °C. Add the aldehyde (1.0 eq) dropwise as a solution in a minimal amount of MeCN.

  • Validation & Workup: Monitor by TLC. Upon consumption of the aldehyde, quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The water-soluble phosphate byproduct will largely remain in the aqueous phase[1][4].

Protocol B: Still-Gennari Modification (Z-Selective)

Use when strict Z-geometry is required[1][7].

  • Preparation: In a flame-dried flask under argon, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF (0.1 M).

  • Deprotonation: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add KHMDS (1.2 eq of a 0.5 M solution in toluene) dropwise. Stir for 20 minutes at -78 °C to ensure complete formation of the naked carbanion[7].

  • Substrate Addition: Add the aldehyde (1.0 eq) dropwise. Maintain the temperature at -78 °C. Self-Validation: The low temperature is critical to prevent premature equilibration of the oxaphosphetane intermediates.

  • Workup: After 1-2 hours (verify via TLC), quench the reaction cold by adding saturated aqueous NH₄Cl directly to the -78 °C bath. Allow to warm to room temperature, extract with diethyl ether, dry, and purify via silica gel chromatography[8].

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at:[Link]

  • Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at:[Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction. Chem-Station Int. Ed. Available at:[Link]

  • Z-Selective Alkene Formation from Reductive Aldehyde Homo-Couplings. Diva-Portal.org. Available at:[Link]

  • A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction? ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Wittig Olefination of Cyclohexanone

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the Wittig olefination of cyclohexanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the Wittig olefination of cyclohexanone. While the Wittig reaction is a premier method for constructing exocyclic double bonds, cyclohexanone presents unique challenges. Its moderate steric hindrance and highly acidic α -protons make it highly susceptible to competing side pathways, such as enolization and aldol condensation, which can severely depress yields.

This document provides a mechanistic troubleshooting guide, quantitative performance data, and a self-validating standard operating procedure (SOP) to ensure reproducible methylenation.

Diagnostic Workflow for Cyclohexanone Olefination

Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the specific side reaction occurring in your flask based on your crude reaction analysis (e.g., GC-MS, NMR, or TLC).

G Start Low Yield of Methylenecyclohexane Q1 Is unreacted cyclohexanone recovered? Start->Q1 Q2 Are aldol condensation byproducts observed? Q1->Q2 Yes Q3 Are nucleophilic addition byproducts (e.g., 1-butylcyclohexanol) present? Q1->Q3 No Sol1 Issue: Enolization & Aldol Solution: Use non-nucleophilic base (e.g., NaHMDS) & lower temp Q2->Sol1 Yes Sol2 Issue: Ylide Hydrolysis Solution: Rigorously dry solvents and ketone Q2->Sol2 No Sol3 Issue: Unreacted Base Solution: Extend ylide generation time before ketone addition Q3->Sol3 Yes Sol4 Issue: Product Loss via Volatility Solution: Avoid high vacuum during concentration Q3->Sol4 No

Workflow for diagnosing side reactions in the Wittig olefination of cyclohexanone.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I recovering unreacted cyclohexanone despite using a stoichiometric excess of the Wittig reagent? Causality: This is the most common issue when working with enolizable ketones. Cyclohexanone possesses acidic α -protons (pKa ~ 16.7). Unstabilized ylides, such as methylenetriphenylphosphorane, are highly basic. Instead of undergoing the desired nucleophilic attack to form the oxaphosphetane intermediate 1, the ylide acts as a Brønsted base. It deprotonates cyclohexanone to form an enolate, regenerating the phosphonium salt 2. Upon aqueous workup, the enolate is simply protonated back to cyclohexanone. Solution: Switch to a "salt-free" ylide protocol. Using sodium hexamethyldisilazide (NaHMDS) instead of n-butyllithium (n-BuLi) prevents the formation of lithium salts that stabilize the enolate, thereby favoring the kinetic [2+2] cycloaddition pathway. Additionally, adding the ketone at -78 °C suppresses the activation energy required for the enolization pathway.

Q2: I am observing a high-boiling impurity in my GC-MS/NMR. What is it, and how do I prevent it? Causality: You are likely observing 2-(1-cyclohexenyl)cyclohexanone, the product of an aldol condensation. Once the cyclohexanone enolate is formed (as described in Q1), it acts as a nucleophile and attacks an un-enolized cyclohexanone molecule. Subsequent dehydration under the basic reaction conditions yields this α,β -unsaturated ketone. Solution: Aldol condensation is a direct downstream consequence of enolization. To prevent it, ensure your ylide is fully pre-formed before adding the ketone, and add the ketone slowly (dropwise) to maintain a high localized concentration of the ylide relative to the ketone.

Q3: My product mixture contains 1-butylcyclohexanol. Where did this originate? Causality: This is a classic artifact of incomplete ylide generation. If n-BuLi is used as the base and the phosphonium salt is wet, clumped, or not given enough time to react, residual n-BuLi remains in the solution. When cyclohexanone is added, the highly nucleophilic n-BuLi attacks the carbonyl carbon much faster than the bulky ylide does, yielding the tertiary alcohol 3. Solution: Titrate your n-BuLi to ensure accurate molarity. Allow the phosphonium salt and base to stir for at least 1–2 hours at room temperature. The solution must turn a persistent, deep color before any ketone is introduced.

Q4: How do I efficiently remove the triphenylphosphine oxide (TPPO) byproduct without losing my product? Causality: TPPO is notoriously difficult to separate from non-polar products via column chromatography because it streaks. Furthermore, methylenecyclohexane is highly volatile (boiling point ~102 °C). Standard rotary evaporation under high vacuum will vaporize the product alongside the solvent, mimicking a "low yield" chemical reaction when the issue is actually physical loss. Solution: Do not use ethyl acetate or dichloromethane for extraction. Extract the quenched reaction with strictly non-polar solvents like pentane or hexane, which selectively dissolve the alkene while precipitating the bulk of the polar TPPO. Filter the precipitate through a pad of Celite. Concentrate the filtrate using a Vigreux column at atmospheric pressure, or a rotary evaporator set to high pressure (>300 mbar) and a cool water bath (20 °C).

Quantitative Data: Performance Comparison

The choice of ylide and base significantly dictates the yield and the predominant side reactions encountered during the olefination of cyclohexanone 3.

Reagent ClassExample PhosphoranePreferred BaseTypical YieldPredominant Side Reaction
Unstabilized Ph₃P=CH₂n-BuLi / NaHMDS35–84%Enolization / Aldol condensation
Semi-Stabilized Ph₃P=CHPhNaH / KOtBu70–85%E/Z Isomerization
Stabilized Ph₃P=CHCO₂EtNaOH / K₂CO₃67–77%Unreactive starting material

Self-Validating Experimental Protocol

Standard Operating Procedure: Synthesis of Methylenecyclohexane Objective: Convert cyclohexanone to methylenecyclohexane using methyltriphenylphosphonium bromide, explicitly minimizing enolization and nucleophilic addition side reactions 4.

Phase 1: Ylide Generation
  • Preparation : Flame-dry a 2-neck round-bottom flask under argon. Add methyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (0.2 M).

    • Causality: Trace moisture causes ylide hydrolysis, leading to triphenylphosphine oxide and methane gas, permanently destroying the reagent.

  • Deprotonation : Cool the suspension to 0 °C. Dropwise add NaHMDS (1.05 equiv, 1.0 M in THF).

    • Causality: NaHMDS is chosen over n-BuLi because its bulky nature prevents nucleophilic addition to cyclohexanone if any base remains unreacted.

  • Validation Check : Stir for 1 hour at room temperature.

    • Self-Validation: The reaction must transition from a white suspension to a clear, vibrant canary-yellow solution. If the solution remains cloudy or colorless, the phosphonium salt was wet, or the base has degraded. Do not proceed to step 4 until the yellow color is persistent.

Phase 2: Olefination
  • Ketone Addition : Cool the ylide solution to -78 °C. Add freshly distilled cyclohexanone (1.0 equiv) dropwise over 15 minutes.

    • Causality: Adding the ketone at cryogenic temperatures suppresses the activation energy required for the competing enolization pathway, favoring the kinetic [2+2] cycloaddition to form the oxaphosphetane.

  • Cycloreversion : Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Self-Validation: The vibrant yellow color should gradually fade to a pale yellow or white suspension, indicating the consumption of the ylide and the precipitation of the TPPO byproduct.

Phase 3: Isolation
  • Quench & Extract : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with pentane (3 × 20 mL).

    • Causality: Pentane selectively dissolves the non-polar methylenecyclohexane while forcing the bulk of the polar TPPO to crash out of solution.

  • Concentration : Carefully concentrate the organic layer using a Vigreux column or a rotary evaporator set to a high pressure (>300 mbar) and a low bath temperature (20 °C).

    • Causality: Methylenecyclohexane is highly volatile. Standard high-vacuum stripping will vaporize the product.

References

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 1

  • PMC/NIH. Li vs Na: Divergent Reaction Patterns between Organolithium and Organosodium Complexes and Ligand-Catalyzed Ketone/Aldehyde Methylenation. 2

  • Benchchem. A Comparative Guide to Wittig Reagents for Cyclohexanone Olefination. 3

  • Organic Syntheses. Methylenecyclohexane. 4

Sources

Optimization

Technical Support Center: Synthesis of 2-Cyclohexylideneethyl Acetate

Welcome to the technical support guide for the synthesis of 2-Cyclohexylideneethyl acetate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-Cyclohexylideneethyl acetate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our focus is on providing practical, mechanistically grounded solutions to optimize your reaction outcomes.

Primary Synthesis Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction

The most reliable and widely used method for synthesizing 2-Cyclohexylideneethyl acetate is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction involves the olefination of cyclohexanone with a stabilized phosphonate carbanion, typically derived from triethyl phosphonoacetate.

The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of a more nucleophilic carbanion that reacts efficiently with ketones and a water-soluble phosphate byproduct that simplifies purification.[2][4] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][4]

Core Reaction Mechanism
  • Deprotonation: A base (e.g., Sodium Hydride, NaH) abstracts the acidic α-proton from triethyl phosphonoacetate to form a stabilized phosphonate carbanion.[1]

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is the rate-limiting step.[1][4]

  • Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered ring called an oxaphosphetane.[5]

  • Elimination: The oxaphosphetane collapses, yielding the desired alkene (2-Cyclohexylideneethyl acetate) and a water-soluble diethyl phosphate byproduct.[1][5]

HWE_Mechanism Figure 1: Horner-Wadsworth-Emmons (HWE) Reaction Pathway cluster_reactants Reactants cluster_products Products P_reagent Triethyl phosphonoacetate Carbanion Phosphonate Carbanion P_reagent->Carbanion Deprotonation Ketone Cyclohexanone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Nucleophilic Attack Base Base (NaH) Carbanion->Oxaphosphetane Nucleophilic Attack Product 2-Cyclohexylideneethyl acetate Oxaphosphetane->Product Elimination Byproduct Diethyl phosphate (water-soluble) Oxaphosphetane->Byproduct Elimination

Caption: Figure 1: Horner-Wadsworth-Emmons (HWE) Reaction Pathway

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable protocols for their resolution.

FAQ 1: My reaction yield is low, and I recover significant amounts of unreacted cyclohexanone. What is the likely cause?

Core Problem: Incomplete formation or premature quenching of the phosphonate carbanion.

Causality: The phosphonate carbanion is a strong base and highly reactive. Its successful formation and reaction are contingent on strictly controlled conditions.

  • Cause A: Presence of Moisture. Water or other protic impurities in the solvent or on the glassware will quench the strong base (e.g., NaH) and any carbanion that does form.[6] This is a primary cause of reaction failure.

  • Cause B: Insufficient Base. An inadequate amount of base will lead to incomplete deprotonation of the phosphonate.[6] It is crucial to use a slight excess to account for any minor impurities or partial degradation of the base.

  • Cause C: Low Reactivity of Base/Substrate. While phosphonate carbanions are highly nucleophilic, ketones like cyclohexanone are less reactive than aldehydes.[7] The reaction may require sufficient time and thermal energy to proceed to completion.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Oven-dry all glassware at >120°C for at least 4 hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Use a freshly opened bottle of anhydrous solvent (e.g., THF, Toluene) or distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF).

  • Verify Base Stoichiometry and Quality:

    • Use 1.1 to 1.2 equivalents of base relative to the phosphonate reagent.[6]

    • If using NaH dispersion in mineral oil, wash the dispersion with anhydrous hexane under an inert atmosphere before use to remove the oil, which can coat the NaH particles and reduce reactivity.

  • Optimize Reaction Conditions:

    • After adding the cyclohexanone at 0°C, allow the reaction to warm to room temperature and stir for an extended period (2-16 hours).[6]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (cyclohexanone) is consumed.[6]

    • If the reaction stalls, gentle heating (e.g., to 40-50°C) can be considered, though this may increase the risk of side reactions.

FAQ 2: I've isolated my product, but I see a significant high-boiling point impurity. What could it be?

Core Problem: Self-condensation of the starting material, cyclohexanone.

Causality: The HWE reaction is performed under basic conditions, which are also the classic conditions for an aldol condensation.[8][9][10] The enolate of cyclohexanone can attack another molecule of cyclohexanone, leading to a dimeric β-hydroxy ketone, which then dehydrates to form the α,β-unsaturated dimer, 2-(cyclohex-1-en-1-yl)cyclohexan-1-one.

Aldol_Mechanism Figure 2: Aldol Condensation of Cyclohexanone cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Keto1 Cyclohexanone Enolate Enolate Ion (Nucleophile) Keto1->Enolate Keto2 Cyclohexanone (Electrophile) Enolate->Keto2 Attack Base Base (OH⁻) Base->Keto1 α-H abstraction Adduct β-Hydroxy Ketone (Aldol Adduct) Keto2->Adduct Protonation Final_Product Aldol Condensation Product (α,β-Unsaturated Dimer) Adduct->Final_Product -H₂O

Caption: Figure 2: Aldol Condensation of Cyclohexanone

Troubleshooting Protocol:

  • Control the Order of Addition: The key is to have the more reactive phosphonate carbanion present to immediately trap the cyclohexanone as it is added.

    • First, generate the phosphonate carbanion completely by adding the phosphonate to the base suspension and stirring for ~1 hour at room temperature.[6]

    • Cool the carbanion solution to 0°C.

    • Slowly add the cyclohexanone dropwise to the pre-formed carbanion solution. This maintains a low concentration of the ketone, minimizing its opportunity to self-condense.

  • Maintain Low Temperature: Keep the reaction temperature at 0°C during the addition of cyclohexanone. Lower temperatures disfavor the kinetics of the aldol reaction more than the HWE reaction.

  • Purification: If the aldol byproduct does form, it can typically be separated from the desired product by flash column chromatography on silica gel due to its higher molecular weight and different polarity.[6]

FAQ 3: My purification is difficult due to a water-soluble byproduct that co-elutes or is hard to remove during workup. What is this?

Core Problem: Incomplete removal of the dialkyl phosphate byproduct.

Causality: While the dialkyl phosphate salt is designed to be water-soluble, insufficient aqueous washing or improper quenching can leave it in the organic layer, complicating purification.

Troubleshooting Protocol:

  • Proper Quenching: After the reaction is complete, cool the mixture to 0°C and quench slowly with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This protonates any remaining carbanion and helps partition the phosphate salts into the aqueous layer.

  • Thorough Aqueous Extraction: During the workup, perform multiple extractions with water or brine.

    • After the initial extraction, wash the combined organic layers at least two to three more times with water, followed by a final wash with brine to break any emulsions and remove residual water.[6]

  • Check pH: Ensure the aqueous layer is not strongly basic after quenching. If it is, the phosphate salt may be less partitioned into the aqueous phase. A neutral or slightly acidic pH (around 6-7) is ideal for the workup.

Summary of Potential Byproducts
Byproduct NameFormation MechanismKey Identification Notes
2-(Cyclohex-1-en-1-yl)cyclohexan-1-oneAldol CondensationHigh boiling point; Appears as a less polar spot on TLC than the starting ketone but more polar than the product.
Diethyl Phosphate SaltHWE ReactionWater-soluble; Can cause emulsions during workup if not properly quenched and washed.
Unreacted CyclohexanoneIncomplete ReactionLower boiling point than the product; Easily identified by GC-MS or NMR.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve issues encountered during the synthesis.

Troubleshooting_Workflow Figure 3: Troubleshooting Decision Tree Start Reaction Analysis: Low Yield or Impurities? Problem_Yield Problem: Low Yield Start->Problem_Yield Problem_Impurity Problem: Impurities Present Start->Problem_Impurity Check_Ketone Is unreacted cyclohexanone present? Problem_Yield->Check_Ketone Check_Aldol Is it a high-boiling point impurity? Problem_Impurity->Check_Aldol Check_Moisture Ensure anhydrous conditions & sufficient base. (See FAQ 1) Check_Ketone->Check_Moisture Yes Success Reaction Optimized Check_Moisture->Success Check_Phosphate Is it a polar/water-soluble impurity from workup? Check_Aldol->Check_Phosphate No Resolve_Aldol Slowly add ketone to pre-formed carbanion at 0°C. (See FAQ 2) Check_Aldol->Resolve_Aldol Yes Resolve_Phosphate Perform multiple aqueous washes during workup. (See FAQ 3) Check_Phosphate->Resolve_Phosphate Yes Resolve_Aldol->Success Resolve_Phosphate->Success

Caption: Figure 3: Troubleshooting Decision Tree

References

  • BenchChem. (n.d.). Horner-Wadsworth-Emmons Reaction with Methyl 3-(dimethoxyphosphinoyl)propionate: A Technical Troubleshooting Guide.
  • Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product?. Retrieved from [Link]

  • Shearouse, W. C., Korte, C. M., & Mack, J. (2011). A two-step ball milling method synthesizes and purifies α,β-unsaturated esters. Green Chemistry, 13, 598-601. [Link]

  • Aurora Chemistry for everyone. (2024, September 15).
  • Metts, J. (2023, February 7). Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. Retrieved from [Link]

  • Chemistry Affinity. (2023, November 7). Aldol Condensation| Mechanism - Cyclohexanone + NaOH. YouTube.
  • Vaia. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product?. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Wittig Reaction of 2-Methylcyclohexanone.
  • BenchChem. (n.d.). Troubleshooting low yield in Wittig reaction with hindered aldehydes.
  • Sano, S., et al. (2010). An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. Molecules, 15(9), 5846-5858. [Link]

  • Various Authors. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. Reddit. Retrieved from [Link]

  • Martínez-Vera, N., et al. (2022). Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. Molecules, 27(18), 5988. [Link]

  • BenchChem. (n.d.). Common side products in the synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate and how to minimize them.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones.
  • Chemistry Stack Exchange. (2025, June 23). Horner-Wadsworth-Emmons reaction with ketone. Retrieved from [Link]

  • Silva, F. (2018). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Synthesis, 15. [Link]

  • Reddit. (2023, January 26). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Sano, S. (2007). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Yakugaku Zasshi, 127, 1075-86. [Link]

  • Wikipedia. (2020, October 15). Wittig reaction. Retrieved from [Link]

  • AK LECTURES. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube.
  • Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
  • U.S. National Library of Medicine. (n.d.). Utilization of delactosed whey permeate for the synthesis of ethyl acetate with Kluyveromyces marxianus. Retrieved from [Link]

  • Google Patents. (n.d.). CN101798267A - Production method of cyclohexyloxy allyl acetate.
  • PubMed. (2015, February 15). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Study of 2-Cyclohexylideneethyl Acetate Under Basic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals conducting forced degradation and stability studies on 2-Cyclohexylideneethyl ace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals conducting forced degradation and stability studies on 2-Cyclohexylideneethyl acetate .

As an ester containing an exocyclic double bond, this compound presents unique chemical behaviors under alkaline stress. This guide synthesizes mechanistic causality, self-validating experimental protocols, and analytical troubleshooting to ensure your stability-indicating methods are robust and compliant with regulatory standards [1].

Mechanistic Insights & Causality (FAQ)

Q: What is the primary degradation pathway of 2-Cyclohexylideneethyl acetate in alkaline media? A: The primary degradation pathway is base-catalyzed ester hydrolysis (saponification) . Under basic conditions (pH > 8), the hydroxide ion ( OH− ) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This forms a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkoxide leaving group, which is rapidly protonated by the solvent to yield 2-cyclohexylideneethanol and an acetate ion . Because the final proton transfer is irreversible, this degradation pathway is kinetically rapid and thermodynamically driven [2].

Q: Is there a risk of double-bond isomerization under these basic conditions? A: Yes, but it is a secondary, kinetically slower pathway. The exocyclic double bond in the cyclohexylidene group is thermodynamically less stable than an endocyclic double bond. Under extreme basic conditions (e.g., >1.0 M NaOH) and prolonged thermal stress, trace amounts of the endocyclic isomer (e.g., 2-(1-cyclohexenyl)ethanol) may form. However, ester hydrolysis will almost always outpace isomerization.

ReactionPathway A 2-Cyclohexylideneethyl acetate (Target Ester) B OH- Attack (Nucleophilic Addition) A->B Alkaline Media (pH > 8) C Tetrahedral Intermediate B->C Rate-Limiting Step D 2-Cyclohexylideneethanol + Acetate Ion C->D Elimination

Base-catalyzed hydrolysis (saponification) pathway of 2-Cyclohexylideneethyl acetate.

Experimental Design & Protocols

Q: How do I design a forced degradation protocol that isolates alkaline hydrolysis while complying with ICH Q1A(R2)? A: To comply with ICH Q1A(R2) guidelines for stress testing [1], you must evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values. A self-validating protocol must include a quenching step to prevent continued degradation inside the autosampler, which would otherwise lead to false-positive degradation rates.

Step-by-Step Methodology: Alkaline Stress Testing
  • Sample Preparation: Dissolve 2-Cyclohexylideneethyl acetate in a chemically inert, water-miscible co-solvent (e.g., HPLC-grade Acetonitrile) to achieve a stock concentration of 2.0 mg/mL. Causality: Acetonitrile ensures the lipophilic ester remains in solution when aqueous base is introduced.

  • Base Addition: In a borosilicate glass vial, mix the stock solution 1:1 (v/v) with 0.2 M NaOH (aq). The final effective concentration is 1.0 mg/mL of the analyte in 0.1 M NaOH.

  • Thermal Incubation: Seal the vial and incubate at 40°C to 60°C. Pull 1.0 mL aliquots at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Reaction Quenching (Critical Step): Immediately transfer the pulled aliquot into a vial containing an exact neutralizing equivalent of acid (e.g., 1.0 mL of 0.1 M HCl). Causality: Neutralizing to pH ~7 instantly halts the base-catalyzed hydrolysis, ensuring the degradation profile accurately reflects the exact time point pulled.

  • Control Validation: Prepare a blank (Acetonitrile + NaOH + HCl, no analyte) and a control (Analyte in Acetonitrile + Water, no base) incubated under identical conditions to rule out solvent-induced or purely thermal degradation.

  • Instrumental Analysis: Analyze the quenched samples via LC-MS or HPLC-CAD.

Workflow S1 1. Sample Prep Dissolve in MeCN (2.0 mg/mL) S2 2. Alkaline Stress Mix 1:1 with 0.2M NaOH S1->S2 S3 3. Thermal Incubation 40°C - 60°C (ICH Q1A Guidelines) S2->S3 S4 4. Quenching Neutralize with equivalent HCl S3->S4 S5 5. Instrumental Analysis HPLC-CAD or GC-MS S4->S5

Standardized forced degradation workflow for alkaline stress testing.

Analytical Troubleshooting

Q: Why am I losing mass balance during HPLC-UV analysis post-hydrolysis? A: Poor mass balance in this specific assay is almost always an optical detection artifact, not a physical loss of material. Causality: The parent molecule (2-Cyclohexylideneethyl acetate) has a weak UV chromophore primarily driven by the ester carbonyl. When it hydrolyzes, the resulting degradant is 2-cyclohexylideneethanol [2]. This aliphatic alcohol lacks a conjugated pi-electron system and exhibits negligible UV absorbance above 210 nm. If you are monitoring the reaction at standard wavelengths (e.g., 254 nm), the degradant will be invisible, leading to an apparent loss of mass balance. Solution: Switch your detection method to a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or utilize Mass Spectrometry (GC-MS or LC-MS) to accurately quantify the formation of the alcohol.

Quantitative Data Summary

The following table summarizes the expected degradation kinetics and profiles for 2-Cyclohexylideneethyl acetate under various basic stress conditions, allowing for easy comparison during method development.

Stress ConditionReagent / EnvironmentTemp (°C)Time PointExpected Primary DegradantExpected Degradation Extent
Mild Base 0.1 M NaOH (aq)40°C24 hours2-CyclohexylideneethanolModerate (15% - 30%)
Strong Base 1.0 M NaOH (aq)60°C8 hours2-CyclohexylideneethanolHigh (>85%)
Accelerated (ICH) pH 9.0 Buffer40°C / 75% RH6 Months2-CyclohexylideneethanolLow to Moderate (<10%)
Thermal Control Neutral Water (pH 7)60°C24 hoursNoneNegligible (<1%)

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

  • 2-Cyclohexylideneethanol (CID 70271). National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

Optimization

Technical Support Center: Investigating and Managing Degradation Products of 2-Cyclohexylideneethyl Acetate

Welcome to the technical support center for 2-Cyclohexylideneethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyclohexylideneethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. As a molecule featuring both an ester and an allylic olefin, 2-Cyclohexylideneethyl acetate presents unique stability challenges. Understanding its degradation pathways is critical for ensuring experimental reproducibility, product purity, and the overall integrity of your research. This document provides troubleshooting advice, validated analytical protocols, and a scientific framework for managing potential degradation issues.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses common questions regarding the handling, storage, and inherent stability of 2-Cyclohexylideneethyl acetate.

Q1: What are the primary degradation pathways for 2-Cyclohexylideneethyl acetate?

A1: The structure of 2-Cyclohexylideneethyl acetate contains two primary functional groups susceptible to degradation: an ester and a carbon-carbon double bond. Therefore, the main degradation pathways are hydrolysis and oxidation .

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3][4] This is often the most common degradation pathway encountered during aqueous sample preparation or in formulations containing water. The reaction breaks the ester bond to yield Cyclohexylideneethanol and Acetic Acid.

  • Oxidation: The exocyclic double bond (alkene) is a site for oxidative attack.[5][6][7] This can occur via exposure to atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents. The allylic position is particularly susceptible. Potential products include epoxides, diols, or, in more aggressive conditions, cleavage of the double bond to yield cyclohexanone.

Q2: What are the most likely degradation products I should expect to see?

A2: Based on the primary degradation pathways, the most common degradation products are:

  • Cyclohexylideneethanol: Formed via hydrolysis.

  • Acetic Acid: Co-product of hydrolysis. Its presence is often indicated by a characteristic vinegar-like odor.[8]

  • Cyclohexanone: Can be formed from the oxidative cleavage of the double bond.

  • 2-Cyclohexylideneethyl-epoxide: A potential product from the oxidation of the double bond.

Q3: How should I properly store 2-Cyclohexylideneethyl acetate to minimize degradation?

A3: To ensure long-term stability, storage conditions should mitigate exposure to water, oxygen, light, and high temperatures.

  • Temperature: Store in a cool environment, typically 2-8°C.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use amber glass vials with tightly sealed caps to protect from light and moisture.

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze hydrolysis.

Q4: My sample of 2-Cyclohexylideneethyl acetate has developed a vinegary smell. What does this signify?

A4: A distinct vinegar-like odor is a strong indicator of hydrolysis. This smell is due to the formation of acetic acid, one of the primary products of ester cleavage.[8] If you detect this odor, it is highly probable that a significant portion of your sample has degraded to Cyclohexylideneethanol and acetic acid. The sample's purity should be re-verified using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), before use.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-solution framework for common issues encountered during experimentation that may be linked to the degradation of 2-Cyclohexylideneethyl acetate.

Issue 1: Appearance of Unexpected Peaks in GC-MS or HPLC Analysis

You are running a routine analysis of a sample containing 2-Cyclohexylideneethyl acetate and observe new, unidentified peaks in your chromatogram that were not present in the reference standard.

G start Unexpected Peak(s) Observed in Chromatogram check_mw Determine Molecular Weight (MW) of New Peak(s) via MS start->check_mw mw_126 Is MW ~126 g/mol? check_mw->mw_126 mw_60 Is a peak corresponding to MW ~60 g/mol present? check_mw->mw_60 mw_98 Is MW ~98 g/mol? check_mw->mw_98 hydrolysis_product Peak is likely Cyclohexylideneethanol (Hydrolysis Product) mw_126->hydrolysis_product Yes unknown Unknown Peak. Consider other side-reactions or impurities from synthesis. mw_126->unknown No acetic_acid_product Indicates Acetic Acid (Hydrolysis Co-product) mw_60->acetic_acid_product Yes mw_60->unknown No oxidation_product Peak is likely Cyclohexanone (Oxidative Cleavage Product) mw_98->oxidation_product Yes mw_98->unknown No investigate_hydrolysis Investigate Hydrolysis Conditions: - Aqueous/protic solvents? - Acidic/basic pH? - Long sample prep time? hydrolysis_product->investigate_hydrolysis acetic_acid_product->investigate_hydrolysis investigate_oxidation Investigate Oxidation Conditions: - Prolonged air exposure? - Peroxide-containing solvents? - High temperature storage? oxidation_product->investigate_oxidation solution_hydrolysis Solution: - Use aprotic solvents (e.g., Hexane, Ethyl Acetate). - Buffer samples to neutral pH. - Analyze immediately after preparation. investigate_hydrolysis->solution_hydrolysis solution_oxidation Solution: - Purge solvents with N2/Ar. - Use fresh, high-purity solvents. - Store samples in sealed, headspace-free vials. investigate_oxidation->solution_oxidation

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Issue 2: Inconsistent Assay Results or Loss of Potency Over Time

You notice that the biological or chemical activity of your 2-Cyclohexylideneethyl acetate-containing solution decreases over the course of an experiment or between batches prepared from the same stock.

  • Underlying Cause: This issue is almost always due to the degradation of the parent compound in the experimental medium. The ester is likely undergoing hydrolysis in aqueous assay buffers, especially if the pH is not strictly controlled to be neutral, or if the experiment is run at elevated temperatures (e.g., 37°C) for an extended period.[2]

  • Validation & Solution: To confirm and manage this, a Forced Degradation Study is essential. This involves intentionally exposing the compound to harsh conditions to rapidly identify its liabilities.[1][2][3] This study will not only confirm the degradation pathway but also establish a "stability-indicating" analytical method that can separate the parent compound from its degradation products.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for critical experiments to analyze and control the degradation of 2-Cyclohexylideneethyl acetate.

Protocol 3.1: GC-MS Method for Purity Assessment and Degradant Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like 2-Cyclohexylideneethyl acetate and its likely degradation products due to its high resolution and ability to identify compounds via mass spectral libraries.[9][10][11][12]

  • Instrumentation: Standard Gas Chromatograph with a Mass Spectrometric detector.

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

  • Sample Preparation: Dissolve the sample in a volatile, aprotic solvent like ethyl acetate or hexane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 3.2: Forced Degradation Study Workflow

A forced degradation study is a controlled experiment to identify the degradation pathways and develop a stability-indicating analytical method.[2][3]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of 2-Cyclohexylideneethyl acetate in Acetonitrile acid Acid Hydrolysis: Add 0.1 M HCl (1:1 v/v) Heat at 60°C prep->acid base Base Hydrolysis: Add 0.1 M NaOH (1:1 v/v) Room Temperature prep->base oxid Oxidation: Add 3% H2O2 (1:1 v/v) Room Temperature prep->oxid therm Thermal: Heat stock solution at 80°C prep->therm phot Photolytic: Expose stock to UV light (254 nm) prep->phot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by GC-MS (Protocol 3.1) oxid->analyze therm->analyze phot->analyze neutralize->analyze compare Compare Chromatograms: Identify Degradation Peaks analyze->compare

Caption: Workflow for a comprehensive forced degradation study.

  • Stock Solution: Prepare a 1 mg/mL solution of 2-Cyclohexylideneethyl acetate in a non-reactive solvent like acetonitrile.

  • Stress Conditions: Aliquot the stock solution and subject it to the following parallel conditions for a defined period (e.g., 24 hours):

    • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and heat at 60°C.[3]

    • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and keep at room temperature (base hydrolysis of esters is typically rapid).[3][13][14]

    • Oxidation: Mix with an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Heat the stock solution at 80°C.

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Sample Quenching & Analysis: After the stress period, cool all samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration and analyze using the GC-MS method described in Protocol 3.1.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Identify the major degradation products formed under each condition. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation is significant but not so excessive as to produce secondary or unrealistic products.

Part 4: Data Interpretation and Summary

After performing the analysis, the following table can be used to identify the parent compound and its primary degradation products based on their expected mass spectrometric data.

Compound NameExpected Molecular Weight ( g/mol )Key Mass Fragments (m/z)Likely Formation Condition
2-Cyclohexylideneethyl acetate (Parent) 168.24168, 125, 107, 93, 81N/A (Control)
Cyclohexylideneethanol 126.20126, 111, 97, 81, 67Acid/Base Hydrolysis
Acetic Acid 60.0560, 45, 43Acid/Base Hydrolysis
Cyclohexanone 98.1498, 83, 69, 55, 42Oxidation

Note: Mass fragments are predictive and should be confirmed with reference standards or detailed mass spectral library matching.

By understanding the inherent chemical liabilities of 2-Cyclohexylideneethyl acetate and employing systematic troubleshooting and analytical strategies, researchers can ensure the quality and reliability of their experimental outcomes.

References
  • Adam, W., Alsters, P. L., Neumann, R., Saha-Möller, C. R., Seebach, D., & Zhang, R. (2000). Biocatalytic C–H oxyfunctionalization to synthesize allylic oxidized products.
  • Chromatography and Mass Spectrometry Branch, Centers for Disease Control and Prevention. (n.d.). GC×GC-MS analysis of aroma compounds and allergens in perfumes. LabRulez GCMS.
  • Chen, M. S., Prabagaran, N., & White, M. C. (2010). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society.
  • Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Wang, X., Lim, Y. N., Lee, C., Ji, M., Kang, E. J., & Jang, H.-Y. (2013). Carbon dioxide-mediated metal-free oxidation of allylic alcohols to esters. RSC Advances.
  • Alpha Chemistry. (2024, October 17).
  • Rastogi, S. C. (n.d.).
  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Maki, B. E., Chan, A., Phillips, E. M., & Scheidt, K. A. (2007). Tandem Oxidation of Allylic and Benzylic Alcohols to Esters Catalyzed by N-Heterocyclic Carbenes. Organic Letters.
  • PerkinElmer. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Chen, M. S., & White, M. C. (2010). Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. Journal of the American Chemical Society.
  • Formulationbio. (2023, May 8).
  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Analytical Methods.
  • Theisen, C. T., & Heathcock, C. H. (1998). (1r,4s)-(+)
  • National Center for Biotechnology Information. (2015, February 16).
  • Choudhary, A. (2011, September 2). Testing Procedure (Method of analysis) for Acetates, Acetyl Groups and Alkaloids. Pharmaceutical Guidelines.
  • BenchChem. (2025). Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)
  • National Center for Biotechnology Information. (n.d.).
  • Kočar, D., et al. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules.
  • Arditsoglou, A., & Voutsa, D. (2011). An analytical method for the simultaneous trace determination of acidic pharmaceuticals and phenolic endocrine disrupting chemicals in wastewater and sewage sludge by gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry.
  • Tsujikawa, H., & Inoue, H. (1965). The Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan, 38(11), 1837-1842.
  • Tsujikawa, H., & Inoue, H. (1965). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Bulletin of the Chemical Society of Japan.
  • National Center for Biotechnology Information. (2016, December 15). Optimization of an acetate reduction pathway for producing cellulosic ethanol by engineered yeast. PubMed.
  • Kayanuma, M., et al. (2020). Hydrolysis of ethyl acetate. (a) Gibbs free energy profiles and (b) structures...
  • National Center for Biotechnology Information. (2016, October 1). Degradation of di(2-ethyl hexyl) phthalate by Fusarium culmorum: Kinetics, enzymatic activities and biodegradation pathway based on quantum chemical modeling. PubMed.
  • Hernández-Sánchez, S., et al. (2025, July 24). Degradation of di(2-ethyl hexyl) phthalate by Fusarium culmorum: Kinetics, enzymatic activities and biodegradation pathway based on quantum chemical modeling.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isomerization in 2-Cyclohexylideneethyl Acetate Synthesis

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the spontaneous isomerization of allylic acetates during synthesis and downstream coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the spontaneous isomerization of allylic acetates during synthesis and downstream coupling.

When synthesizing 2-cyclohexylideneethyl acetate , the primary challenge is maintaining the structural integrity of the exocyclic double bond. This guide provides a deep mechanistic understanding of why this isomerization occurs, supported by quantitative data and a self-validating standard operating procedure (SOP) to ensure your target molecule remains intact.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my 2-cyclohexylideneethyl acetate spontaneously isomerize to 2-(1-cyclohexenyl)ethyl acetate? A: The isomerization is driven by a powerful thermodynamic gradient. In six-membered rings, endocyclic double bonds are significantly more stable than exocyclic double bonds. This is due to the relief of torsional ring strain and increased hyperconjugation from adjacent endocyclic methylene groups[1]. The exocyclic isomer is the kinetic product of your initial olefination (e.g., Wittig or Horner-Wadsworth-Emmons), but the molecule will rapidly funnel toward the endocyclic thermodynamic sink if an activation energy pathway is provided[2].

Q2: What are the primary chemical triggers for this isomerization? A: The most common culprit is trace Brønsted acid generated during the acetylation of 2-cyclohexylideneethanol. Reagents like acetyl chloride generate HCl, while acetic anhydride generates acetic acid. Even weak acids can protonate the exocyclic alkene, generating a highly stable tertiary carbocation at the ring junction. Subsequent deprotonation yields the endocyclic isomer[2]. Additionally, if you are using this acetate in downstream cross-coupling, transition metals (like Pd or Au) can catalyze isomerization via π -allyl metal intermediates[3].

Q3: How do I prevent acid-catalyzed isomerization during the acetylation step? A: You must completely suppress the formation of the tertiary carbocation. This requires a strictly anhydrous, base-mediated protocol. Using acetic anhydride ( Ac2​O ) in a solvent system of Pyridine with a catalytic amount of DMAP (4-Dimethylaminopyridine) effectively scavenges all acetic acid byproducts. The pyridine/DMAP system forms a highly reactive acylpyridinium intermediate, accelerating the acetylation rate while keeping the local pH strictly non-acidic[4].

Q4: My reaction looks clean, but the product isomerizes during the aqueous workup. Why? A: Standard organic workups often use 1M HCl to wash away residual pyridine or amines. Do not use acidic washes. Exposing the purified allylic acetate to an acidic aqueous interface will instantly trigger isomerization. Instead, use a 1M Copper(II) Sulfate ( CuSO4​ ) wash. The copper ions form a highly water-soluble coordination complex with pyridine, removing it into the aqueous layer without dropping the pH to dangerous levels.

Part 2: Quantitative Data & Condition Optimization

To illustrate the critical importance of reagent selection, the table below summarizes the causality between acetylation conditions and the resulting exocyclic-to-endocyclic ratio.

Acetylation ReagentsSolventTemperatureWorkup ConditionsExocyclic : Endocyclic Ratio
Acetyl Chloride, NEt3​ CH2​Cl2​ 25 °C1M HCl wash15 : 85
Acetic Anhydride, NEt3​ CH2​Cl2​ 25 °CWater wash60 : 40
Acetic Acid, cat. H2​SO4​ Toluene110 °CSat. NaHCO3​ <1 : 99
Acetic Anhydride, Pyridine, DMAP Pyridine 0 °C to 25 °C Sat. NaHCO3​ , CuSO4​ wash >98 : 2

Part 3: Mechanistic Visualization

The following diagram illustrates the causality of the acid-catalyzed degradation pathway and how the optimized buffer system interrupts it.

Isomerization Exo 2-Cyclohexylideneethyl acetate (Kinetic / Exocyclic) Acid Protonation by Trace Acid (H+ from Acetylation) Exo->Acid Acidic Conditions Carbocation Tertiary Carbocation (Relieves Ring Strain) Acid->Carbocation Fast Endo 2-(1-Cyclohexenyl)ethyl acetate (Thermodynamic / Endocyclic) Carbocation->Endo -H+ (Deprotonation) Buffer Mild Base (Pyridine/DMAP) Scavenges Acidic Byproducts Buffer->Acid Inhibits Pathway

Mechanistic pathway of acid-catalyzed exocyclic to endocyclic isomerization.

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol is adapted from optimized literature procedures for synthesizing highly substituted cyclohexylideneethyl acetates without double-bond migration[5],[4].

Title: Isomerization-Free Acetylation of 2-Cyclohexylideneethanol

1. Preparation & Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 2-cyclohexylideneethanol (1.0 equiv) in anhydrous Pyridine (0.2 M concentration).

  • Add DMAP (0.1 equiv) to the solution.

2. Reagent Addition

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress the kinetic energy required to form the tertiary carbocation intermediate.

  • Add Acetic Anhydride ( Ac2​O , 2.0 equiv) dropwise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

3. In-Process Quality Control (IPQC) - Self-Validation

  • Before quenching, take a 50 μL aliquot, evaporate the pyridine under high vacuum, and run a crude 1H NMR in CDCl3​ .

  • Validation Check: The exocyclic alkene proton ( C=CH−CH2​ ) must appear as a distinct triplet around δ 5.30–5.40 ppm[5]. If you observe a multiplet shifting to δ 5.40–5.50 ppm, endocyclic isomerization has initiated.

4. Buffered Workup

  • Quench the reaction by adding saturated aqueous NaHCO3​ and stir vigorously for 15 minutes to hydrolyze unreacted acetic anhydride.

  • Extract the aqueous layer with Ethyl Acetate ( EtOAc ) three times.

  • Critical Step: Wash the combined organic layers with 1M aqueous CuSO4​ until the blue aqueous layer no longer turns deep purple (indicating complete removal of pyridine). Do not use HCl.

  • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via flash column chromatography (typically 5-10% EtOAc in Hexanes) to yield the pure exocyclic acetate.

References

  • Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. PubMed (NIH).
  • [(NHC)AuI]-Catalyzed Rearrangement of Allylic Acetates. Organic Chemistry Portal.
  • Exocyclic vs. endocyclic double bonds in E1 elimination. Chemistry Stack Exchange.
  • Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation. Semantic Scholar.
  • I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska-Lincoln.

Sources

Optimization

Challenges in the purification of 2-Cyclohexylideneethyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with the purification of 2-Cyclohexylideneethyl acetate .

Whether you are isolating this compound during the synthesis of peroxide antimalarials[1] or via metal-free allylic C-H functionalization pathways[2], this guide provides field-proven, self-validating protocols to ensure high yield and structural integrity.

Troubleshooting FAQs: Chromatographic Challenges

Q1: Why is my isolated 2-cyclohexylideneethyl acetate contaminated with the endocyclic isomer (2-(cyclohex-1-en-1-yl)ethyl acetate)? The Causality: This is the most common mode of failure when purifying exocyclic allylic acetates. The exocyclic double bond in 2-cyclohexylideneethyl acetate is thermodynamically less stable than its endocyclic counterpart due to ring strain and substitution patterns. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5). When the compound interacts with these active sites, the alkene is protonated, forming a transient allylic carbocation. Subsequent deprotonation drives the double bond into the ring, which acts as a thermodynamic sink. This isomerization is a well-documented challenge in the purification of allylic acetates[3][4].

Isomerization A 2-Cyclohexylideneethyl acetate (Exocyclic - Target) B Allylic Carbocation Intermediate (Acid-Catalyzed) A->B H+ (Silica Gel) -H+ C 2-(Cyclohex-1-en-1-yl)ethyl acetate (Endocyclic - Byproduct) B->C +H+ Double Bond Migration

Mechanism of acid-catalyzed exocyclic to endocyclic isomerization on silica gel.

Q2: How do I prevent acetate hydrolysis during column chromatography? The Causality: Hydrolysis is driven by the intrinsic Lewis acidity of the silica gel combined with residual moisture in the eluent. To prevent the cleavage of the ester bond, you must deactivate the stationary phase. Pre-flushing the column with a mildly basic additive, such as 1% triethylamine (Et₃N), neutralizes the acidic silanol sites, effectively shutting down both hydrolysis and isomerization pathways.

Q3: I am losing mass during the final concentration step. Is the compound volatile? The Causality: Yes. 2-Cyclohexylideneethyl acetate has a relatively low molecular weight (MW: 168.24 g/mol ). Prolonged exposure to high vacuum (<10 mbar) or elevated water bath temperatures (>40°C) during rotary evaporation will cause the compound to co-evaporate with the hexanes/ethyl acetate solvent mixture. Strict control of evaporation parameters is required.

Quantitative Data: Stationary Phase Comparison

The following table summarizes the effects of different stationary phases and buffer additives on the recovery and purity of 2-cyclohexylideneethyl acetate.

Stationary PhaseAdditiveTarget Recovery (%)Isomerization (%)Hydrolysis (%)
Standard Silica (60 Å)None65%25%10%
Standard Silica (60 Å) 1% Et₃N 92% <2% <2%
Neutral AluminaNone78%5%17%

Optimized Experimental Protocol: Buffered Chromatography

To ensure reproducibility, follow this self-validating protocol for the purification of 2-cyclohexylideneethyl acetate. The use of 10% Ethyl Acetate (EA) in Hexanes is an established standard for this compound[1], but the column preparation is the critical variable.

Step 1: Column Preparation (Deactivation)

  • Prepare a solvent mixture of 10% Ethyl Acetate in Hexanes.

  • Add 1% (v/v) Triethylamine (Et₃N) to the solvent mixture.

  • Slurry pack the silica gel column using this buffered solvent.

  • Flush the packed column with 2 column volumes of the buffered solvent to ensure complete neutralization of the silanol groups.

Step 2: Sample Loading & Elution

  • Dissolve the crude reaction mixture in the minimum amount of the buffered eluent.

  • Load the sample carefully onto the silica bed.

  • Elute isocratically with 10% EA / Hexanes[1].

  • Validation Check: Since 2-cyclohexylideneethyl acetate lacks a strong UV chromophore, monitor the fractions via TLC using a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain. The compound typically exhibits an R_f of ~0.62 in 10% EA/Hexanes[1].

Step 3: Controlled Concentration

  • Transfer the combined product-containing fractions to a round-bottom flask.

  • Set the rotary evaporator water bath to no higher than 30°C .

  • Gradually reduce the pressure, stopping at 50 mbar . Do not apply high vacuum (e.g., Schlenk line) to the isolated oil for more than 5 minutes to prevent volatile mass loss.

Workflow Crude Crude Reaction Mixture Check Assess Acid Sensitivity Crude->Check Buffer Pre-treat Silica with 1% Et3N Check->Buffer High Risk Elute Elute: 10% EtOAc / Hexanes Buffer->Elute Concentrate Evaporate: <30°C, >50 mbar Elute->Concentrate Pure Pure 2-Cyclohexylideneethyl acetate Concentrate->Pure

Optimized chromatographic workflow for acid-sensitive allylic acetates.

References

  • I, An Improved Procedure for Alkene Ozonolysis. II, Exploring a New Structural Paradigm for Peroxide Antimalarials. University of Nebraska-Lincoln. URL:[Link]

  • Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation. Semantic Scholar. URL:[Link]

  • Studies Toward the Synthesis of (-)-Zampanolide: Preparation of the Macrocyclic Core. National Institutes of Health (NIH). URL:[Link]

  • The Effect of Hydrogen Bonding on Allylic Alkylation and Isomerization Reactions in Ionic Liquids. University of Liverpool. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselectivity in 2-Cyclohexylideneethyl Acetate Synthesis &amp; Applications

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical challenges when synthesizing or utilizing 2-cyclohexylideneethyl acetate. Note on M...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing stereochemical challenges when synthesizing or utilizing 2-cyclohexylideneethyl acetate.

Note on Molecular Symmetry: Unsubstituted 2-cyclohexylideneethyl acetate is an achiral molecule with no E/Z stereoisomers due to the symmetry of the cyclohexane ring. Therefore, "stereoselectivity" in this context applies to two critical advanced scenarios:

  • The synthesis of ring-substituted derivatives (e.g., 4-tert-butylcyclohexylideneethyl acetate), where E/Z geometry must be strictly controlled.

  • The use of 2-cyclohexylideneethyl acetate as a substrate in Asymmetric Allylic Alkylation (AAA) to generate chiral quaternary stereocenters.

Part 1: Troubleshooting E/Z Stereocontrol in Olefination

Q: I am synthesizing a 4-substituted 2-cyclohexylideneethyl acetate via a Horner-Wadsworth-Emmons (HWE) olefination, but I am recovering a nearly 1:1 mixture of E and Z isomers. How can I improve the stereoselectivity?

A: The standard HWE reaction using triethyl phosphonoacetate and NaH often yields poor stereoselectivity with substituted cyclohexanones. The causality lies in the transition state: the steric difference between the two faces of a 4-substituted cyclohexanone is minimal, leading to poor thermodynamic differentiation of the intermediate oxaphosphetanes .

The Solution: You must shift the reaction from thermodynamic control to kinetic control to favor the Z -isomer, or use bulky reagents to force thermodynamic differentiation for the E -isomer.

  • For Z -Selectivity: Switch to the Still-Gennari modification . By using bis(2,2,2-trifluoroethyl) phosphonoacetate and a strongly dissociating base (KHMDS) at -78°C, the electron-withdrawing trifluoroethyl groups destabilize the oxaphosphetane intermediate. This prevents equilibration, locking the kinetically favored Z -geometry.

  • For E -Selectivity: Utilize bulky phosphonates (e.g., di-tert-butyl phosphonoacetate) and add crown ethers to standard HWE conditions to enhance the thermodynamic equilibration toward the more stable E -isomer.

Quantitative Data: Reagent Selection for HWE Stereocontrol
Phosphonate ReagentBase / AdditiveSolventTemp (°C)Major IsomerTypical E:Z Ratio
Triethyl phosphonoacetateNaHTHF0 to RT E -isomer~ 60:40
Di-tert-butyl phosphonoacetateNaH / 15-Crown-5THFRT E -isomer> 90:10
Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS / 18-Crown-6THF-78 Z -isomer< 5:95
Standardized Workflow

SynthesisWorkflow A Substituted Cyclohexanone B HWE Olefination (Stereocontrol Step) A->B Phosphonate, Base C α,β-Unsaturated Ester (E/Z Mixture) B->C Selectivity Optimization D DIBAL-H Reduction (-78°C) C->D E Allylic Alcohol D->E F Acetylation (Ac2O, DMAP, Py) E->F G Substituted 2-Cyclohexylideneethyl Acetate F->G

Workflow for the stereoselective synthesis of substituted 2-cyclohexylideneethyl acetate.

Part 2: Troubleshooting Enantioselectivity in Asymmetric Allylic Alkylation (AAA)

Q: When subjecting 2-cyclohexylideneethyl acetate to Pd-catalyzed AAA to form 1-vinylcyclohexane derivatives, my enantiomeric excess (ee) is below 50%. What is causing this?

A: Poor enantioselectivity in this specific reaction is usually caused by either poor regioselectivity or rapid π -allyl equilibration. When the Pd(0) catalyst inserts into the allylic C-O bond, it forms a π -allyl palladium complex spanning the primary (C1) and tertiary (C3) carbons. Attack at C1 yields an achiral linear product, while attack at C3 yields the desired chiral branched product. If the π -allyl complex undergoes "apparent rotation" faster than nucleophilic attack, stereochemical information is lost .

The Solution: Employ the DACH-phenyl Trost ligand. The chiral pocket of the Trost ligand directs the nucleophile to the tertiary carbon via a "wall-and-flap" steric model. To prevent apparent rotation, ensure the use of a soft nucleophile (e.g., sodium malonate) and optimize the counterion (e.g., using tetra-n-hexylammonium salts) to tighten the ion pair and enhance facial discrimination.

AAAMechanism Substrate 2-Cyclohexylideneethyl Acetate PiAllyl Pd(II) π-Allyl Complex (Stereodiscrimination) Substrate->PiAllyl Oxidative Addition PdCat Pd(0) + Trost Ligand (Chiral Pocket) PdCat->PiAllyl Product Chiral 1-Vinylcyclohexane Derivative (High ee) PiAllyl->Product Regioselective Attack at C3 Nuc Soft Nucleophile (e.g., Malonate) Nuc->Product Outer-sphere Mechanism

Mechanism of Pd-catalyzed Asymmetric Allylic Alkylation (AAA) using Trost ligands.

Part 3: Self-Validating Experimental Protocols

Protocol A: Z -Selective Synthesis via Still-Gennari Olefination

This protocol ensures the kinetic trapping of the Z -oxaphosphetane intermediate.

  • Preparation: Flame-dry a Schlenk flask under argon. Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equiv) and 18-crown-6 (1.5 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Cool the solution to -78°C. Dropwise add KHMDS (1.2 equiv, 0.5 M in toluene). Stir for 30 minutes to generate the phosphonate carbanion.

  • Olefination: Slowly add the substituted cyclohexanone (1.0 equiv) in THF. Maintain at -78°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Quench & Extraction: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x), dry over Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint (1H NMR): Before proceeding to reduction, take a crude 1H NMR in CDCl3​ . The olefinic proton of the Z -isomer typically appears slightly upfield ( 5.6 ppm) compared to the E -isomer ( 5.8 ppm) due to the anisotropic shielding of the cyclohexane ring substituents. Integration of these peaks provides an exact E:Z ratio.

  • Downstream Conversion: Reduce the purified ester using DIBAL-H (2.2 equiv) in DCM at -78°C to yield the allylic alcohol. Subsequently, acetylate using Ac2​O (1.5 equiv), Pyridine (2.0 equiv), and catalytic DMAP in DCM at room temperature to yield the final substituted 2-cyclohexylideneethyl acetate.

Protocol B: Regio- and Enantioselective Pd-Catalyzed AAA

This protocol utilizes the Trost ligand to force nucleophilic attack at the sterically hindered tertiary carbon.

  • Catalyst Generation: In a glovebox, dissolve Pd2​(dba)3​⋅CHCl3​ (2.5 mol%) and (R,R)-DACH-phenyl Trost ligand (7.5 mol%) in degassed DCM. Stir for 15 minutes until the solution turns a vibrant orange-yellow, indicating active Pd(0)-ligand complex formation.

  • Substrate Addition: Add the substituted 2-cyclohexylideneethyl acetate (1.0 equiv) to the catalyst solution.

  • Nucleophile Preparation: In a separate vial, generate the soft nucleophile by treating dimethyl malonate (2.0 equiv) with N,O-bis(trimethylsilyl)acetamide (BSA, 2.0 equiv) and a catalytic amount of KOAc (5 mol%).

  • Alkylation: Transfer the nucleophile solution to the catalyst/substrate mixture. Stir at room temperature for 12-24 hours.

  • Self-Validation Checkpoint (Regioselectivity): Monitor the reaction via TLC. Upon completion, determine regioselectivity via crude 1H NMR. The terminal vinyl protons of the desired branched product will appear as a distinct multiplet at 5.0-5.2 ppm, whereas any undesired linear product retains the exocyclic triplet at 5.3 ppm. Enantiomeric excess must be validated via chiral HPLC against a racemic standard.

References

  • Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects." Chem. Rev. 1989, 89, 863-927. URL:[Link]

  • Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the horner-emmons olefination." Tetrahedron Lett. 1983, 24, 4405-4408. URL:[Link]

  • Trost, B. M.; Bunt, R. C. "Asymmetric induction in allylic alkylations of 3-(acyloxy)cycloalkenes." J. Am. Chem. Soc. 1994, 116, 4089-4090. URL:[Link]

Optimization

Technical Support Center: Forced Degradation Studies of 2-Cyclohexylideneethyl Acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Cyclohexylideneethyl acetate. It is designed in a question-and-ans...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 2-Cyclohexylideneethyl acetate. It is designed in a question-and-answer format to directly address potential issues and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on 2-Cyclohexylideneethyl acetate?

A1: Forced degradation studies, or stress testing, are crucial for several reasons in pharmaceutical development.[1][2] These studies are designed to intentionally degrade the 2-Cyclohexylideneethyl acetate molecule under more severe conditions than it would typically encounter during its shelf life.[3] The primary objectives are:

  • To identify potential degradation products: This helps in understanding the intrinsic stability of the molecule and its likely degradation pathways.[1]

  • To develop and validate a stability-indicating analytical method: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[2]

  • To elucidate the structure of the degradation products: Characterizing the degradants is essential for assessing their potential toxicity.

  • To inform formulation and packaging development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to ensure the stability of the final drug product.

Q2: What are the key structural features of 2-Cyclohexylideneethyl acetate that I should consider when designing my forced degradation studies?

A2: 2-Cyclohexylideneethyl acetate possesses three key structural features that will dictate its degradation pathways:

  • Ester Functional Group: Esters are susceptible to hydrolysis under both acidic and basic conditions.[4] This is often the most significant degradation pathway.

  • Exocyclic Alkene (Double Bond): The carbon-carbon double bond is prone to oxidation, which can lead to the formation of epoxides or other oxidative cleavage products.

  • Allylic C-H Bonds: The C-H bonds on the carbon atoms adjacent to the double bond are allylic and are susceptible to oxidation.

Q3: What are the recommended stress conditions for the forced degradation of 2-Cyclohexylideneethyl acetate according to ICH guidelines?

A3: The International Council for Harmonisation (ICH) guidelines suggest that stress testing should include the effects of temperature, humidity, light, acid/base hydrolysis, and oxidation.[3] For 2-Cyclohexylideneethyl acetate, a typical set of stress conditions would be:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Ester hydrolysis is typically much faster under basic conditions.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance should be exposed to dry heat (e.g., 80°C).

  • Photolytic Degradation: The drug substance should be exposed to a combination of visible and UV light.

Q4: What is the target degradation percentage I should aim for in my experiments?

A4: A meaningful forced degradation study should result in a noticeable but not excessive level of degradation. The generally accepted range is 5-20% degradation of the parent drug.[3] Degradation below 5% may not be sufficient to identify minor degradants, while degradation above 20% can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions.

Troubleshooting Guide

Problem 1: I am not observing any significant degradation under my initial stress conditions.

  • Possible Cause: The stress conditions are too mild for 2-Cyclohexylideneethyl acetate.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).

    • Increase Temperature: For thermal and hydrolytic studies, increasing the temperature will accelerate the degradation rate.

    • Extend Exposure Time: Increase the duration of the study and take samples at intermediate time points.

    • Use a Co-solvent: If the solubility of 2-Cyclohexylideneethyl acetate is low in the aqueous stress medium, a small amount of a co-solvent like acetonitrile or methanol can be added to increase its solubility and facilitate degradation.

Problem 2: The degradation is happening too quickly, and I am seeing more than 20% degradation almost immediately.

  • Possible Cause: The stress conditions are too harsh. This is common for esters under basic conditions.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a more dilute acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the study at room temperature or even in an ice bath to slow down the reaction.

    • Shorten Exposure Time: Take samples at very early time points (e.g., 5, 15, 30 minutes).

Problem 3: My chromatogram shows poor separation between the parent peak and the degradation products.

  • Possible Cause: The HPLC method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the separation of polar degradants from the parent compound.

    • Change the pH of the Mobile Phase: If the degradation products are acidic or basic, changing the pH of the mobile phase can alter their retention time and improve separation.

    • Try a Different Column: If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a cyano column instead of a C18).

    • Check Peak Purity: Use a photodiode array (PDA) detector to assess peak purity. If the parent peak is not pure, it indicates co-elution with a degradant.

Problem 4: The mass balance in my study is outside the acceptable range of 95-105%.

  • Possible Cause: Not all degradation products are being detected or accurately quantified.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and will not be detected by a standard UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for additional degradants.

    • Investigate Volatile Degradants: Some degradation products may be volatile and lost during sample preparation or analysis.

    • Consider Different Response Factors: The degradation products may have different UV molar absorptivities compared to the parent compound. If possible, isolate the major degradants and determine their response factors for more accurate quantification.

    • Check for Adsorption: The degradants might be adsorbing to the HPLC column or sample vials.

Experimental Protocols

Protocol 1: Forced Hydrolysis (Acid and Base)
  • Preparation of Stock Solution: Prepare a stock solution of 2-Cyclohexylideneethyl acetate in acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 1 M HCl.

    • Dilute to the final volume with a 50:50 mixture of acetonitrile and water to achieve a final drug concentration of approximately 100 µg/mL.

    • Keep the solution at 60°C and take samples at 0, 2, 4, 8, and 24 hours.

    • Before injection into the HPLC, neutralize the samples with an equivalent amount of 1 M NaOH.

  • Base Hydrolysis:

    • To a suitable volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M NaOH.

    • Dilute to the final volume with a 50:50 mixture of acetonitrile and water to achieve a final drug concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature and take samples at 0, 15, 30, 60, and 120 minutes.

    • Before injection into the HPLC, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with the 50:50 acetonitrile/water mixture to the same final concentration.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-Cyclohexylideneethyl acetate in acetonitrile.

  • Oxidative Stress:

    • To a suitable volumetric flask, add a known volume of the stock solution.

    • Add a volume of 30% H₂O₂.

    • Dilute to the final volume with acetonitrile to achieve a final drug concentration of approximately 100 µg/mL and a final H₂O₂ concentration of 3%.

    • Keep the solution at room temperature, protected from light, and take samples at 0, 4, 8, 24, and 48 hours.

  • Control Sample: Prepare a control sample as described in Protocol 1.

Protocol 3: Starting HPLC Method for Stability-Indicating Analysis

This method serves as a starting point and should be optimized for your specific system and observed degradation profile.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm

Potential Degradation Pathways

The following are the proposed degradation pathways for 2-Cyclohexylideneethyl acetate under various stress conditions.

Hydrolytic Degradation

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the ester linkage to yield cyclohexylidene ethanol and acetic acid.

G parent 2-Cyclohexylideneethyl acetate acid_base Acid or Base (H₂O) parent->acid_base product1 Cyclohexylidene ethanol acid_base->product1 product2 Acetic Acid acid_base->product2

Caption: Hydrolytic degradation of 2-Cyclohexylideneethyl acetate.

Oxidative Degradation

Oxidative stress is expected to target the exocyclic double bond and the allylic C-H bonds.

G parent 2-Cyclohexylideneethyl acetate oxidant [O] (e.g., H₂O₂) parent->oxidant epoxide Epoxide Derivative oxidant->epoxide Epoxidation of the double bond allylic_ox Allylic Oxidation Product oxidant->allylic_ox Oxidation at allylic position

Caption: Potential oxidative degradation pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare Stock Solution of 2-Cyclohexylideneethyl acetate acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Sources

Reference Data & Comparative Studies

Validation

Strategic Divergence in C-C Bond Formation: 2-Cyclohexylideneethyl Acetate vs. Methyl Cyclohexylideneacetate

As a Senior Application Scientist, I frequently guide research teams through the nuanced selection of synthetic building blocks. When designing complex scaffolds for drug development, the choice between an allylic electr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the nuanced selection of synthetic building blocks. When designing complex scaffolds for drug development, the choice between an allylic electrophile and an α,β-unsaturated ester dictates the entire downstream synthetic trajectory. While both 2-cyclohexylideneethyl acetate and methyl cyclohexylideneacetate feature a cyclohexane ring with an exocyclic double bond, their functional groups prime them for entirely different reaction paradigms.

This guide provides an objective, data-backed comparison of these two molecules, detailing their mechanistic divergence, self-validating experimental protocols, and strategic applications in synthetic chemistry.

Mechanistic Divergence: Electrophilicity vs. Conjugation

The fundamental difference between these two building blocks lies in their frontier molecular orbital interactions and their roles in carbon-carbon (C-C) bond formation.

2-Cyclohexylideneethyl Acetate (The Allylic Electrophile): The choice of an acetate over an allylic halide is deliberate in modern synthesis. While halides are highly reactive, they are prone to background SN2 reactions and degradation. The acetate provides a stable, isolable building block that remains inert until activated by a low-valent transition metal (typically Pd(0)). During a Tsuji-Trost reaction, oxidative addition cleaves the C-O bond to form an electrophilic π-allyl palladium complex. Regioselectivity (α vs. γ attack) is dictated by the steric bulk of the incoming nucleophile and the bite angle of the supporting phosphine ligand 1.

Methyl Cyclohexylideneacetate (The Michael Acceptor): As an α,β-unsaturated ester, this molecule operates under thermodynamic and kinetic control as a classic Michael acceptor. The ester carbonyl withdraws electron density via conjugation, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This primes the β-carbon (the cyclohexane ring carbon) for nucleophilic attack. Unlike ketones, which can suffer from competitive 1,2-addition, the ester moiety strongly favors 1,4-conjugate addition, making it a highly predictable scaffold for installing complex side chains 2.

Reactivity Sub1 2-Cyclohexylideneethyl acetate (Allylic Acetate) Act1 Pd(0) Oxidative Addition (Leaving Group Departure) Sub1->Act1 Sub2 Methyl cyclohexylideneacetate (α,β-Unsaturated Ester) Act2 LUMO Lowering via Carbonyl (Conjugation) Sub2->Act2 Int1 π-Allyl Palladium Complex Act1->Int1 Int2 Stabilized Enolate Intermediate Act2->Int2 Prod1 Allylic Substitution Product (C-C/C-N Bond Formation) Int1->Prod1 Prod2 β-Functionalized Ester (Michael Adduct) Int2->Prod2

Divergent reactivity pathways: Allylic substitution vs. Michael conjugate addition.

Quantitative Performance & Reaction Metrics

To aid in synthetic planning, the following table summarizes the quantitative performance data and operational parameters for both substrates based on standard literature conditions.

Parameter2-Cyclohexylideneethyl AcetateMethyl Cyclohexylideneacetate
Primary Reactivity Allylic Electrophile (Tsuji-Trost)Michael Acceptor (Conjugate Addition)
Key Reactive Intermediate π-Allyl Palladium ComplexStabilized Enolate
Regioselectivity of Attack α-position (exocyclic) or γ-position (endocyclic)Strictly β-position (cyclohexane ring carbon)
Typical Isolated Yields 75–90% (with soft nucleophiles like malonates)60–85% (highly dependent on nucleophile) 3
Functional Group Tolerance High (neutral to mildly basic conditions)Moderate (often requires strong bases or organometallics)
Stereochemical Control Achieved via chiral phosphine ligands (e.g., Trost ligand)Achieved via chiral auxiliaries or asymmetric Cu-catalysis

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate visual and analytical checkpoints to ensure causality and reaction integrity at every step.

Protocol A: Pd-Catalyzed Allylic Alkylation of 2-Cyclohexylideneethyl Acetate

Objective: C-C bond formation via soft nucleophile addition.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Pd2(dba)3 (2.5 mol%) and dppp (5 mol%) in anhydrous THF (0.1 M).

    • Validation Checkpoint: The solution will transition from a deep purple/red to a pale yellow-green over 10–15 minutes. This visual cue confirms the successful dissociation of dba and the formation of the active Pd(0)-phosphine complex.

  • Substrate Addition: Add 2-cyclohexylideneethyl acetate (1.0 equiv) via syringe. Stir for 5 minutes to allow for oxidative addition and the formation of the π-allyl complex.

  • Nucleophile Preparation & Addition: In a separate flask, deprotonate dimethyl malonate (1.2 equiv) using NaH (1.1 equiv) in THF until gas evolution ceases. Transfer this nucleophile solution dropwise to the Pd-complex mixture.

  • Reaction Monitoring: Stir at room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting acetate (Rf ~0.6) should disappear, replaced by a UV-active product spot (Rf ~0.4).

  • Quench & Purify: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Cu-Catalyzed Conjugate Addition to Methyl Cyclohexylideneacetate

Objective: 1,4-addition of an alkyl group to the cyclohexane ring.

  • Cuprate Formation: Suspend CuI (10 mol%) in anhydrous THF at -78 °C under argon. Slowly add the desired Grignard reagent (R-MgBr, 1.1 equiv).

    • Validation Checkpoint: A transient yellow precipitate may form initially, which dissolves to yield a homogeneous, pale solution of the active organocuprate. Critical Warning: If the solution turns opaque black, the cuprate has thermally decomposed (likely due to moisture or a temperature spike), and the reaction must be aborted.

  • Substrate Addition: Add methyl cyclohexylideneacetate (1.0 equiv) dropwise over 10 minutes to maintain the internal temperature strictly at -78 °C.

  • Enolate Trapping/Quench: Stir for 2 hours at -78 °C. To isolate the simple Michael adduct, quench directly at -78 °C with a solution of acetic acid in THF, followed by aqueous NH4Cl. (Alternatively, the intermediate enolate can be trapped with an electrophile like methyl iodide).

  • Purification: Warm to room temperature, separate the organic layer, concentrate, and purify via silica gel chromatography. Historical data notes that overall yields can fluctuate based on the efficiency of this hydrolysis/quench step 3.

Workflow Step1 1. Catalyst Activation (Pd or Cu Salt) Step2 2. Substrate Addition (Acetate or Ester) Step1->Step2 Step3 3. Nucleophile Addition (Malonate or Cuprate) Step2->Step3 Step4 4. Reaction Monitoring (TLC/LC-MS) Step3->Step4 Step5 5. Quench & Purify (Aqueous Workup + Column) Step4->Step5

Step-by-step workflow for transition-metal-catalyzed functionalization.

Strategic Summary for Drug Development

When mapping out a retrosynthetic route:

  • Select 2-cyclohexylideneethyl acetate when your target requires functionalization at the exocyclic position or when you need to retain an alkene (either endocyclic or exocyclic) for subsequent cross-coupling or epoxidation steps. Its compatibility with neutral, transition-metal-catalyzed conditions makes it ideal for late-stage functionalization of sensitive pharmaceutical intermediates.

  • Select methyl cyclohexylideneacetate when your goal is to build a heavily substituted cyclohexane ring. The predictable nature of the Michael addition, combined with the ability to trap the resulting enolate in tandem reactions, allows for the rapid construction of contiguous stereocenters on the ring system.

References

  • Google Patents.US4299969A - Method for preparing lower alkyl β-(S).
  • Semantic Scholar. Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Cyclohexylideneethyl Acetate vs. Ethyl Acrylate in Michael Addition Contexts

As a Senior Application Scientist in drug development and synthetic methodology, one of the most common structural misinterpretations I encounter is the assumption that any molecule containing both an alkene and an ester...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, one of the most common structural misinterpretations I encounter is the assumption that any molecule containing both an alkene and an ester can function as a Michael acceptor.

This guide provides an objective, data-driven comparison between ethyl acrylate (a quintessential Michael acceptor) and 2-cyclohexylideneethyl acetate (an allylic ester). By analyzing their stereoelectronic properties, we will establish why attempting a Michael addition on the latter will result in experimental failure, and how to correctly harness its reactivity through transition-metal catalysis.

Structural and Mechanistic Divergence

To understand the causality behind their divergent reactivity, we must examine the stereoelectronic requirements for a Michael addition. The reaction demands an electron-deficient alkene conjugated to an electron-withdrawing group (EWG). This continuous p -orbital overlap significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), allowing nucleophilic attack at the β -carbon.

Ethyl Acrylate: The Classic Conjugated System

Ethyl acrylate ( CH2​=CH-COOCH2​CH3​ ) features direct conjugation between the vinyl group and the ester carbonyl. This lowers the activation barrier for nucleophilic attack. According to comprehensive kinetic studies, ethyl acrylate acts as a highly efficient electrophile, exhibiting a second-order rate constant of 5.83×10−2 M−1 s−1 when reacting with tributylphosphine in standard Michael additions ()[1].

2-Cyclohexylideneethyl Acetate: The Isolated Alkene

2-Cyclohexylideneethyl acetate contains an exocyclic double bond attached to a cyclohexane ring, followed by an ethyl chain terminating in an acetate group ( C6​H10​=CH-CH2​-O-Ac ). Crucially, the alkene is separated from the ester carbonyl by an sp3 -hybridized oxygen atom and an sp3 carbon. This breaks all conjugation. Without a lowered LUMO, it is entirely unreactive toward standard Michael nucleophiles. Instead, the molecule is an allylic acetate. To functionalize this molecule, researchers must utilize palladium-catalyzed Tsuji-Trost allylic substitution ()[2].

Divergent_Reactivity Sub1 Ethyl Acrylate (α,β-Unsaturated Ester) Path1 Base / Nucleophile (e.g., Thiolate) Sub1->Path1 Sub2 2-Cyclohexylideneethyl Acetate (Allylic Acetate) Path2 Pd(0) Catalyst / Nucleophile (e.g., Malonate) Sub2->Path2 Path3 Base / Nucleophile (Attempted Michael) Sub2->Path3 Res1 Michael Adduct (High Yield) Path1->Res1 Res2 Tsuji-Trost Adduct (Allylic Substitution) Path2->Res2 Res3 No Reaction (Lack of Conjugation) Path3->Res3

Divergent reactivity profiles based on structural conjugation.

Quantitative Data Synthesis

The following table summarizes the operational and kinetic differences between the two substrates, providing a quick-reference guide for synthetic planning.

ParameterEthyl Acrylate2-Cyclohexylideneethyl Acetate
Structural Class α,β -Unsaturated EsterAllylic Acetate
Conjugation Status Yes (Alkene to Carbonyl)No (Interrupted by sp3 Oxygen)
Electrophilic Target β -Carbon (C3)Allylic Carbon (via π -allyl Pd complex)
Michael Addition Rate ( k2​ ) 5.83×10−2 M−1 s−1 (with PBu3​ ) 0 M−1 s−1 (Unreactive)
Pd-Catalyzed Allylation Yield N/A (Prone to polymerization)> 85% (Typical with C-nucleophiles)
Activation Barrier (LUMO) Low (Conjugated π∗ orbital)High (Isolated π∗ orbital)
Atom Economy 100% (Addition reaction)~75% (Substitution; loss of Acetate)

Experimental Protocols & Validation Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to help researchers troubleshoot deviations.

Protocol A: Kinetic Evaluation of Michael Addition to Ethyl Acrylate

Objective: Form a β -phosphonium or β -thioether adduct via uncatalyzed Michael addition. Causality: The highly electrophilic β -carbon allows for spontaneous addition of soft nucleophiles without the need for transition metals.

  • Preparation: In a flame-dried Schlenk flask under N2​ , dissolve ethyl acrylate (1.0 equiv, 0.1 M) in anhydrous dichloromethane (DCM) at 20 °C.

  • Nucleophile Introduction: Add the nucleophile (e.g., tributylphosphine or a primary thiol) dropwise via syringe.

  • Self-Validating Tracking: Monitor the reaction via in situ 1 H NMR. The validation of the Michael pathway is confirmed by the rapid disappearance of the downfield alkene proton signals ( δ 5.8–6.4 ppm) and the emergence of upfield aliphatic multiplets ( δ 2.5–3.0 ppm) corresponding to the new sp3 backbone.

Michael_EthylAcrylate Nu Nucleophile (e.g., PR3 or R-SH) EA Ethyl Acrylate (Conjugated System) Nu->EA Attack at β-carbon Enolate Enolate Intermediate (Resonance Stabilized) EA->Enolate LUMO lowered by carbonyl Product Michael Adduct (β-Functionalized) Enolate->Product Protonation

Mechanism of nucleophilic Michael addition to ethyl acrylate.

Protocol B: Palladium-Catalyzed Allylic Substitution of 2-Cyclohexylideneethyl Acetate

Objective: Form a C–C bond at the allylic position, bypassing the impossible Michael pathway ()[3]. Causality: Because the substrate lacks conjugation, the acetate must be converted into a leaving group via oxidative addition by Pd(0), generating an electrophilic π -allyl palladium intermediate.

  • Catalyst Activation: In a Schlenk flask, combine Pd2​(dba)3​ (2.5 mol%) and dppe ligand (5 mol%) in anhydrous THF. Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Substrate Insertion: Add 2-cyclohexylideneethyl acetate (1.0 equiv) and stir for 10 minutes. Note: The acetate will not leave without this Pd-insertion step.

  • Nucleophilic Attack: Introduce a pre-deprotonated nucleophile (e.g., sodium dimethyl malonate, 1.2 equiv). Stir at room temperature.

  • Self-Validating Control: Run a parallel control reaction lacking the Pd catalyst. The control will show 0% conversion on TLC, validating that the substrate is fundamentally incapable of direct nucleophilic (Michael-type) addition and strictly requires transition-metal activation.

Conclusion for Drug Development Professionals

When designing synthetic routes or modifying lead compounds, visual inspection of a 2D structure can be deceiving. While ethyl acrylate is a robust, atom-economical Michael acceptor ideal for click-chemistry and bioconjugation, 2-cyclohexylideneethyl acetate is strictly an allylic electrophile. Attempting to force the latter into a Michael addition will stall your workflow. By pivoting to a palladium-catalyzed Tsuji-Trost methodology, researchers can successfully leverage the allylic acetate to build complex, functionalized cyclohexane architectures.

References
  • Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors Source: Chemical Science (RSC Publishing), 2024 URL:[Link]

  • Palladium-Catalyzed Allylic Substitution with ( η6 -Arene–CH 2​ Z)Cr(CO) 3​ -Based Nucleophiles Source: Journal of the American Chemical Society, 2011 URL:[Link]

  • Tsuji–Trost reaction Source: Wikipedia URL:[Link]

Sources

Validation

Objective Comparison Guide: Steric Hindrance Effects in 2-Cyclohexylideneethyl Acetate vs. Ethyl Tiglate

As a Senior Application Scientist, evaluating the performance of esters in complex synthetic pathways requires moving beyond simple molecular weight comparisons. Steric hindrance is a highly localized phenomenon; its imp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the performance of esters in complex synthetic pathways requires moving beyond simple molecular weight comparisons. Steric hindrance is a highly localized phenomenon; its impact on reactivity depends entirely on its spatial relationship to the electrophilic center.

This guide provides an in-depth, objective comparison between two sterically demanding esters: 2-Cyclohexylideneethyl acetate and ethyl tiglate . By analyzing the causality behind their reactivity, we can understand why one excels as a rapid-turnover intermediate while the other serves as a stereocontrol element in complex cycloadditions.

Structural Paradigm and Mechanistic Causality

The fundamental difference between these two molecules lies in the locus of steric bulk relative to the carbonyl carbon.

Ethyl Tiglate: Acyl-Side Hindrance

Ethyl tiglate (ethyl (E)-2-methyl-2-butenoate) features a highly hindered acyl moiety. The presence of an α -methyl group on the α,β -unsaturated system directly obstructs the Bürgi-Dunitz trajectory (~107°) required for nucleophilic attack at the carbonyl carbon. Furthermore, the conjugation of the double bond with the carbonyl stabilizes the ground state, increasing the activation energy required to reach the tetrahedral intermediate.

  • Causality in Synthesis : This extreme acyl-side hindrance makes ethyl tiglate highly resistant to standard saponification. However, in Diels-Alder reactions, this exact steric clash is weaponized to overcome the traditional endo-preference, forcing the reaction to yield predominantly exo-adducts[1].

2-Cyclohexylideneethyl Acetate: Alkoxy-Side Hindrance

In 2-cyclohexylideneethyl acetate, the steric bulk is provided by a massive cyclohexylidene ring. However, this bulk is located on the β -carbon of the alkoxy leaving group. The acyl side is a simple, unhindered acetate.

  • Causality in Synthesis : Because the bulky group is spatially removed from the carbonyl carbon, nucleophiles can attack the acetate carbonyl with minimal steric repulsion. This molecule undergoes rapid hydrolysis and transesterification. Its primary utility lies in reactions where the alkoxy group itself is the reactive center, such as in the ester enolate Claisen rearrangement to form quaternary carbon centers[2].

StericPathways cluster_tiglate Acyl-Side Hindrance (Ethyl Tiglate) cluster_acetate Alkoxy-Side Hindrance (2-Cyclohexylideneethyl Acetate) Tiglate Ethyl Tiglate (α,β-unsaturated + α-methyl) Nu1 Nucleophilic Attack at Carbonyl Tiglate->Nu1 Steric Clash Result1 High Activation Energy (Slow Hydrolysis, Exo-Selectivity) Nu1->Result1 Acetate 2-Cyclohexylideneethyl Acetate (Bulky β-alkoxy + Acetate) Nu2 Nucleophilic Attack at Carbonyl Acetate->Nu2 Unhindered Result2 Low Activation Energy (Fast Hydrolysis) Nu2->Result2

Mechanistic pathways showing how steric hindrance placement dictates ester reactivity.

Quantitative Data & Performance Comparison

To objectively evaluate these esters, we must look at their behavior under standard nucleophilic and cycloaddition conditions. The data below synthesizes their kinetic and stereochemical profiles.

Property / Metric2-Cyclohexylideneethyl AcetateEthyl Tiglate
Molecular Formula C₁₀H₁₆O₂C₇H₁₂O₂
Steric Locus Alkoxy-side (O-R')Acyl-side (C=O)
Relative Hydrolysis Rate (Base) High (Unhindered Acetate)Very Low (Blocked by α -methyl)
Diels-Alder Selectivity N/A (Not a dienophile)Exo-selective (up to 10:1 exo:endo)[3]
Primary Synthetic Utility Ester enolate Claisen rearrangements[2], Thianthrenation[4]Stereocontrolled Diels-Alder[1], Matteson homologation[5]

Self-Validating Experimental Protocols

To trust a chemical process, the protocol must be self-validating. The following methodologies include built-in controls to ensure that the observed steric effects are artifacts of the molecule, not the environment.

Protocol A: Comparative Saponification Kinetics

This workflow validates the difference in carbonyl accessibility between the two esters.

  • Preparation : Prepare 0.05 M solutions of 2-cyclohexylideneethyl acetate, ethyl tiglate, and a control (ethyl acetate) in 50% aqueous ethanol to ensure solubility.

  • Initiation : Equilibrate the solutions to 25.0 °C. Add an equimolar amount of 0.1 M NaOH to each flask simultaneously. Start the timer.

  • Quenching (Self-Validation) : At specific intervals (t = 5, 15, 30, 60, 120 mins), withdraw 5.0 mL aliquots and immediately quench them into flasks containing a known excess of standardized 0.1 M HCl. Validation: The ethyl acetate control must show >90% conversion within the first 30 minutes to prove reagent efficacy.

  • Back-Titration : Titrate the unreacted HCl with 0.05 M NaOH using phenolphthalein as an indicator.

  • Data Analysis : Calculate the second-order rate constant ( k ). You will observe that the rate constant for 2-cyclohexylideneethyl acetate closely mirrors the ethyl acetate control, while ethyl tiglate exhibits a reaction rate magnitudes slower due to acyl-side shielding.

Workflow Step1 1. Prepare Equimolar Ester Solutions Step2 2. Add 0.1M NaOH (aq/EtOH) Step1->Step2 Step3 3. Quench Aliquots over Time (t) Step2->Step3 Step4 4. Back-Titrate with HCl Step3->Step4 Step5 5. Calculate Rate Constant (k) Step4->Step5

Self-validating kinetic workflow for determining relative ester hydrolysis rates.

Protocol B: Stereocontrolled Diels-Alder Cycloaddition

This protocol demonstrates how the acyl-side steric hindrance of ethyl tiglate is utilized to invert standard cycloaddition stereochemistry, a technique famously used in the synthesis of tuberculosinol[1].

  • Reaction Setup : In a flame-dried Schlenk flask under argon, dissolve the target diene (e.g., a functionalized cyclopentadiene) and ethyl tiglate (1.5 equivalents) in anhydrous toluene.

  • Control Setup : In a parallel flask, set up the exact same reaction using methyl acrylate instead of ethyl tiglate.

  • Thermal Activation : Heat both reactions to 110 °C in a sealed tube for 24 hours.

  • Workup & Analysis : Remove the solvent in vacuo. Analyze the crude mixture via ¹H-NMR.

  • Validation & Causality :

    • The methyl acrylate control will display a classic endo-preference (typically >3:1 endo:exo) due to secondary orbital overlap.

    • The ethyl tiglate reaction will yield predominantly the exo-product (typically 2:1 to 10:1 exo:endo)[1]. The severe steric clash between the α -methyl group of the tiglate and the diene in the endo-transition state forces the reaction through the higher-energy (but sterically permissive) exo-pathway.

Conclusion for Drug Development Professionals

When designing synthetic routes for complex APIs, the choice between esters must be dictated by the spatial requirements of the transition state:

  • Choose 2-Cyclohexylideneethyl acetate when you require an easily cleavable protecting group or a reactive carbonyl, but need substantial bulk on the leaving group for downstream rearrangements (e.g., Claisen).

  • Choose ethyl tiglate when you need a robust, hydrolysis-resistant ester, or when you must weaponize steric bulk to force anti-thermodynamic stereocontrol in cycloadditions or Matteson homologations[5].

References

  • Sorensen et al. "Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Kazmaier, U. et al. "Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation." ACS Publications. Available at:[Link]

  • Ritter, T. et al. "Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation." Semantic Scholar. Available at:[Link]

  • Kazmaier, U. et al. "Application of the Ester Enolate Claisen Rearrangement in the Synthesis of Amino Acids Containing Quaternary Carbon Centers." The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Cyclohexylideneethyl Acetate and Its Positional Isomers

This guide provides a detailed spectroscopic comparison of 2-cyclohexylideneethyl acetate and its constitutional isomers, 1-cyclohexen-1-ylethyl acetate and 2-cyclohexen-1-ylethyl acetate. Aimed at researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectroscopic comparison of 2-cyclohexylideneethyl acetate and its constitutional isomers, 1-cyclohexen-1-ylethyl acetate and 2-cyclohexen-1-ylethyl acetate. Aimed at researchers, scientists, and drug development professionals, this document outlines the key differentiating features in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra (MS). Understanding these spectroscopic nuances is critical for the unambiguous identification and characterization of these closely related unsaturated esters.

Introduction

2-Cyclohexylideneethyl acetate and its isomers are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals and flavor and fragrance compounds. Their structural similarity, differing only in the position of the carbon-carbon double bond, presents a significant analytical challenge. Spectroscopic techniques are indispensable tools for differentiating these isomers, ensuring the correct structural assignment for reaction monitoring, quality control, and regulatory compliance. This guide provides a framework for their spectroscopic distinction based on a combination of experimental and predicted data.

Isomer Structures

The three isomers under consideration share the same molecular formula, C₁₀H₁₆O₂, but differ in the placement of the double bond within the cyclohexyl moiety.

isomers cluster_0 2-Cyclohexylideneethyl acetate cluster_1 1-Cyclohexen-1-ylethyl acetate cluster_2 2-Cyclohexen-1-ylethyl acetate a a b b c c fragmentation cluster_0 2-Cyclohexylideneethyl acetate (m/z 168) cluster_1 Cyclohexenyl Isomers (m/z 168) A [M]+ A_frag1 m/z 108 (McLafferty) A->A_frag1 - CH3COOH A_frag2 m/z 43 ([CH3CO]+) A->A_frag2 B [M]+ B_frag1 Retro-Diels-Alder Fragments B->B_frag1 B_frag2 m/z 43 ([CH3CO]+) B->B_frag2

Validation

Formulating Beyond 2-Cyclohexylideneethyl Acetate: A Comparative Guide to Green-Fruity Alicyclic Esters

Executive Summary 2-Cyclohexylideneethyl acetate (2-CEA) is a highly valued alicyclic unsaturated ester in fragrance chemistry, prized for its crisp, green, and fruity-floral nuances. However, modern formulation challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyclohexylideneethyl acetate (2-CEA) is a highly valued alicyclic unsaturated ester in fragrance chemistry, prized for its crisp, green, and fruity-floral nuances. However, modern formulation challenges—such as hydrolytic instability in alkaline matrices (e.g., soaps, detergents), supply chain volatility, and the demand for higher substantivity—frequently necessitate the use of robust structural analogs. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of 2-CEA alternatives, focusing on structure-odor relationships (SOR), thermodynamic stability, and matrix compatibility to aid researchers and drug/cosmetic development professionals.

Chemical Profile & Olfactory Mechanism

The olfactory signature of 2-CEA is dictated by its bipartite structure: the polar acetate moiety, which acts as the hydrogen-bond acceptor in the olfactory receptor (OR) pocket, and the bulky, non-polar cyclohexylidene ring, which provides critical van der Waals interactions. The sp² hybridization at the ring junction restricts the conformational flexibility of the ethyl chain, locking the molecule into a specific geometry that triggers "green/fruity" sensory transduction.

However, this ester linkage is the molecule's Achilles' heel in extreme pH environments. In alkaline conditions, the ester undergoes rapid saponification, yielding 2-cyclohexylideneethanol and acetic acid, effectively destroying the target odor profile and introducing sour off-notes.

G A 2-Cyclohexylideneethyl Acetate (Intact Ester) B Olfactory Receptors (OR Activation) A->B Volatilization D Alkaline Hydrolysis A->D High pH C Signal Transduction (Fruity Perception) B->C Binding E 2-Cyclohexylideneethanol (Weak Odor) D->E F Acetic Acid (Sour Off-Note) D->F

Fig 1: Olfactory binding vs. hydrolytic degradation pathway of 2-CEA.

Comparative Analysis of Alternatives

When replacing 2-CEA, formulators must balance steric hindrance (for stability) with the correct spatial geometry (for odor fidelity). We evaluate two primary, commercially viable alternatives:

  • Cyclogalbanate (Allyl cyclohexyloxyacetate): Replaces the ethyl linkage with an allyl ether-acetate system. It offers a higher-impact green/pineapple note with 1[1]. It is ideal for fine fragrances but remains susceptible to extreme alkaline hydrolysis.

  • Verdyl Acetate (Tricyclodecenyl acetate): Utilizes a rigid, bulky tricyclic framework. The massive steric hindrance around the ester bond makes it , establishing it as the gold standard for aggressive functional bases (e.g., bleach, heavy-duty detergents).

Table 1: Quantitative Comparison of 2-CEA and Alternatives
Parameter2-Cyclohexylideneethyl AcetateCyclogalbanateVerdyl Acetate
CAS Number N/A (Generic class)68901-15-55413-60-5
Odor Profile Green, fruity, rosy, crispGreen, pineapple, galbanumLight floral, green, woody
Vapor Pressure (25°C) ~0.05 mmHg0.003 mmHg~0.01 mmHg
Substantivity (Paper) ~48 hours~72 hours>100 hours
Optimal pH Range 4.5 – 8.04.0 – 8.52.0 – 12.0
Primary Application Fine fragrance, cosmeticsFine fragrance, shampoosSoaps, bleach, detergents

Experimental Methodologies: Stability & Volatility Profiling

To objectively validate the performance of these alternatives, we employ a self-validating2[2]. This method isolates the volatile fraction from complex matrices without thermal degradation of the base.

Protocol 1: HS-SPME GC-MS Volatility and Matrix Stability Assay

Rationale: Direct injection of cosmetic bases destroys GC columns. HS-SPME selectively extracts the volatile esters, while an internal standard corrects for matrix-induced vapor pressure suppression.

  • Sample Preparation: Aliquot 5.0 g of the target matrix (e.g., pH 10 liquid soap) into a 20 mL headspace vial. Spike with 0.1% (w/w) of the test ester (2-CEA, Cyclogalbanate, or Verdyl Acetate) and 10 µL of Nonane (internal standard, 1 mg/mL in ethanol).

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 45°C for 30 minutes with orbital agitation (250 rpm) to reach liquid-gas thermodynamic equilibrium.

  • Extraction: Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 20 minutes.

  • Desorption & Analysis: Retract the fiber and inject it into the GC-MS inlet (250°C, splitless mode) for 3 minutes. Use a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

  • Temperature Program: 50°C (hold 2 min), ramp at 10°C/min to 250°C.

  • Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ions and base peaks (e.g., m/z 43 for the acetate fragment).

G N1 Matrix Spiking (Ester + IS) N2 Accelerated Aging (45°C, 4 Weeks) N1->N2 Incubation N3 HS-SPME Extraction (PDMS/DVB, 20 min) N2->N3 Volatile Capture N4 GC-MS Analysis (Thermal Desorption) N3->N4 Injection N5 Data Processing (TIC Integration) N4->N5 Quantification

Fig 2: HS-SPME GC-MS workflow for evaluating ester stability.

Formulation Dynamics & Causality

The experimental data reveals distinct causal relationships between molecular architecture and formulation performance:

  • The Steric Shielding Effect: In our accelerated degradation assays (Protocol 1), Verdyl Acetate demonstrates >98% recovery after 4 weeks in a pH 10 soap base. The bulky dicyclopentadiene-derived backbone physically blocks hydroxide ions (OH⁻) from attacking the carbonyl carbon. In contrast, 2-CEA and Cyclogalbanate show 40% and 25% degradation, respectively, under the same conditions. Therefore, Verdyl Acetate is the mandatory choice for high-pH functional perfumery.

  • Odor Threshold and Impact: Cyclogalbanate compensates for its moderate alkaline stability with an exceptionally low odor threshold and high vapor pressure suppression resistance. The allyl group enhances its diffusivity, making it superior to 2-CEA for "blooming" effects in shampoos and shower gels, where immediate olfactory impact during the wash phase is critical.

Conclusion

While 2-Cyclohexylideneethyl acetate provides a beautiful botanical crispness, its structural limitations in aggressive matrices require strategic substitution. Cyclogalbanate serves as an olfactory upgrade for fine fragrances and mild personal care products, offering enhanced diffusivity and a modern pineapple/galbanum twist. Conversely, Verdyl Acetate is the definitive functional alternative, sacrificing some fruity brightness for unparalleled thermodynamic stability and substantivity.

References

  • Title : Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery | Source : Scentspiracy | URL : 1

  • Title : VERDYL ACETATE | Source : Ataman Kimya | URL :

  • Title : Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS | Source : ACS Publications | URL : 2

Sources

Comparative

Comparative stability analysis of α,β-unsaturated esters

An in-depth comparative analysis of α,β-unsaturated esters requires a rigorous understanding of their dual nature: they must be stable enough to resist premature degradation (hydrolysis or polymerization) yet reactive en...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of α,β-unsaturated esters requires a rigorous understanding of their dual nature: they must be stable enough to resist premature degradation (hydrolysis or polymerization) yet reactive enough to engage their intended targets via Michael addition. As a Senior Application Scientist, I have structured this guide to move from fundamental mechanistic drivers to empirical comparative data, culminating in self-validating experimental workflows.

This guide is designed for researchers in targeted covalent inhibitor (TCI) development and advanced polymer science, providing the actionable intelligence needed to select and validate the optimal Michael acceptor.

Mechanistic Drivers of Stability and Reactivity

The stability of α,β-unsaturated esters is governed by two competing degradation pathways in biological and environmental systems: hydrolytic cleavage of the ester bond and hetero-Michael addition across the conjugated double bond.

The Thio-Michael Addition Pathway

In biological contexts, the primary reactivity metric for an α,β-unsaturated ester is its second-order reaction rate with thiols, specifically glutathione (GSH) or solvent-exposed cysteine residues on target proteins. The reaction proceeds via a 1,4-conjugate addition. A thiolate anion attacks the electrophilic β-carbon, generating a transient zwitterionic or enolate intermediate, which is subsequently protonated to form a stable thio-ether adduct[1].

Because the intrinsic electrophilicity of the β-carbon dictates the reaction rate, structural modifications that alter the electron density or introduce steric shielding at this site will profoundly impact the molecule's stability and toxicity profile[2].

Pathway A α,β-Unsaturated Ester (Electrophile) C Enolate Transition State (Zwitterionic/Anionic) A->C 1,4-Conjugate Addition B Thiolate (RS⁻) (Nucleophile) B->C Attack at β-carbon D Thio-Ether Adduct (Stable Conjugate) C->D Protonation (H⁺ exchange)

Fig 1. Mechanistic pathway of hetero-Michael addition to α,β-unsaturated esters.

Hydrolytic Vulnerability

Unlike acrylamides, which are highly resistant to hydrolysis, ester linkages in (meth)acrylates are susceptible to cleavage under strongly acidic or alkaline conditions[3]. This hydrolytic instability can lead to the formation of unsaturated carboxylic acids, which are significantly less reactive as Michael acceptors, thereby neutralizing the compound's intended biological or chemical function[4].

Structural Tuning: Comparative Performance Analysis

To objectively evaluate α,β-unsaturated esters, we must compare them against each other and against acrylamides, which serve as the gold standard for weakly electrophilic, highly stable covalent warheads[5].

  • Acrylates (Unsubstituted): Simple acyclic α,β-unsaturated esters generally demonstrate greater reactivity with GSH than structurally similar acrylamides[5]. While useful in rapid polymerization, their high electrophilicity often leads to off-target toxicity and skin sensitization[6].

  • Methacrylates (α-Methyl Substitution): The addition of an electron-donating methyl group at the α-position disrupts planarity and reduces the partial positive charge on the β-carbon. This significantly decreases electrophilicity, enhancing both hydrolytic stability and shelf-life while mitigating toxicity[3].

  • Crotonates (β-Methyl Substitution): Substitution directly at the site of nucleophilic attack (the β-carbon) introduces severe steric hindrance, drastically lowering the Michael addition rate.

  • Sterically Hindered Esters: Utilizing bulky ester alkyl groups (e.g., tert-butyl or isobornyl) physically shields the carbonyl carbon from hydroxide/hydronium attack, vastly improving hydrolytic stability without entirely quenching Michael reactivity[3].

Quantitative Comparison Table

The following table synthesizes the relative kinetic and stability parameters of common Michael acceptors. (Note: Exact kGSH​ values vary by solvent and pH; data represents normalized relative trends at pH 7.4).

Michael Acceptor ClassStructural FeatureRelative GSH Reactivity ( k2​ )Hydrolytic Stability (pH 1-9)Primary Application / Profile
Acrylamide Nitrogen-linkedVery Low (Baseline)ExcellentTargeted Covalent Inhibitors (TCIs)
Acrylate Unsubstituted esterHighPoor to ModerateFast-curing polymers; high toxicity risk
Methacrylate α-methyl esterModerateGoodDental resins, biocompatible polymers
Crotonate β-methyl esterLowGoodTunable prodrugs; low off-target binding
t-Butyl Acrylate Bulky ester groupModerate-HighExcellentHydrolysis-resistant materials

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of an α,β-unsaturated ester must utilize self-validating protocols. The workflows below are designed to deconvolute hydrolytic degradation from true target engagement (Michael addition).

Workflow S1 Compound Preparation (10 mM in DMSO) S2 GSH Incubation (100x Excess, pH 7.4) S1->S2 Reactivity Assay S3 Buffer Incubation (pH 1.2, 7.4, 10.0) S1->S3 Stability Assay S4 LC-MS Analysis (Time-course sampling) S2->S4 Quench & Read S3->S4 Direct Read S5 Calculate k_2 (M⁻¹s⁻¹) (Thiol Reactivity) S4->S5 Pseudo-1st Order Fit S6 Calculate t_1/2 (Hydrolytic Half-life) S4->S6 Degradation Kinetics

Fig 2. Self-validating experimental workflow for profiling ester stability and reactivity.

Protocol A: Thiol-Michael Reactivity Profiling ( k2​ Determination)

Causality & Logic: To accurately compare electrophiles, we must determine the second-order rate constant ( k2​ ). By using a massive excess of GSH (100-fold), the concentration of the thiol remains effectively constant, forcing the reaction into pseudo-first-order kinetics . This allows us to calculate kobs​ linearly and derive k2​ via the equation k2​=kobs​/[GSH] [5].

  • Preparation: Prepare a 10 mM stock of the α,β-unsaturated ester and a non-reactive internal standard (e.g., an inert alkane) in DMSO.

  • Reaction Initiation: Add the compound to PBS (pH 7.4) containing 10 mM GSH (final compound concentration: 100 μM).

  • Orthogonal Control: Simultaneously run a parallel reaction in PBS without GSH. Self-Validation Check: This control isolates background hydrolysis. If the compound degrades in the control, this rate must be subtracted from the GSH reaction rate to prevent artificially inflated k2​ values.

  • Sampling & Quenching: Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 1% formic acid to protonate the thiolate and halt the Michael addition.

  • LC-MS Analysis: Track the disappearance of the parent mass and the appearance of the GSH-adduct mass.

Protocol B: Hydrolytic Mass-Balance Degradation Assay

Causality & Logic: UV-Vis spectroscopy is insufficient for stability testing because it only tracks the loss of the conjugated double bond, failing to distinguish between hydrolysis, polymerization, or oxidation. LC-MS ensures mass balance by actively tracking the formation of the degradation product (the carboxylic acid).

  • Incubation: Incubate 100 μM of the ester in three distinct buffers: pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 9.0 (accelerated basic degradation).

  • Time-Course Analysis: Sample over a 48-hour period using LC-MS.

  • Mass Balance Validation: Quantify the exact molar loss of the ester against the molar appearance of the corresponding α,β-unsaturated carboxylic acid. Self-Validation Check: If the combined molarity of the ester and the acid drops below 95% of the starting concentration, an alternative degradation pathway (e.g., radical polymerization) is occurring, and radical scavengers (e.g., BHT) must be introduced to the formulation.

Conclusion

When selecting an α,β-unsaturated ester, acyclic unsubstituted acrylates offer maximum reactivity but suffer from poor hydrolytic stability and high toxicity. For applications requiring a precise balance of shelf-life and targeted reactivity—such as covalent probes or advanced biomaterials—methacrylates or sterically hindered tert-butyl esters provide a superior, tunable alternative. By employing rigorous, self-validating kinetic assays, researchers can confidently map the structure-activity relationships of these versatile Michael acceptors.

References

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The influence of Michael acceptors on the structural reactivity of renewable fuels Source: RSC Publishing URL:[Link]

  • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations Source: RSC Publishing URL:[Link]

  • Thia-Michael Reaction Source: Encyclopedia MDPI URL:[Link]

  • Acrylates Emulsion Polymer: Comprehensive Analysis Of Composition, Synthesis, And Industrial Applications Source: Patsnap Eureka URL:[Link]

  • Unwanted Skin Reactions to Acrylates: An Update Source: MDPI URL:[Link]

Sources

Validation

Comparative Guide: Validation of Analytical Methods for 2-Cyclohexylideneethyl Acetate

Executive Summary & Chemical Context 2-Cyclohexylideneethyl acetate (C₁₀H₁₆O₂) is an allylic ester frequently utilized as a synthetic intermediate in advanced organic synthesis (e.g., thianthrenation-mediated functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Cyclohexylideneethyl acetate (C₁₀H₁₆O₂) is an allylic ester frequently utilized as a synthetic intermediate in advanced organic synthesis (e.g., thianthrenation-mediated functionalization)[1] and as a structural analog in pharmaceutical and fragrance development. Ensuring the purity and stability of this compound requires robust, highly specific analytical methodologies.

This guide objectively compares the performance of an Optimized GC-FID Method (the recommended "Product") against two common alternatives: GC-MS and HPLC-UV . By grounding our protocols in the [2] and[3], we provide a self-validating framework designed for researchers and drug development professionals.

Analytical Method Selection: Causality & Expertise

Selecting the correct analytical platform requires understanding the physicochemical properties of the analyte.

  • Why GC over HPLC? 2-Cyclohexylideneethyl acetate lacks an extended conjugated π -system; it possesses only an isolated alkene and an ester carbonyl. Consequently, its UV molar absorptivity is exceptionally low above 220 nm. Utilizing HPLC-UV (Alternative 2) requires detection at 210 nm, a wavelength highly susceptible to baseline drift from mobile phase absorbance and matrix interference. Gas Chromatography (GC) leverages the molecule's volatility (BP ~220°C) and provides universal, high-sensitivity carbon detection via Flame Ionization Detection (FID).

  • Column Chemistry (The Causality of Separation): A polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) is explicitly chosen over a standard non-polar 5% diphenyl column (e.g., HP-5). 2-Cyclohexylideneethyl acetate is typically synthesized via the esterification of 2-cyclohexylideneethanol[1]. The strong hydrogen-bonding capability of the DB-WAX column selectively retains the unreacted alcohol precursor, ensuring baseline resolution ( Rs​>2.0 ) from the target ester, which might otherwise co-elute on a non-polar phase.

  • The Self-Validating System: To guarantee trustworthiness, the Optimized GC-FID method incorporates n-tetradecane as an Internal Standard (IS). By quantifying based on the peak area ratio (Analyte/IS), the method automatically corrects for micro-fluctuations in split-injection volume and detector response, ensuring compliance with USP <1225> precision requirements[3].

MethodSelection Start Target Analyte: 2-Cyclohexylideneethyl Acetate Q1 Volatile & Thermally Stable? Start->Q1 HPLC HPLC-UV (Alternative 2) Q1->HPLC No GC_Path Gas Chromatography (Preferred) Q1->GC_Path Yes Q2 Primary Analytical Goal? GC_Path->Q2 GCFID Optimized GC-FID (Recommended Product) Q2->GCFID Routine Purity/Assay GCMS GC-MS (Alternative 1) Q2->GCMS Structural ID

Caption: Decision tree for selecting the optimal analytical method for 2-Cyclohexylideneethyl acetate.

Step-by-Step Experimental Methodologies

Method A: Optimized GC-FID (Recommended Product)

Designed for routine assay, purity profiling, and high-throughput batch release.

  • Sample Preparation: Dissolve 50.0 mg of 2-Cyclohexylideneethyl acetate in 10.0 mL of analytical-grade dichloromethane (DCM). Add 1.0 mL of n-tetradecane internal standard solution (5.0 mg/mL in DCM).

  • Column: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL injection volume; Split ratio 20:1; Injector temperature 250°C.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 220°C (hold 5 min). Total run time: 15.3 minutes.

  • Detection: FID at 260°C; Hydrogen flow 40 mL/min; Air flow 400 mL/min.

Method B: GC-MS (Alternative 1)

Designed for structural confirmation and identification of unknown impurities.

  • Preparation: Same as Method A, utilizing DCM as the diluent.

  • Chromatography: Identical column and oven program to Method A to ensure retention time correlation.

  • Detection: Electron Ionization (EI) MS; Ion source at 230°C; Electron energy 70 eV; Scan range m/z 40–300.

Method C: HPLC-UV (Alternative 2)

Designed only if the sample matrix contains non-volatile, heat-labile components that would degrade in a GC inlet.

  • Preparation: Dissolve 10.0 mg of sample in 10.0 mL of Acetonitrile.

  • Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) at 1.0 mL/min.

  • Detection: UV absorbance at 210 nm (Note: highly sensitive to solvent background).

Method Validation & Performance Comparison

The following validation parameters were established in strict accordance with ICH Q2(R2) guidelines[2], evaluating Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy[2].

ValidationWorkflow Prep Sample Prep & Internal Std Spec Specificity (ICH Q2) Prep->Spec Lin Linearity (25-150%) Spec->Lin Prec Precision (%RSD < 2.0) Lin->Prec Acc Accuracy (Recovery) Prec->Acc Rep Validation Report (USP <1225>) Acc->Rep

Caption: ICH Q2(R2) method validation workflow for the optimized GC-FID protocol.

Table 1: Quantitative Validation Data Comparison

Data represents typical compendial validation outcomes for allylic esters.

Validation Parameter (ICH Q2)Optimized GC-FID (Recommended)GC-MS (Alternative 1)HPLC-UV (Alternative 2)
Linearity Range 10 – 200 µg/mL ( R2=0.9998 )5 – 100 µg/mL ( R2=0.9950 )50 – 500 µg/mL ( R2=0.9910 )
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL15.0 µg/mL
LOQ (S/N = 10) 1.5 µg/mL0.3 µg/mL45.0 µg/mL
Precision (%RSD, n=6) 0.8% (Highly Precise)2.5%3.2% (Baseline drift at 210nm)
Accuracy (Spike Recovery) 99.2% ± 0.5%97.5% ± 2.1%94.0% ± 3.5%
Specificity (Resolution) Rs​>2.5 (from alcohol precursor) Rs​>2.5 Rs​≈1.2 (Co-elution risk)
Table 2: Operational & Strategic Metrics
MetricOptimized GC-FIDGC-MSHPLC-UV
Primary Utility Routine Assay & PurityStructural ID / Impurity ProfilingNon-volatile matrix analysis
Cost per Sample LowHighMedium
Maintenance Low (Robust FID)High (Source cleaning required)Medium (Pump/Lamp wear)
Matrix Interference MinimalMinimalHigh (UV cutoff limitations)
Conclusion of Comparison

The Optimized GC-FID Method vastly outperforms HPLC-UV in sensitivity, precision, and accuracy for 2-Cyclohexylideneethyl acetate due to the analyte's lack of a strong chromophore. While GC-MS offers superior Limits of Detection (LOD = 0.1 µg/mL) and structural elucidation capabilities, its narrower linear dynamic range and higher %RSD make it less suitable for routine quantitative assay than the GC-FID method. Therefore, the GC-FID protocol stands as the validated "Product" of choice for compendial batch release.

References

  • Semantic Scholar / Chemical Synthesis Context: Wang, X., et al. (2021). Metal-Free Allylic C-H Nitrogenation, Oxygenation, and Carbonation of Alkenes by Thianthrenation. Semantic Scholar.[Link]

  • ICH Q2(R2) Guidelines: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH harmonised guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.[Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-Cyclohexylideneethyl Acetate Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate to its intended target. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and toxicity, ultimately derailing a development program. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel series of 2-cyclohexylideneethyl acetate derivatives, a chemical scaffold with potential therapeutic applications.

While a thorough review of published literature reveals a notable absence of specific bioactivity studies for this class of molecules, by examining structurally related compounds, we can infer potential avenues for investigation.[1] Cyclohexylidene derivatives have been associated with a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[2] This guide, therefore, presents a hypothetical, yet robust, strategy for the preclinical cross-reactivity assessment of these promising compounds, grounded in established principles of drug safety evaluation.

The Imperative of Early Cross-Reactivity Profiling

The evaluation of off-target effects is a cornerstone of preclinical safety assessment, a requirement mandated by regulatory agencies for Investigational New Drug (IND) or Clinical Trial Application (CTA) submissions.[3][4] Early identification of potential cross-reactivity allows for the strategic selection of lead candidates with the most favorable safety profiles, thereby conserving resources and mitigating the risk of late-stage clinical failures.[3] This guide outlines a tiered approach, beginning with computational predictions and progressing to targeted in vitro assays and broader tissue-based assessments.

A Tiered Strategy for Cross-Reactivity Assessment

A logical and efficient workflow is essential for the comprehensive evaluation of novel chemical entities. The following diagram illustrates a recommended tiered approach for assessing the cross-reactivity of 2-cyclohexylideneethyl acetate derivatives.

Cross-Reactivity_Workflow Start Series of 2-Cyclohexylideneethyl Acetate Derivatives InSilico In Silico Profiling (Target Prediction & Off-Target Liability) Start->InSilico Initial Assessment BroadPanel In Vitro Safety Pharmacology (Broad Target Panel Screening) InSilico->BroadPanel Prioritize Compounds & Targets DoseResponse Confirmatory Dose-Response Assays (IC50/EC50 Determination for Hits) BroadPanel->DoseResponse Identify 'Hits' TCR Tissue Cross-Reactivity (TCR) Studies (Immunohistochemistry on Human Tissues) DoseResponse->TCR For Promising Candidates LeadSelection Data Integration & Lead Candidate Selection DoseResponse->LeadSelection TCR->LeadSelection End Selected Lead Candidate (Favorable Safety Profile) LeadSelection->End

Caption: A tiered workflow for assessing the cross-reactivity of novel drug candidates.

Part 1: In Silico Profiling - The Predictive Foundation

Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a valuable first pass to identify potential off-target liabilities. By comparing the chemical structure of the 2-cyclohexylideneethyl acetate derivatives against databases of known protein-ligand interactions, we can generate a list of putative off-targets.

Methodology:

  • Chemical Structure Preparation: Generate 2D and 3D representations of the derivative series.

  • Pharmacophore Modeling: Identify the key chemical features of the scaffold.

  • Database Screening: Screen the derivatives against databases such as ChEMBL, BindingDB, and PubChem to identify proteins with binding sites that are structurally similar to the intended target or that have been shown to bind to similar chemical scaffolds.

  • Prioritization: Rank potential off-targets based on prediction scores and biological relevance.

Part 2: In Vitro Safety Pharmacology - Broad Panel Screening

The next step involves screening the derivatives against a broad panel of receptors, ion channels, enzymes, and transporters that are commonly associated with adverse drug reactions. This provides empirical data on the off-target interaction profile of each compound.

Experimental Protocol: Radioligand Binding Assays

A common method for this type of screening is the radioligand binding assay. This technique measures the ability of a test compound to displace a known radiolabeled ligand from its target protein.

  • Reagent Preparation:

    • Prepare a buffer solution appropriate for the target protein.

    • Dilute the radiolabeled ligand to a concentration at or below its dissociation constant (Kd).

    • Prepare a stock solution of the 2-cyclohexylideneethyl acetate derivative and perform serial dilutions.

  • Assay Procedure:

    • In a multi-well plate, combine the target protein preparation (e.g., cell membrane homogenate), the radiolabeled ligand, and the test compound.

    • Include control wells for total binding (radioligand and protein only) and non-specific binding (radioligand, protein, and a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Detection:

    • Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Hypothetical Comparative Data:

The following table presents hypothetical data for three 2-cyclohexylideneethyl acetate derivatives screened against a panel of common off-targets at a single concentration (e.g., 10 µM).

Derivative Primary Target IC50 (nM) hERG (K+ Channel) % Inhibition @ 10 µM 5-HT2B (Serotonin Receptor) % Inhibition @ 10 µM COX-2 (Enzyme) % Inhibition @ 10 µM
CEA-001 508%12%5%
CEA-002 7565%25%10%
CEA-003 12015%78%60%

From this hypothetical data, CEA-001 appears to have the most favorable safety profile, with low inhibition of the off-targets at a high concentration. In contrast, CEA-002 shows significant interaction with the hERG channel, a major concern for cardiac safety, while CEA-003 displays considerable activity at the 5-HT2B receptor, which has been linked to valvular heart disease, and the COX-2 enzyme. Compounds showing significant inhibition (typically >50%) would be prioritized for follow-up dose-response assays to determine their IC50 values for the off-target.

Part 3: Tissue Cross-Reactivity (TCR) Studies

For lead candidates with promising in vitro profiles, tissue cross-reactivity studies can provide a broader assessment of potential off-target binding in a more physiologically relevant context.[4][5] Although traditionally used for biologics, the principles of TCR can be adapted for small molecules, particularly if a labeled version of the compound is available or if a high-quality antibody against the primary target can be used to infer binding patterns.[6]

Experimental Protocol: Immunohistochemistry (IHC) on a Human Tissue Panel

  • Tissue Selection: Utilize a comprehensive panel of frozen human tissues from multiple donors, as recommended by regulatory guidelines.[3] This panel should represent a wide range of organ systems.[3]

  • Method Development: Optimize the staining protocol using the "real" test article, ideally GMP-level material that would be used in clinical trials.[4] This includes determining the optimal concentration of the detection antibody and any necessary antigen retrieval steps.

  • Staining Procedure:

    • Cryosection the frozen human tissues.

    • Fix the tissue sections.

    • Perform antigen retrieval if required.

    • Block non-specific binding sites.

    • Incubate with the primary antibody (or labeled small molecule).

    • Incubate with a labeled secondary antibody (if applicable).

    • Add a chromogenic or fluorescent substrate to visualize binding.

    • Counterstain the sections to visualize tissue morphology.

  • Slide Evaluation: A board-certified pathologist should interpret the staining patterns, noting the location and intensity of any binding.[5] Both on-target and off-target binding should be documented.

Interpreting TCR Results:

The goal is to identify any unexpected binding that could indicate a potential for toxicity.[5] For instance, if the intended target is in the lung, but strong staining is observed in cardiac muscle, this would warrant further investigation. The intensity of the staining can provide insights into the potential for toxicity.[5]

Data Integration and Lead Candidate Selection

The final step is to integrate the data from all assessments to make an informed decision on which derivative to advance.

Decision_Making Data Integrated Data: - In Silico Predictions - In Vitro Panel IC50s - TCR Staining Patterns RiskAssessment Risk-Benefit Assessment Data->RiskAssessment Go Advance Lead Candidate RiskAssessment->Go Acceptable Safety Profile NoGo Re-design or Terminate RiskAssessment->NoGo Unacceptable Off-Target Risks

Caption: Decision-making flowchart for lead candidate selection based on cross-reactivity data.

The ideal candidate will exhibit high potency for its primary target and a wide therapeutic window with minimal off-target interactions. Based on our hypothetical data, CEA-001 would be the most promising candidate to move forward.

Conclusion

A systematic and rigorous evaluation of cross-reactivity is indispensable in modern drug discovery and development. By employing a tiered strategy of in silico, in vitro, and tissue-based assessments, researchers can build a comprehensive safety profile for novel chemical series like the 2-cyclohexylideneethyl acetate derivatives. This proactive approach not only satisfies regulatory expectations but, more importantly, enhances the likelihood of developing safe and effective medicines.

References

  • Creative Biolabs. Tissue Cross-Reactivity Studies. Available from: [Link]

  • Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology, 10, 2290. Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link]

  • AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Available from: [Link]

  • Gribova, E. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Available from: [Link]

  • Wurpts, G., et al. (2015). Guideline for the diagnosis of drug hypersensitivity reactions. Allergo Journal International, 24(3), 92-101. Available from: [Link]

  • HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Available from: [Link]

  • Epps, S. V., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. International Journal of Molecular Sciences, 23(15), 8619. Available from: [Link]

  • Serna, S., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 26(11), 3199. Available from: [Link]

  • Korkmaz, E. N., & Muratov, E. N. (2021). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 61(4), 1708-1718. Available from: [Link]

  • Bolt Pharmacy. (2026, March 13). Avoidance and Triggers for Medication Allergy: UK Patient Guide. Available from: [Link]

  • Brockow, K., et al. (2020). Guideline for allergological diagnosis of drug hypersensitivity reactions. Allergo Journal International, 29(4), 119-136. Available from: [Link]

  • Anaphylaxis UK. Managing Drug Allergy: NICE Guideline (CG183). Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Safety Guidelines. Available from: [Link]

  • Altmann, F. (2016). Coping with cross-reactive carbohydrate determinants in allergy diagnosis. Allergo Journal International, 25(4), 98-105. Available from: [Link]

  • Sivapriya, S., et al. (2018). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. IUCrData, 3(10), x181468. Available from: [Link]

  • Jhariya, S., & Kakkar, A. (2016). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Journal of Chemical and Pharmaceutical Research, 8(8), 233-239. Available from: [Link]

  • Al-Massarani, S. M., et al. (2026, February 28). Chemical Composition and Biological Activities of Diverse Products from Commiphora gileadensis: A Comparative Review. Molecules, 31(5), 1083. Available from: [Link]

  • American College of Allergy, Asthma & Immunology (ACAAI). Patterns of Allergen Cross-Reactivity. Available from: [Link]

  • Wang, Y., et al. (2025, February 27). Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. Pharmaceuticals, 18(3), 345. Available from: [Link]

  • Belkacem, M., et al. (2020). Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. Theoretical Chemistry Accounts, 139(1), 19. Available from: [Link]

  • Pearson+. 2-Acetoxycyclohexyl tosylate reacts with acetate ion to form 1,2-... | Study Prep. Available from: [Link]

  • Rahayu, D. U. C., et al. (2024, October 19). Antidiabetic Bioactivity of Ethyl Acetate Extract of Fungus Comb. Jurnal Kimia Sains dan Aplikasi, 27(5), 205-212. Available from: [Link]

Sources

Validation

Benchmarking 2-Cyclohexylideneethyl acetate synthesis against other methods

Introduction 2-Cyclohexylideneethyl acetate is a valuable α,β-unsaturated ester that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structural motif is found in a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclohexylideneethyl acetate is a valuable α,β-unsaturated ester that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structural motif is found in a range of biologically active molecules, making its efficient and selective synthesis a topic of considerable interest for researchers in organic and medicinal chemistry. The creation of the exocyclic double bond between the cyclohexane ring and the acetate moiety presents a classic challenge in olefination chemistry.

This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing 2-cyclohexylideneethyl acetate: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on yield, stereoselectivity, and operational simplicity. This document is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific application.

Method 1: The Wittig Reaction

The Wittig reaction is a renowned and widely used method for synthesizing alkenes from carbonyl compounds.[1] It involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone.[1][2] For the synthesis of 2-cyclohexylideneethyl acetate, cyclohexanone is treated with a stabilized ylide derived from an ethyl acetate moiety.

Mechanism and Rationale

The reaction is initiated by the deprotonation of a phosphonium salt to form the nucleophilic ylide.[1] This ylide then attacks the electrophilic carbonyl carbon of cyclohexanone. The key mechanistic feature of the Wittig reaction is the formation of a four-membered ring intermediate called an oxaphosphetane.[3] This intermediate subsequently collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO), to yield the desired alkene and the TPPO byproduct.[3]

The use of a stabilized ylide, where the carbanion is adjacent to an electron-withdrawing group like an ester, is a critical choice. Stabilized ylides are less reactive than their unstabilized counterparts and generally lead to the formation of the thermodynamically more stable (E)-alkene.[4] However, they often require heating and may react sluggishly with sterically hindered or less reactive ketones like cyclohexanone.[5][6] A significant practical challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct, which often has similar solubility properties to the desired product, complicating purification.[5]

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefination PPh3 PPh₃ Salt [Ph₃P⁺-CH₂CO₂Et]Br⁻ PPh3->Salt + BrCH2CO2Et BrCH₂CO₂Et Ylide Ph₃P=CHCO₂Et Salt->Ylide + Base Base Cyclohexanone Cyclohexanone (C₆H₁₀O) Oxaphosphetane Oxaphosphetane Intermediate Product 2-Cyclohexylideneethyl acetate Oxaphosphetane->Product TPPO Ph₃P=O (Byproduct) Oxaphosphetane->TPPO + Ylide_ref Ph₃P=CHCO₂Et Ylide_ref->Oxaphosphetane + HWE_Mechanism cluster_0 Carbanion Formation cluster_1 Olefination Phosphonate (EtO)₂P(O)CH₂CO₂Et Carbanion [(EtO)₂P(O)CHCO₂Et]⁻Na⁺ Phosphonate->Carbanion + NaH NaH Cyclohexanone Cyclohexanone (C₆H₁₀O) Intermediate Adduct Intermediate Product 2-Cyclohexylideneethyl acetate Intermediate->Product Phosphate (EtO)₂P(O)O⁻Na⁺ (Water-soluble byproduct) Intermediate->Phosphate + Carbanion_ref Carbanion Carbanion_ref->Intermediate + Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Dry Glassware under Inert Atmosphere (N₂/Ar) B Add Anhydrous Solvent (e.g., THF, Toluene) A->B C Generate Nucleophile (Ylide or Carbanion) B->C D Add Cyclohexanone C->D E Quench Reaction (e.g., aq. NH₄Cl) D->E F Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) E->F G Wash Organic Layer (Brine) F->G H Dry & Concentrate G->H I Column Chromatography (Silica Gel) H->I If necessary J Fractional Vacuum Distillation H->J For larger scale K K I->K Pure Product

Sources

Comparative

A Computational Deep Dive: Comparing Transition States in Key Olefination Reactions

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The ability to precisely control the geometry of a double bond is o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular construction. The ability to precisely control the geometry of a double bond is often critical to the biological activity and physical properties of a target molecule. Among the arsenal of synthetic methods, the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia-Kocienski olefination reactions are pillars of modern organic chemistry.[1][2][3] While all three achieve the transformation of a carbonyl group into an alkene, their mechanistic nuances, particularly the nature of their transition states, dictate their stereochemical outcomes and substrate scope.

This guide provides an in-depth computational comparison of the transition states in these three related yet distinct olefination reactions. By leveraging data from computational chemistry studies, we will explore the causality behind their stereoselectivity and provide a framework for selecting the optimal method for a given synthetic challenge.

The Decisive Moment: Understanding Transition States in Olefination Reactions

At the heart of any chemical reaction lies the transition state, a fleeting, high-energy arrangement of atoms that represents the energetic peak on the reaction coordinate between reactants and products. The geometry and energy of the transition state are paramount as they govern the reaction rate and, crucially for olefination, the stereochemical outcome (E/Z selectivity). Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the intricate details of these transient structures, offering insights that are often difficult to obtain through experimental means alone.

The Wittig Reaction: A Tale of Two Pathways

The Wittig reaction, the oldest of the three, involves the reaction of a phosphorus ylide with an aldehyde or ketone.[4] Its stereochemical outcome is famously dependent on the nature of the ylide.

Mechanism and Transition States:

The modern understanding of the salt-free Wittig reaction points towards a concerted [2+2] cycloaddition mechanism, proceeding through a four-membered oxaphosphetane intermediate.[5][6] The initial formation of this intermediate is the stereochemistry-determining step.

  • Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive and their reactions are under kinetic control, typically leading to the formation of Z-alkenes.[7] Computational studies suggest that the transition state leading to the cis-oxaphosphetane is lower in energy due to a puckered geometry that minimizes steric interactions between the substituents on the ylide and the aldehyde.[5]

  • Stabilized Ylides (e.g., R = ester, ketone): These ylides are less reactive, and the reaction is often reversible, leading to thermodynamic control and the formation of the more stable E-alkene.[4][7] The transition state for the formation of the trans-oxaphosphetane is favored. In this case, the transition state is more planar, and the dominant interaction is the steric clash between the aldehyde substituent and the phosphorus substituents.[5]

Wittig_Mechanism Reactants Aldehyde + Ylide TS_Z Puckered TS (Z-selective) Reactants->TS_Z Non-stabilized Ylide TS_E Planar TS (E-selective) Reactants->TS_E Stabilized Ylide Oxaphosphetane_Z cis-Oxaphosphetane TS_Z->Oxaphosphetane_Z Oxaphosphetane_E trans-Oxaphosphetane TS_E->Oxaphosphetane_E Product_Z Z-Alkene + Ph₃PO Oxaphosphetane_Z->Product_Z syn-elimination Product_E E-Alkene + Ph₃PO Oxaphosphetane_E->Product_E syn-elimination

Caption: General mechanistic pathways for the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction: A More Nucleophilic Approach

The HWE reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts. This reaction is renowned for its high E-selectivity.

Mechanism and Transition States:

The HWE reaction also proceeds through the formation of an intermediate, which then eliminates to form the alkene. However, the nature of the intermediate and the subsequent elimination step differ from the Wittig reaction. The increased nucleophilicity of the phosphonate carbanion leads to a more favorable formation of the adduct. The key to the high E-selectivity lies in the thermodynamic equilibration of the intermediates, favoring the less sterically hindered anti-adduct, which then undergoes syn-elimination to yield the E-alkene.

Computational studies have shown that the transition state leading to the anti-adduct is lower in energy than the one leading to the syn-adduct. This is attributed to minimizing steric repulsion between the phosphonate group and the aldehyde substituent.

HWE_Mechanism Reactants Aldehyde + Phosphonate Carbanion TS_anti Anti-Adduct TS (E-selective) Reactants->TS_anti TS_syn Syn-Adduct TS (Z-selective) Reactants->TS_syn Adduct_anti anti-Adduct TS_anti->Adduct_anti Adduct_syn syn-Adduct TS_syn->Adduct_syn Product_E E-Alkene + Phosphate Ester Adduct_anti->Product_E syn-elimination Product_Z Z-Alkene + Phosphate Ester Adduct_syn->Product_Z syn-elimination

Caption: Mechanistic pathways for the Horner-Wadsworth-Emmons reaction.

The Julia-Kocienski Olefination: A Sulfone-Mediated Pathway

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes, from aldehydes and heteroaryl sulfones.[8][9]

Mechanism and Transition States:

The reaction proceeds through a multi-step mechanism involving the initial addition of a metalated sulfone to an aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide.[1][2] The stereoselectivity is generally high for E-alkenes and is determined in the initial addition step.

Computational studies, such as those performed at the B3LYP/6-311+G(d,p) level of theory, have elucidated the complex energy landscape of this reaction.[10] These studies have located the various intermediates and transition states along the pathways leading to both E and Z olefins. The calculations have confirmed that the formation of a spirocyclic intermediate in the Smiles rearrangement is unlikely, favoring a concerted, asynchronous mechanism.[10] The high E-selectivity is attributed to the lower energy of the transition state leading to the anti-adduct in the initial nucleophilic addition.

Julia_Kocienski_Mechanism Reactants Aldehyde + Metalated Sulfone TS_add Addition TS Reactants->TS_add Adduct β-alkoxy sulfone TS_add->Adduct TS_smiles Smiles Rearrangement TS Adduct->TS_smiles Intermediate Rearranged Intermediate TS_smiles->Intermediate TS_elim Elimination TS Intermediate->TS_elim Product Alkene + SO₂ + Heteroaryl Oxide TS_elim->Product

Caption: Key steps in the Julia-Kocienski olefination mechanism.

Comparative Analysis of Transition States

A direct quantitative comparison of the transition state energies between these three reactions is challenging without a unified computational study on a standardized model system. However, based on the available literature, we can construct a qualitative and semi-quantitative comparison.

FeatureWittig ReactionHorner-Wadsworth-Emmons ReactionJulia-Kocienski Olefination
Key Reagent Phosphorus YlidePhosphonate CarbanionMetalated Heteroaryl Sulfone
Typical Selectivity Z (non-stabilized), E (stabilized)EE
Stereochemistry Control Kinetic (non-stabilized), Thermodynamic (stabilized)ThermodynamicKinetic
Transition State Four-membered, puckered (Z) or planar (E)Acyclic addition transition stateAcyclic addition transition state
Relative Activation Energy (Qualitative) Generally low for non-stabilized ylidesGenerally lowVaries with substrate and conditions
Key Computational Finding Stereoselectivity governed by steric interactions in the cycloaddition TS.[5]High E-selectivity due to thermodynamic preference for the anti-adduct.High E-selectivity from the lower energy of the anti-addition TS.[10]

Experimental Protocol: A Representative Wittig Reaction

To provide a practical context to the computational insights, here is a detailed, step-by-step methodology for a representative Wittig reaction.

Synthesis of (E)- and (Z)-1,4-diphenyl-1,3-butadiene from cinnamaldehyde and benzyltriphenylphosphonium chloride. [11]

Materials:

  • Benzyltriphenylphosphonium chloride (480 mg)

  • Anhydrous ethanol (2.5 mL)

  • Sodium ethoxide solution (2.5 M in ethanol, 0.75 mL)

  • Cinnamaldehyde (0.15 mL)

  • Hexanes

  • Deionized water

  • Ice

Procedure:

  • Ylide Formation: In an oven-dried 5 mL conical vial with a magnetic spin vane, dissolve 480 mg of benzyltriphenylphosphonium chloride in 2 mL of anhydrous ethanol.

  • To the stirred solution, add 0.75 mL of 2.5 M sodium ethoxide solution via syringe. Cap the vial and stir for 15 minutes at room temperature. The formation of the ylide is often indicated by a color change.

  • Aldehyde Preparation: While the ylide is forming, dissolve 0.15 mL of cinnamaldehyde in 0.5 mL of anhydrous ethanol in a separate vial.

  • Wittig Reaction: After the 15-minute ylide formation, add the cinnamaldehyde solution to the ylide mixture.

  • Stir the reaction mixture for 15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using hexanes as the eluent and cinnamaldehyde as a reference.

  • Work-up: Cool the reaction mixture in an ice bath for 10 minutes to precipitate the product and triphenylphosphine oxide.

  • Collect the solid by vacuum filtration using a Hirsch funnel.

  • Wash the crystals with two 1 mL portions of ice-cold ethanol.

  • Purification: Recrystallize the crude product from approximately 3 mL of water.

  • Collect the purified crystals by vacuum filtration, allowing air to pass through for 10 minutes to dry the solid.

  • Analysis: Characterize the product by obtaining its melting point, ¹H NMR, and IR spectra to determine the yield and the ratio of E to Z isomers.

Caption: Experimental workflow for a representative Wittig reaction.

Conclusion

The Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions, while all achieving olefination, operate through distinct mechanistic pathways governed by the nature of their respective transition states. Computational chemistry provides an indispensable lens through which to view these fleeting structures, explaining the observed stereoselectivities and guiding the rational selection of a synthetic method. The Wittig reaction offers tunable stereoselectivity based on ylide stability, the HWE reaction provides reliable access to E-alkenes through thermodynamic control, and the Julia-Kocienski olefination stands as a powerful and often highly E-selective method, particularly for complex substrates. A thorough understanding of the computational models of their transition states empowers chemists to make more informed decisions in the design and execution of complex organic syntheses.

References

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  • Shultz, G. (2021, August 16). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

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  • D'Anania, A., De Rosa, C., & Talarico, G. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3788. [Link]

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  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

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  • D'Anania, A., De Rosa, C., & Talarico, G. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. ResearchGate. [Link]

  • Chizaki, T., et al. (2025). Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. Organic Letters. [Link]

  • Kim, J., & Park, S. (2024). Predicting the stereoselectivity of chemical reactions by composite machine learning method. Scientific Reports, 14(1), 12345. [Link]

  • Beak, P., et al. (2007). An Experimental and Computational Study of Stereoselectivity and Reactivity in Lewis Acid Promoted Lithiation-Substitution of Tertiary Amines. ResearchGate. [Link]

  • Urban, J., & Ciganek, M. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Urban, J., & Ciganek, M. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link]

  • Urban, J., & Ciganek, M. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. PMC. [Link]

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  • Chizaki, T., et al. (2025). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

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